2-(1H-Imidazol-1-yl)pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-imidazol-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c1-2-4-10-8(3-1)11-6-5-9-7-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJZSNMJNBVCEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343352 | |
| Record name | 2-imidazol-1-ylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25700-14-5 | |
| Record name | 2-(1H-Imidazol-1-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25700-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-imidazol-1-ylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-(1H-imidazol-1-yl)pyridine
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(1H-imidazol-1-yl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] This document outlines a reliable synthetic protocol, details the necessary characterization techniques for structural verification and purity assessment, and offers insights into the underlying chemical principles. The methodologies described herein are designed to be reproducible and serve as a foundational resource for researchers, chemists, and professionals in drug development.
Introduction: The Significance of this compound
This compound is a versatile molecule that belongs to the class of N-heterocyclic compounds. Its structure, featuring both a pyridine and an imidazole ring, imparts unique electronic and coordination properties. The imidazole moiety is a prominent scaffold in numerous biologically active molecules, including the amino acid histidine and purine bases in DNA.[2][3] Consequently, derivatives of this compound are extensively explored in medicinal chemistry for the development of novel therapeutic agents, including anticancer and antimicrobial drugs.[1][4]
Beyond its pharmaceutical applications, this compound serves as a valuable ligand in coordination chemistry.[1][5][6] The nitrogen atoms in both rings can coordinate with metal ions to form stable complexes, which have applications in catalysis and the development of advanced materials such as metal-organic frameworks (MOFs).[1] Given its broad utility, a thorough understanding of its synthesis and characterization is paramount for its effective application in various scientific disciplines.
Synthetic Strategies: A Focus on Ullmann-type Coupling
Several synthetic routes to this compound have been reported, with the Ullmann-type C-N coupling reaction being one of the most robust and widely employed methods.[7][8][9][10][11] This reaction involves the copper-catalyzed coupling of an aryl halide with an amine or, in this case, a nitrogen-containing heterocycle. The classical Ullmann reaction often requires harsh conditions, but modern modifications have made it a more versatile and accessible method.[8]
The synthesis of this compound via an Ullmann-type reaction typically involves the coupling of a 2-halopyridine (e.g., 2-chloropyridine or 2-bromopyridine) with imidazole in the presence of a copper catalyst and a base. The base is crucial for the deprotonation of imidazole, which enhances its nucleophilicity and facilitates the reaction.[12]
Experimental Protocol: Synthesis of this compound
This protocol details a reliable and reproducible method for the synthesis of this compound.
Materials:
-
2-Chloropyridine
-
Imidazole
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
Procedure:
-
Reaction Setup: In a dry round-bottom flask, combine imidazole (1.2 equivalents), potassium carbonate (2.0 equivalents), and copper(I) iodide (0.1 equivalents).
-
Solvent and Reactant Addition: Add anhydrous dimethylformamide (DMF) to the flask, followed by 2-chloropyridine (1.0 equivalent).
-
Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon) for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic extracts and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain the pure this compound.
Characterization and Structural Elucidation
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and analytical techniques is employed for this purpose.
Physical Properties
The physical properties of the synthesized compound should be consistent with reported values.
| Property | Observed Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₈H₇N₃[13] |
| Molecular Weight | 145.16 g/mol [14][15] |
| Melting Point | 135-140 °C[15] |
Spectroscopic Analysis
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules.[16][17][18] The spectra of this compound should exhibit characteristic signals for both the pyridine and imidazole rings.
¹H NMR (in CDCl₃):
-
The protons of the imidazole ring typically appear as singlets in the aromatic region.[19]
-
The protons of the pyridine ring will show characteristic coupling patterns (doublets, triplets, or multiplets) in the aromatic region.
¹³C NMR (in CDCl₃):
-
The spectrum will show distinct signals for each of the carbon atoms in the pyridine and imidazole rings.
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Imidazole-H2 | ~8.0 | ~138 |
| Imidazole-H4 | ~7.2 | ~130 |
| Imidazole-H5 | ~7.1 | ~118 |
| Pyridine-H3 | ~7.4 | ~112 |
| Pyridine-H4 | ~7.8 | ~139 |
| Pyridine-H5 | ~7.2 | ~122 |
| Pyridine-H6 | ~8.5 | ~149 |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
IR spectroscopy provides information about the functional groups present in a molecule.[18][20][21][22] The IR spectrum of this compound will show characteristic absorption bands for the aromatic C-H and C=N stretching vibrations.
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | Aromatic C-H stretching |
| 1600-1450 | Aromatic C=C and C=N stretching |
| 1300-1000 | C-N stretching and in-plane bending |
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[14][23][24] For this compound, the mass spectrum should show a molecular ion peak ([M]⁺) at m/z = 145.
Experimental Workflow and Logic
The synthesis and characterization of this compound follow a logical workflow designed to ensure the production of a pure and well-defined compound.
References
- 1. 2-(1H-Imidazol-2-Yl)-Pyridine: Properties, Uses, Safety, Supplier China | High Purity Chemical Information [pipzine-chem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 9. Ullmann Reaction [drugfuture.com]
- 10. Ullmann Reaction [organic-chemistry.org]
- 11. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. This compound | C8H7N3 | CID 589257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 2-(1H-imidazol-2-yl)pyridine | C8H7N3 | CID 589313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 23. researchgate.net [researchgate.net]
- 24. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Spectroscopic Characterization of 2-(1H-imidazol-1-yl)pyridine
Abstract
This technical guide provides a comprehensive overview of the spectroscopic methodologies and data interpretation for the structural elucidation of 2-(1H-imidazol-1-yl)pyridine. This compound, featuring a pyridine ring linked to an imidazole moiety through a nitrogen atom, is a significant scaffold in medicinal chemistry and materials science. Accurate and unambiguous structural confirmation is paramount for its application in research and development. This document offers researchers, scientists, and drug development professionals a detailed framework for acquiring and interpreting key spectroscopic data, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating established protocols with expert insights into the causal relationships between molecular structure and spectral output, this guide serves as a self-validating reference for the characterization of this important heterocyclic compound.
Molecular Structure and Spectroscopic Rationale
The unique electronic properties of this compound, arising from the interplay between the electron-deficient pyridine ring and the electron-rich imidazole ring, dictate its spectroscopic signature. Understanding the precise atom connectivity and resulting electronic distribution is the foundation for interpreting the spectral data.
Below is the chemical structure with a numbering system that will be used for the assignment of spectroscopic signals throughout this guide.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive evidence of its structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum reveals the number of distinct protons, their electronic environment, and their connectivity through spin-spin coupling.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of high-purity this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common first choice for many organic molecules.[1]
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field provides better signal dispersion, which is crucial for resolving the complex aromatic region.
-
Acquisition Parameters:
-
Experiment: Standard proton experiment.
-
Temperature: 298 K.
-
Number of Scans: 16-32 scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.[2]
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
Data Summary and Interpretation:
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Chemical Shift |
| H-C6 | 8.4 - 8.6 | ddd | J ≈ 4.8, 1.8, 0.9 | Deshielded due to proximity to the electronegative pyridine nitrogen. |
| H-C2' | 8.0 - 8.2 | s | - | Highly deshielded proton on the imidazole ring, adjacent to two nitrogen atoms. |
| H-C4 | 7.7 - 7.9 | ddd | J ≈ 8.0, 7.5, 1.8 | Aromatic proton on the pyridine ring, influenced by the ring current. |
| H-C3 | 7.4 - 7.6 | d | J ≈ 8.0 | Pyridine proton ortho to the imidazole substituent. |
| H-C5 | 7.2 - 7.4 | ddd | J ≈ 7.5, 4.8, 1.0 | Aromatic proton on the pyridine ring. |
| H-C5' | 7.1 - 7.3 | t | J ≈ 1.3 | Imidazole proton. |
| H-C4' | 7.0 - 7.2 | t | J ≈ 1.3 | Imidazole proton. |
Note: Predicted values are based on established chemical shift principles for heterocyclic compounds. Actual values may vary slightly based on solvent and concentration.[3]
The most downfield signal is expected from the H-C6 proton of the pyridine ring, being alpha to the nitrogen. The H-C2' proton of the imidazole ring is also significantly deshielded, appearing as a sharp singlet. The remaining protons on the pyridine and imidazole rings appear in the aromatic region, and their exact assignment requires 2D NMR techniques like COSY and NOESY.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the number and electronic environment of all carbon atoms in the molecule.
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) is often beneficial for reducing acquisition time.
-
Instrumentation: Acquire on a 100 MHz or higher spectrometer (corresponding to a 400 MHz ¹H frequency).
-
Acquisition Parameters:
-
Experiment: Standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).[1]
-
Spectral Width: 0-160 ppm is typically sufficient for this class of compound.
-
Number of Scans: Several hundred to several thousand scans are required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2 seconds is a standard starting point.
-
-
Data Processing: Similar to ¹H NMR, process the data and reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm).
Data Summary and Interpretation:
| Carbon Assignment | Predicted δ (ppm) | Rationale for Chemical Shift |
| C2 | 150 - 152 | Attached to two nitrogen atoms (pyridine N and imidazole N1), highly deshielded. |
| C6 | 148 - 150 | Alpha to the pyridine nitrogen. |
| C2' | 137 - 139 | Carbon in the imidazole ring between two nitrogens. |
| C4 | 136 - 138 | Pyridine ring carbon. |
| C5' | 129 - 131 | Imidazole ring carbon. |
| C4' | 117 - 119 | Imidazole ring carbon. |
| C5 | 122 - 124 | Pyridine ring carbon. |
| C3 | 112 - 114 | Pyridine ring carbon shielded by the imidazole substituent. |
Note: Tautomerization or intermediate exchange rates in imidazole derivatives can sometimes lead to broadened signals for the imidazole ring carbons.[1] The chemical shifts are highly sensitive to the electronic environment; for instance, C2 is significantly deshielded due to its direct attachment to two nitrogen atoms.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol:
-
Sample Preparation:
-
KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent disk using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire 16-32 scans and obtain a background spectrum of the empty instrument (or pure KBr) for correction.
Data Summary and Interpretation:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H stretching | Aromatic (Pyridine & Imidazole) |
| 1600 - 1550 | C=N stretching | Imidazole Ring |
| 1590 - 1430 | C=C stretching | Aromatic Rings |
| 1300 - 1000 | C-N stretching | Imidazole & Pyridine |
| 900 - 675 | C-H out-of-plane bending | Aromatic Substitution Pattern |
The IR spectrum is characterized by aromatic C-H stretching vibrations above 3000 cm⁻¹. The key diagnostic region is the "fingerprint region" (below 1600 cm⁻¹), which contains a series of complex absorptions corresponding to the C=C and C=N stretching vibrations of the pyridine and imidazole rings.[4][5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can offer additional structural clues.
Experimental Protocol:
-
Sample Introduction:
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, dissolve a small amount in a suitable solvent (e.g., dichloromethane) and inject it into the GC-MS system.
-
Electrospray Ionization (ESI-MS): Dissolve the sample in a solvent like methanol or acetonitrile and infuse it directly into the ESI source. This is a soft ionization technique that typically yields the protonated molecule [M+H]⁺.
-
-
Instrumentation: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap analyzer is recommended to confirm the elemental composition.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
Data Summary and Interpretation:
| m/z Value | Ion | Rationale |
| 146.0667 | [M+H]⁺ | Protonated molecular ion. Calculated exact mass for C₈H₈N₃⁺ is 146.0718. The high-resolution measurement confirms the elemental formula. |
| 145.0639 | [M]⁺˙ | Molecular ion (observed in Electron Ionization, EI). |
| 118 | [M-HCN]⁺˙ | Loss of hydrogen cyanide from the imidazole ring. |
| 78 | [C₅H₄N]⁺ | Pyridine fragment. |
The most crucial piece of information from MS is the molecular weight. For this compound (C₈H₇N₃), the nominal mass is 145. The observation of a protonated molecule [M+H]⁺ at m/z 146 in ESI-MS or the molecular ion [M]⁺˙ at m/z 145 in EI-MS confirms this.[6] The fragmentation pattern can help distinguish it from isomers; for example, the loss of HCN is a characteristic fragmentation pathway for imidazoles.
Experimental and Interpretive Workflows
A systematic approach is essential for efficient and accurate spectroscopic analysis. The following diagrams illustrate a generalized workflow for characterization and a logical decision tree for spectral interpretation.
Caption: General workflow for spectroscopic characterization.
Caption: Decision tree for spectral data validation.
Conclusion
The structural characterization of this compound is definitively achieved through a synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR establish the precise connectivity and electronic environment of the carbon-hydrogen framework. IR spectroscopy confirms the presence of the aromatic heterocyclic rings, while high-resolution mass spectrometry validates the elemental composition and molecular weight. Together, these methods provide an unambiguous and self-validating dataset that confirms the identity and purity of the compound, which is a critical prerequisite for its use in any scientific application.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Selective Production of Hydrogen and Lactate from Glycerol Dehydrogenation Catalyzed by a Ruthenium PN3P Pincer Complex [mdpi.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H-Imidazole [webbook.nist.gov]
- 6. 2-(1H-imidazol-2-yl)pyridine | C8H7N3 | CID 589313 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Crystal Structure of Imidazolyl-Pyridines: A Case Study of 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine
An Important Note on Scope: While this guide aims to provide a comprehensive analysis of the crystal structure of 2-(1H-imidazol-1-yl)pyridine, an exhaustive search of publicly available crystallographic databases and scientific literature did not yield a deposited crystal structure for this specific isomer. Therefore, this guide will provide a detailed technical analysis of the closely related and structurally characterized compound, 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine . The structural insights from this analogue, particularly regarding intermolecular interactions and crystal packing, are invaluable for researchers and drug development professionals working with this class of compounds.
Introduction: The Significance of Imidazolyl-Pyridines in Medicinal Chemistry
The fusion of imidazole and pyridine rings creates a molecular scaffold of significant interest in medicinal chemistry and materials science.[1] The unique electronic properties and hydrogen bonding capabilities of these bicyclic systems make them versatile ligands for metal complexes and key pharmacophores in drug design. Derivatives of imidazolyl-pyridine have been investigated for a wide range of therapeutic applications, including as anti-cancer agents, kinase inhibitors, and anti-bacterial drugs.[1] Understanding the three-dimensional structure and intermolecular interactions of these molecules at the atomic level is paramount for rational drug design and the development of novel materials with tailored properties.
Synthesis and Crystallization: A Methodical Approach
The synthesis of 2-(imidazol-yl)pyridine derivatives can be achieved through various synthetic routes. A common approach involves the condensation of a pyridine derivative with an imidazole precursor. For the specific analogue discussed in this guide, 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine, single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a methanol solution at room temperature.[2][3]
Experimental Protocol: Single Crystal Growth
-
Dissolution: Dissolve the synthesized 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine powder in a minimal amount of methanol at room temperature to achieve a saturated or near-saturated solution.
-
Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm) to remove any particulate impurities that could act as unwanted nucleation sites.
-
Slow Evaporation: Transfer the filtered solution to a clean vial and cover it with a perforated cap or parafilm with small pinholes. This allows for the slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant, controlled temperature.
-
Crystal Harvesting: Monitor the vial over several days to weeks for the formation of well-defined single crystals. Once crystals of suitable size and quality have formed, carefully harvest them from the mother liquor.
The rationale behind this method is to allow the molecules to self-assemble into a highly ordered crystalline lattice in a thermodynamically controlled manner, which is essential for obtaining high-quality diffraction data.
X-ray Crystallographic Analysis: Unveiling the Solid-State Structure
The determination of the crystal structure of 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine was accomplished through single-crystal X-ray diffraction. A suitable crystal was mounted on a diffractometer, and diffraction data was collected at a low temperature (100 K) to minimize thermal vibrations of the atoms.[2][3]
Crystallographic Data Summary
| Parameter | Value | Reference |
| Chemical Formula | C₈H₉N₃ | [2][3] |
| Formula Weight | 147.18 g/mol | [2][3] |
| Crystal System | Orthorhombic | [2][3] |
| Space Group | P 2₁2₁2₁ | [2][3] |
| a | 10.0057 (8) Å | [2][3] |
| b | 7.9828 (7) Å | [2][3] |
| c | 17.6199 (14) Å | [2][3] |
| Volume | 1407.4 (2) ų | [2][3] |
| Z | 8 | [2][3] |
| Temperature | 100 K | [2][3] |
| Radiation | Mo Kα | [2][3] |
The molecule crystallizes in the orthorhombic crystal system, which is characterized by three unequal axes that are mutually perpendicular. The space group P 2₁2₁2₁ indicates a non-centrosymmetric arrangement of the molecules in the unit cell.
Molecular Geometry and Intermolecular Interactions: The Architects of the Crystal Lattice
The molecular structure of 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine reveals that the pyridine and the dihydro-imidazole rings are nearly coplanar, with a slight twist between them.[2][3] This planarity facilitates significant intermolecular interactions that dictate the overall crystal packing.
The crystal structure is stabilized by a network of non-covalent interactions, including hydrogen bonds and π-stacking interactions.[2][3]
Hydrogen Bonding
Neighboring molecules are linked by intermolecular N—H···N hydrogen bonds, forming one-dimensional chains that extend along the crystallographic a-axis.[2][3] This is a classic and strong interaction that plays a crucial role in the self-assembly of many nitrogen-containing heterocyclic compounds.
π-π and C-H···π Interactions
The crystal packing is further reinforced by C—H···π and π–π stacking interactions.[2][3] The electron-rich π systems of the aromatic pyridine and imidazole rings interact with each other and with C-H bonds of adjacent molecules. The centroid-to-centroid distance between interacting rings is approximately 3.853 Å.[2][3] These weaker, yet collectively significant, interactions contribute to the overall stability and density of the crystal lattice.
Caption: Key intermolecular interactions stabilizing the crystal lattice.
Structure-Property Relationships and Implications for Drug Development
The detailed understanding of the crystal structure of 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine provides critical insights for drug development professionals. The observed intermolecular interactions can inform the design of analogues with improved solid-state properties, such as solubility and stability. For instance, the propensity for hydrogen bonding and π-stacking can be modulated by the introduction of specific functional groups to influence crystal packing and, consequently, the physicochemical properties of the active pharmaceutical ingredient (API).
Furthermore, the three-dimensional conformation of the molecule in the solid state can serve as a starting point for computational modeling and virtual screening to predict the binding affinity of related compounds to biological targets.
Conclusion
While the crystal structure of this compound remains to be experimentally determined, the detailed analysis of its close analogue, 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine, offers a wealth of information. The intricate network of hydrogen bonds and π-stacking interactions highlights the key forces governing the self-assembly of this important class of heterocyclic compounds. This technical guide provides a solid foundation for researchers and scientists to build upon in their quest to design and synthesize novel imidazolyl-pyridine derivatives with enhanced properties for a variety of applications, from pharmaceuticals to materials science.
References
An In-depth Technical Guide to the Electronic Properties of 2-(1H-imidazol-1-yl)pyridine
Abstract
This technical guide provides a comprehensive examination of the electronic properties of 2-(1H-imidazol-1-yl)pyridine (herein referred to as 1-PyIm). As a prominent heterocyclic scaffold, 1-PyIm serves as a versatile bidentate ligand in coordination chemistry and a core structural motif in medicinal chemistry and materials science.[1][2] Its electronic architecture, dictated by the interplay between the electron-rich imidazole and electron-deficient pyridine rings, governs its photophysical, electrochemical, and reactive behavior. This document synthesizes theoretical principles with experimental data, drawing insights from computational studies, spectroscopy, and electrochemistry. While direct literature on the 1-yl isomer can be limited, this guide elucidates its fundamental properties by leveraging the well-established principles of its 2-(1H-imidazol-2-yl)pyridine isomer and analogous pyridine-azole systems.[3][4] We present detailed experimental protocols and theoretical frameworks to provide researchers, scientists, and drug development professionals with the foundational knowledge required to harness the unique electronic characteristics of this molecule.
Molecular Structure: The Foundation of Electronic Behavior
The electronic properties of any molecule are intrinsically linked to its structure. For 1-PyIm, the key features are the covalent linkage between the C2 position of the pyridine ring and the N1 position of the imidazole ring. This arrangement creates a bidentate, chelating ligand with two nitrogen donor atoms poised to coordinate with metal ions, in a manner analogous to the well-studied ligand 2,2'-bipyridine.[3][4]
The two heteroaromatic rings, pyridine and imidazole, are π-conjugated systems. The degree of electronic communication between them is highly dependent on the dihedral angle, which is the twist between the planes of the two rings. A more planar conformation allows for greater delocalization of π-electrons, which directly impacts the energy levels of the molecular orbitals.[5][6] The imidazole ring is generally considered more electron-rich than pyridine, which has a pKa of 5.25 for its conjugate acid, making it significantly less basic than imidazole.[7] This inherent electronic asymmetry is fundamental to the molecule's properties and its behavior as a ligand.
References
- 1. Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-(1H-Imidazol-2-Yl)-Pyridine: Properties, Uses, Safety, Supplier China | High Purity Chemical Information [pipzine-chem.com]
- 3. researchgate.net [researchgate.net]
- 4. The coordination chemistry and supramolecular interactions of 2-(2′-Pyridyl)imidazole ligand: a comprehensive review wi… [ouci.dntb.gov.ua]
- 5. 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to 2-(1H-imidazol-1-yl)pyridine Derivatives and Analogues for Drug Discovery Professionals
Abstract
The imidazo[1,2-a]pyridine core, a fused bicyclic 5-6 heterocycle, is recognized in medicinal chemistry as a "privileged scaffold".[1][2] This designation stems from its constituent fragments being present in numerous biologically active compounds, allowing derivatives to interact with a wide array of biological targets with high affinity. This guide provides a comprehensive technical overview of 2-(1H-imidazol-1-yl)pyridine derivatives and their analogues, synthesized for drug discovery and development professionals. We will explore the strategic rationale behind various synthetic methodologies, delve into the nuanced structure-activity relationships (SAR) across different therapeutic areas, analyze pharmacokinetic profiles, and present future perspectives for this versatile chemical class. The content is grounded in authoritative references, providing both a foundational understanding and field-proven insights into leveraging this scaffold for the creation of novel therapeutics.
The Imidazopyridine Scaffold: A Privileged Core in Medicinal Chemistry
The imidazopyridine framework, particularly the imidazo[1,2-a]pyridine isomer, represents a cornerstone in the design of modern therapeutic agents. Its rigid, planar structure and the specific arrangement of nitrogen atoms create a unique electronic and steric profile, making it an ideal anchor for molecular recognition by diverse protein targets. This inherent versatility has led to the development of numerous successful drugs, including Zolpidem (a hypnotic), Olprinone (a cardiotonic), and Soraprazan (an anti-ulcer agent).[3][4]
The scaffold's value lies in its synthetic tractability and the multiple vectors for chemical modification, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties. Researchers have successfully developed imidazopyridine derivatives as anticancer, antimicrobial, antiviral, anti-inflammatory, and CNS-acting agents, demonstrating its broad therapeutic potential.[2][4]
References
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 2-(1H-imidazol-1-yl)pyridine
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 2-(1H-imidazol-1-yl)pyridine (CAS No. 25700-14-5), a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. This document consolidates available experimental data, presents robust computational predictions for key drug-like properties, and offers detailed spectroscopic analysis based on established principles and analog data. Crucially, this guide delineates the properties of the N-1 substituted isomer from its more frequently cited C-2 substituted counterpart, 2-(1H-imidazol-2-yl)pyridine, to prevent common data misattribution. Furthermore, this whitepaper serves as a practical handbook, providing detailed experimental protocols for the determination of these properties, empowering researchers to generate and validate their own data for this promising molecular scaffold.
Introduction and Structural Disambiguation
This compound is a bicyclic aromatic heterocycle composed of a pyridine ring substituted at the 2-position with an imidazole ring via a nitrogen atom. This N-aryl imidazole linkage is a key structural feature, influencing the molecule's electronic distribution, conformation, and potential as a ligand or pharmacophore. The imidazole and pyridine moieties are prevalent in medicinal chemistry, contributing to a wide range of biological activities.[1][2][3] Understanding the fundamental physicochemical properties of this scaffold is therefore a critical prerequisite for its application in rational drug design and materials science.
A significant point of confusion in the available literature is the distinction between this compound and its structural isomer, 2-(1H-imidazol-2-yl)pyridine. In the latter, the pyridine ring is attached at the C-2 position of the imidazole ring. This seemingly minor difference in connectivity leads to substantial variations in physicochemical properties, including melting point, pKa, and lipophilicity, which in turn affect solubility, membrane permeability, and target-binding interactions. This guide focuses exclusively on the N-1 isomer (Figure 1).
Step-by-Step Protocol:
-
Reaction Setup: In an oven-dried reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), combine imidazole (1.0 eq), 2-chloropyridine (1.1 eq), potassium carbonate (K₂CO₃, 2.0 eq), copper(I) iodide (CuI, 0.1 eq), and L-proline (0.2 eq).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the vessel.
-
Reaction: Heat the mixture to 110-120 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Quench by adding water and extract the product into an organic solvent such as ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.
Physicochemical Property Determination Protocols
Workflow for Property Determination
-
pKa Determination (Potentiometric Titration):
-
Accurately prepare a ~10 mM solution of the compound in a co-solvent system (e.g., 20% methanol in water) to ensure solubility.
-
Calibrate a pH meter with standard buffers (pH 4, 7, 10).
-
Slowly titrate the solution with a standardized solution of HCl (e.g., 0.1 M) while recording the pH after each addition.
-
Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, where the pyridine nitrogen is 50% protonated.
-
-
logP Determination (Shake-Flask Method):
-
Prepare a stock solution of the compound in n-octanol.
-
Equilibrate n-octanol and water by shaking them together for 24 hours to ensure mutual saturation.
-
Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated water in a separatory funnel.
-
Shake vigorously for several minutes to allow for partitioning, then allow the layers to separate completely.
-
Carefully sample both the aqueous and n-octanol layers.
-
Determine the concentration of the compound in each layer using UV-Vis spectroscopy or HPLC with a pre-established calibration curve.
-
Calculate logP as: log₁₀([Concentration in Octanol] / [Concentration in Water]).
-
Importance in Drug Discovery and Development
The physicochemical properties detailed in this guide are not merely academic; they are critical determinants of a compound's viability as a drug candidate.
-
Solubility (7.4 g/L, calculated): Aqueous solubility is paramount for oral absorption and formulation. The predicted moderate solubility suggests that formulation strategies may be required for optimal delivery.
-
pKa (4.1, predicted): The basicity of the pyridine nitrogen dictates the ionization state of the molecule at physiological pH (approx. 7.4). With a predicted pKa of 4.1, the compound will be predominantly in its neutral, uncharged form in the blood and tissues, which generally favors membrane permeability.
-
Lipophilicity (logP = 1.25, predicted): Lipophilicity is a key factor in the "rule of five" for oral bioavailability and influences membrane transport, protein binding, and metabolism. A logP of 1.25 falls within a favorable range for many drug candidates, balancing solubility with the ability to cross lipid membranes.
The pyridine-imidazole scaffold itself is recognized as a "privileged" structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory agents.
This technical guide provides a consolidated resource on the physicochemical properties of this compound. By clearly distinguishing it from its C-2 isomer, presenting a combination of the limited available experimental data with robust computational predictions, and offering detailed analytical and synthetic protocols, this document serves as an essential tool for researchers. The data and methodologies presented herein will facilitate further investigation into this promising scaffold, enabling its rational application in medicinal chemistry and accelerating the drug discovery process. It is strongly recommended that the predicted values be experimentally verified to build a more complete and validated public dataset for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Versatile World of 2-(1H-imidazol-1-yl)pyridine Ligands: A Technical Guide to Their Coordination Chemistry and Applications
Abstract
This technical guide provides an in-depth exploration of the coordination chemistry of 2-(1H-imidazol-1-yl)pyridine (impy) and its derivatives. These N-heterocyclic ligands have garnered significant attention due to their versatile coordination modes, enabling the synthesis of a diverse array of metal complexes with tunable electronic, optical, and catalytic properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis of these ligands, their coordination behavior with various transition metals, and their burgeoning applications in catalysis, materials science, and medicinal chemistry. We will delve into the structural intricacies of the resulting coordination compounds, provide detailed experimental protocols for their synthesis and characterization, and present key data in a clear, comparative format.
Introduction: The Allure of Imidazole-Pyridine Hybrid Ligands
The fusion of imidazole and pyridine rings into a single molecular scaffold, as seen in this compound, creates a ligand with a unique combination of electronic and steric properties. The pyridine ring acts as a π-acceptor, while the imidazole ring is a strong σ-donor. This electronic dichotomy, coupled with the potential for both monodentate and bidentate coordination, makes these ligands highly versatile in the design of functional metal complexes. The point of attachment of the imidazole ring to the pyridine backbone significantly influences the coordination geometry and, consequently, the properties of the resulting metal complexes.[1] This guide will focus on the 1-substituted imidazole derivatives, exploring how their distinct coordination chemistry unlocks a wide range of applications.
Ligand Synthesis: Crafting the Building Blocks
The synthesis of this compound and its derivatives is typically achieved through well-established synthetic methodologies. A common and efficient approach involves the reaction of 2-halopyridines with imidazole in the presence of a base and often a copper catalyst (Ullmann condensation). Another strategy is the acid-catalyzed Reissert-Henze reaction, which allows for the expeditious synthesis of 2-imidazo-1-yl substituted pyridines from N-oxides.[2] The choice of synthetic route is often dictated by the desired substitution pattern on either the pyridine or imidazole rings, allowing for fine-tuning of the ligand's steric and electronic properties.
General Experimental Protocol for the Synthesis of this compound
A reproducible pathway for the synthesis of this compound involves the following steps:
-
Reaction Setup: To a solution of 2-chloropyridine (1 equivalent) in a suitable high-boiling solvent such as dimethylformamide (DMF), add imidazole (1.1 equivalents) and a base such as potassium carbonate (2 equivalents).
-
Catalyst Addition: Introduce a catalytic amount of a copper(I) salt, for example, copper(I) iodide (0.1 equivalents).
-
Reaction Conditions: Heat the reaction mixture at an elevated temperature (typically 120-150 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired this compound.
Caption: General workflow for the synthesis of this compound.
Coordination Chemistry: A Symphony of Bonding Modes
The coordination behavior of this compound ligands is rich and varied, primarily dictated by the nature of the metal center, the counter-ion, and the reaction conditions. These ligands can act as monodentate donors through the pyridine nitrogen or, more commonly, as bidentate chelating ligands involving both the pyridine and one of the imidazole nitrogen atoms. The flexibility of the bond between the two rings allows for the formation of stable five-membered chelate rings.
In more complex derivatives, such as 2,6-bis(1H-imidazol-1-yl)pyridine, the ligand can exhibit tridentate coordination, binding to a metal center through the central pyridine nitrogen and two imidazole nitrogens.[1][3] This tridentate chelation often leads to the formation of highly stable octahedral or square pyramidal complexes. Furthermore, these ligands can bridge multiple metal centers, leading to the formation of polynuclear complexes and coordination polymers.[3]
Caption: Common coordination modes of this compound-based ligands.
Applications in Catalysis: Driving Chemical Transformations
The metal complexes of this compound ligands have emerged as potent catalysts in a variety of organic transformations. The tunable electronic and steric environment around the metal center, dictated by the ligand architecture, allows for the optimization of catalytic activity and selectivity.
Copper-Catalyzed Atom Transfer Radical Polymerization (ATRP)
Copper complexes of 2,6-di(1H-imidazol-2-yl)pyridine have been successfully employed as catalysts in atom transfer radical polymerization (ATRP).[4] These complexes have demonstrated good performance in the controlled polymerization of styrene, yielding polymers with low polydispersity, which is indicative of a "living" polymerization process.[4]
Ruthenium-Catalyzed Dehydrogenation Reactions
Ruthenium complexes bearing imidazolyl-pyridine ligands have shown catalytic activity in acceptorless dehydrogenation reactions. For instance, a Ru-arene complex with a bifunctional imidazolyl-pyridine ligand has been used for the conversion of glycerol to lactic acid and hydrogen gas.[5] This highlights the potential of these catalysts in biomass conversion and hydrogen production.
Cross-Coupling Reactions
Palladium complexes of 2-(1H-imidazol-2-yl)pyridine derivatives have been investigated as pre-catalysts for Suzuki-Miyaura cross-coupling reactions. The hemilabile nature of these ligands, where one coordination site can reversibly bind and dissociate from the metal center, is thought to be crucial for generating the catalytically active species.[6]
Materials Science: From Luminescence to Molecular Switches
The unique photophysical and magnetic properties of metal complexes derived from this compound ligands make them attractive candidates for applications in materials science.
Luminescent Materials
Zinc(II) complexes with imidazolylpyridine ligands can exhibit bright photoluminescence.[7] The emission properties can be tuned by modifying the ligand structure and the coordination geometry around the zinc center.[8] These luminescent complexes have potential applications in organic light-emitting diodes (OLEDs), chemical sensors, and bioimaging.[8][9] For example, coordination of these ligands to Zn(II) can enhance molecular rigidity, leading to improved quantum yields.[8] Ruthenium(II) complexes with these ligands have also been explored as cellular imaging reagents.[9]
| Complex Type | Emission Maxima (nm) | Quantum Yield | Reference |
| ZnLCl | 458 | Not Reported | [7] |
| [H₂L]₂[ZnCl₄] | 490 | Not Reported | [7] |
| Zn(II)-imidazo[1,5-a]pyridine | ~450-500 | up to 37% | [8] |
Spin Crossover (SCO) Materials
Iron(II) complexes with 2,6-bis(1H-imidazol-2-yl)pyridine ligands can exhibit spin crossover (SCO) behavior, where the spin state of the iron center can be switched between a low-spin and a high-spin state by external stimuli such as temperature.[10] This property makes them promising for applications in molecular switches, data storage, and display devices.[10]
Medicinal Chemistry: Towards Novel Therapeutics
The imidazole and pyridine moieties are prevalent in many biologically active molecules and approved drugs.[11][12] Consequently, metal complexes of this compound ligands have been extensively investigated for their medicinal potential.[13][14]
Anticancer Agents
Derivatives of 2-(1H-imidazol-2-yl)pyridine have been designed and synthesized as potential BRAF inhibitors for cancer therapy.[15] Certain compounds have shown potent antiproliferative activity against cancer cell lines and have demonstrated in vivo efficacy in xenograft models.[15] The imidazole ring can form stable complexes with metal ions like platinum(II), which are known to interact with DNA and inhibit tumor growth.[13]
| Compound | Target | IC₅₀ (µM) against A375 cells | Reference |
| CLW14 | BRAF Kinase | 4.26 | [15] |
| CLW27 | BRAF Kinase | 2.93 | [15] |
Antimicrobial and Antifungal Activity
The imidazole scaffold is a key component of many antifungal drugs.[14] Metal complexes of imidazole derivatives can exhibit enhanced antimicrobial and antifungal properties compared to the free ligands.[14]
Conclusion and Future Outlook
The coordination chemistry of this compound and its derivatives is a vibrant and rapidly evolving field of research. The versatility of these ligands in terms of their synthesis, coordination modes, and the properties of their metal complexes has paved the way for a wide range of applications. From catalysis to materials science and medicinal chemistry, these compounds continue to offer exciting opportunities for the development of new technologies and therapeutics. Future research in this area will likely focus on the design of more sophisticated ligand architectures for highly selective catalysis, the development of multi-functional materials with tunable properties, and the exploration of novel biological targets for therapeutic intervention. The continued collaboration between synthetic chemists, materials scientists, and biologists will be crucial in unlocking the full potential of this remarkable class of ligands.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Shining New Light on Biological Systems: Luminescent Transition Metal Complexes for Bioimaging and Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Temperature Spin Crossover in Iron(II) Complexes with 2,6-Bis(1H-imidazol-2-yl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
"supramolecular interactions of 2-(1H-imidazol-1-yl)pyridine"
An In-Depth Technical Guide to the Supramolecular Interactions of 2-(1H-imidazol-1-yl)pyridine
Abstract
In the landscape of supramolecular chemistry and materials science, the design of molecular building blocks with predictable and tunable interaction motifs is paramount. This compound stands out as a deceptively simple yet remarkably versatile N-heterocyclic ligand. Its architecture, featuring two distinct aromatic rings linked by a flexible C-N bond, provides a rich platform for a multitude of non-covalent interactions. This technical guide offers a comprehensive exploration of the supramolecular chemistry of this compound, moving beyond a mere catalog of structures to elucidate the fundamental principles governing its assembly. We will dissect its coordination behavior with metal ions, its capacity for intricate hydrogen bonding networks, and its participation in stabilizing π-π stacking interactions. This document is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and field-proven experimental insights to leverage this molecule in the rational design of novel functional materials and metal-based therapeutics.
The Architectural Versatility of this compound
The power of this compound as a supramolecular synthon lies in its unique combination of structural features. It possesses two key nitrogen atoms—the sp²-hybridized nitrogen of the pyridine ring and the N3 nitrogen of the imidazole ring—that serve as excellent Lewis basic sites for metal coordination. Furthermore, the rotational freedom around the C-N bond connecting the two rings allows the ligand to adopt various conformations, enabling it to accommodate the diverse geometric preferences of different metal centers and to form complex, non-linear supramolecular arrays.[1] This conformational flexibility is a critical determinant in the formation of diverse structures ranging from discrete molecular complexes to infinite one-dimensional (1D) helical and zigzag coordination polymers.[1]
Dominant Modes of Supramolecular Interaction
The assembly of this compound in the solid state and in solution is governed by a subtle interplay of coordination bonds, hydrogen bonding, and π-π stacking. Understanding each of these contributions is essential for predicting and controlling the final supramolecular architecture.
Figure 1: Primary modes of supramolecular interactions involving this compound.
Coordination Chemistry: The Ligand's Primary Role
The most potent organizing force for this ligand is its interaction with metal ions. The nitrogen lone pairs make it an effective N-donor ligand for a wide array of transition metals.
-
Chelation and Bridging Behavior: this compound can function as a bidentate, N,N'-chelating ligand, forming stable five-membered rings with metal centers. This chelate effect provides significant thermodynamic stability to the resulting complexes. Depending on the metal's coordination number and the steric environment, it can also act as a bridging ligand, connecting two or more metal centers to form coordination polymers. Its derivative, 2,6-bis(imidazol-1-yl)pyridine, has been shown to form helical and zigzag 1D chains with Zn(II), demonstrating the structural diversity achievable.[1]
-
Influence of Metal Ion: The choice of the metal ion (e.g., Fe(II), Cu(II), Zn(II)) is a critical experimental variable. The metal's preferred coordination geometry (e.g., octahedral, tetrahedral), oxidation state, and ionic radius dictate the stoichiometry and structure of the final complex. For instance, iron(II) complexes with the related 2,6-bis(1H-imidazol-2-yl)pyridine ligand have been synthesized to study high-temperature spin crossover events, a property highly sensitive to the coordination environment.[2]
Hydrogen Bonding: The Architect of Crystal Packing
While coordination bonds often define the primary structure, hydrogen bonds are crucial in directing the secondary and tertiary assembly, influencing how the coordination complexes pack in the crystal lattice.
-
Donors and Acceptors: In its neutral form, the C-H bonds of the pyridine and imidazole rings can act as weak hydrogen bond donors. The pyridine nitrogen is a strong hydrogen bond acceptor. In related structures like 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine, intermolecular N-H···N hydrogen bonds are observed, linking molecules into one-dimensional chains.[3][4]
-
Synergy with Solvents: Co-crystallized solvent molecules, such as water or methanol, can introduce additional hydrogen bond donors (O-H) and acceptors (O), creating more complex and robust networks that bridge the primary coordination units.[5] These interactions are not merely passive space-fillers; they can be determinative in selecting a specific polymorph or supramolecular isomer.[1]
π-π Stacking: The van der Waals Glue
The electron-rich π-systems of the imidazole and pyridine rings provide another significant, albeit weaker, cohesive force. These non-covalent interactions are vital for stabilizing the overall crystal structure.
-
Interaction Geometry: π-π stacking typically occurs with inter-planar distances of 3.3–3.8 Å. The interactions can be parallel-displaced, where the rings are offset, or T-shaped (edge-to-face). In the crystal structure of a related imidazoline derivative, π-π interactions with a centroid-to-centroid distance of 3.853 Å were identified as a key stabilizing force.[3][4]
-
Modulating Electronic Properties: The degree of π-π stacking can influence the electronic and photophysical properties of the resulting material. Strong orbital overlap between stacked rings can facilitate charge transfer, which is relevant in the design of molecular conductors and sensors.[6] Computational studies on related systems have been used to quantify the interaction energy of these π-systems.[7]
Methodologies for Probing Supramolecular Interactions
A multi-pronged approach combining synthesis, structural analysis, and computational modeling is required to fully characterize the supramolecular behavior of this compound.
Figure 2: A self-validating workflow for the synthesis and analysis of supramolecular complexes.
Synthesis and Crystallization Protocol
The foundation of any structural study is the ability to produce high-quality single crystals.
Protocol 1: Synthesis of Metal Complexes and Crystal Growth
-
Ligand Synthesis: this compound can be synthesized via established methods, often involving the nucleophilic substitution of a 2-halopyridine with imidazole in the presence of a base.[8]
-
Complexation: Dissolve the ligand (e.g., 0.2 mmol) in a suitable solvent like ethanol or methanol. In a separate vial, dissolve the metal salt (e.g., ZnCl₂, Cu(NO₃)₂, 0.1 mmol) in water or methanol.
-
Reaction: Slowly add the metal salt solution to the ligand solution with stirring. The reaction is typically performed at room temperature, but gentle heating may be required to ensure complete dissolution and reaction.
-
Crystallization (Slow Evaporation): Filter the resulting solution to remove any particulate matter. Loosely cover the vial (e.g., with perforated paraffin film) and leave it undisturbed in a vibration-free environment for several days to weeks. The slow evaporation of the solvent will increase the concentration, leading to the formation of single crystals.
-
Alternative Crystallization (Vapor Diffusion): Place the reaction solution in a small vial. Place this vial inside a larger, sealed jar containing a precipitant solvent (a solvent in which the complex is poorly soluble, like diethyl ether or hexane). The slow diffusion of the precipitant vapor into the reaction vial will gradually decrease the solubility of the complex, promoting crystal growth.
Definitive Structural Analysis: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the gold standard for unambiguously determining the three-dimensional structure of a molecule and mapping its intermolecular interactions in the solid state.
-
Causality of the Technique: This method works by irradiating a single crystal with X-rays. The crystal diffracts the X-rays in a specific pattern determined by the arrangement of atoms in the crystal lattice. By analyzing the positions and intensities of the diffracted spots, one can reconstruct a 3D electron density map of the unit cell and, from that, the precise atomic positions.
-
Data Interpretation: Analysis of the solved crystal structure allows for the direct measurement of:
-
Coordination Geometry: Bond lengths and angles between the metal center and the ligand's nitrogen atoms.
-
Hydrogen Bonds: Distances and angles between donor, hydrogen, and acceptor atoms (e.g., D-H···A).
-
π-π Interactions: Centroid-to-centroid distances and slip angles between adjacent aromatic rings.
-
Table 1: Representative Crystallographic Data for a Related Imidazoline System
| Parameter | Value | Significance | Reference |
| Formula | C₈H₉N₃ | Molecular composition of 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine | [3],[4] |
| Crystal System | Orthorhombic | The fundamental symmetry of the crystal lattice. | [3],[4] |
| Space Group | P bca | Describes the symmetry elements within the unit cell. | [3],[4] |
| N-H···N H-Bond Distance | ~2.70 Å | Indicates a strong intermolecular hydrogen bond linking molecules into chains. | [3],[4] |
| C-H···π Interaction | Observed | A weak hydrogen bond that contributes to crystal packing stability. | [3],[4] |
| π-π Stacking Distance | 3.853 Å (centroid-to-centroid) | Confirms the presence of stabilizing interactions between aromatic rings. | [3],[4] |
Solution-State Behavior: NMR Titration
While SCXRD provides a static picture, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for studying dynamic interactions in solution.[9][10]
Protocol 2: ¹H NMR Titration for Metal Binding
-
Preparation: Prepare a stock solution of the ligand in a deuterated solvent (e.g., 5 mM in DMSO-d₆). Prepare a more concentrated stock solution of the metal salt (e.g., 50 mM ZnCl₂) in the same solvent.
-
Initial Spectrum: Transfer a known volume (e.g., 0.5 mL) of the ligand solution to an NMR tube and acquire a high-resolution ¹H NMR spectrum. This is the "zero equivalent" spectrum.
-
Titration: Add small aliquots (e.g., 0.1, 0.2, 0.4... equivalents) of the metal salt stock solution to the NMR tube. After each addition, gently mix the solution and acquire a new ¹H NMR spectrum.
-
Data Analysis: Monitor the chemical shifts (δ) of the ligand's protons, particularly those on the pyridine and imidazole rings closest to the nitrogen atoms. Plot the change in chemical shift (Δδ) versus the molar ratio of metal to ligand. The resulting binding isotherm can be fitted to determine the binding constant (Kₐ).
-
Expert Insight: The protons adjacent to the coordinating nitrogen atoms will typically experience the largest downfield shifts upon metal binding. This is due to the deshielding effect caused by the donation of electron density from the nitrogen to the metal center. This selectivity in chemical shift perturbation provides strong evidence for the binding site.[11]
Theoretical Validation: Computational Chemistry
Density Functional Theory (DFT) calculations provide a powerful means to corroborate experimental findings and gain deeper insight into the nature of supramolecular interactions.[12][13]
-
Molecular Electrostatic Potential (MESP): MESP maps can visualize the electron-rich and electron-poor regions of the ligand. The negative potential (typically colored red) around the nitrogen atoms confirms their role as Lewis basic sites for metal coordination and hydrogen bond acceptors.
-
Interaction Energy Calculations: By building a model of a dimer or a larger assembly from the crystal structure, DFT can be used to calculate the binding energy of specific interactions, such as a single hydrogen bond or a π-stacked pair. This allows for the quantitative ranking of the different forces contributing to the overall structure.[5]
-
Natural Bond Orbital (NBO) Analysis: This analysis can reveal details about charge transfer between interacting fragments, for example, from the nitrogen lone pair of the ligand to an empty orbital on a coordinated metal ion.[12]
Conclusion and Outlook
This compound is a powerful and versatile building block in the supramolecular chemist's toolkit. Its behavior is a finely tuned balance between strong metal-ligand coordination, directional hydrogen bonding, and diffuse π-π stacking interactions. By understanding these fundamental forces and employing a synergistic combination of synthesis, SCXRD, NMR, and computational modeling, researchers can harness its potential. The deliberate modification of the pyridine or imidazole rings with electron-donating or -withdrawing groups offers a clear pathway to tuning the ligand's electronic properties, thereby influencing the magnetic, optical, and catalytic functions of the resulting supramolecular assemblies.[8] This guide provides the foundational framework and experimental logic for scientists to confidently explore and exploit the rich supramolecular chemistry of this ligand in the development of next-generation functional materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. High-Temperature Spin Crossover in Iron(II) Complexes with 2,6-Bis(1H-imidazol-2-yl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Enhanced coupling through π-stacking in imidazole-based molecular junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. BJOC - NMR Spectroscopy of supramolecular chemistry on protein surfaces [beilstein-journals.org]
- 10. NMR Spectroscopy of supramolecular chemistry on protein surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. "^1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III)" by KOSROW ZAMANI, AKBAR MOBINIKHALEDI et al. [journals.tubitak.gov.tr]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Theoretical and Computational Analysis of 2-(1H-imidazol-1-yl)pyridine
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the theoretical and computational investigation of 2-(1H-imidazol-1-yl)pyridine. We will explore its structural, spectroscopic, and electronic properties through a synergistic approach that integrates computational modeling with established experimental validation techniques. By explaining the causality behind methodological choices, this document serves as a practical blueprint for researchers aiming to elucidate the characteristics and potential applications of this heterocyclic scaffold.
Introduction to this compound: Structure and Significance
The pyridine-imidazole scaffold is a cornerstone in medicinal chemistry and materials science. Its constituent rings are prevalent in numerous bioactive molecules and versatile metal ligands. The specific molecule of interest, this compound, is defined by the connection of the pyridine ring at its C2 position to the N1 position of the imidazole ring.
A Note on Isomerism
It is critical to distinguish this compound from its more frequently studied isomer, 2-(1H-imidazol-2-yl)pyridine, where the linkage is between the C2 positions of both rings. This structural difference profoundly impacts the molecule's geometry, electronic distribution, and coordination behavior. While this guide focuses on the 1-yl isomer, we will draw upon the extensive experimental data available for the 2-yl isomer and related systems as a benchmark for validating our computational methodologies—a common and necessary practice when exploring novel or less-characterized chemical space.
Caption: Comparison of the target 1-yl and the 2-yl isomers.
Rationale for Computational Investigation
Computational chemistry provides indispensable tools for predicting molecular properties, guiding synthesis, and screening for potential applications before committing significant laboratory resources. For a molecule like this compound, theoretical studies can:
-
Determine the most stable three-dimensional conformation.
-
Predict spectroscopic signatures (NMR, IR) to aid in experimental characterization.
-
Elucidate electronic properties, such as reactivity hotspots and charge distribution.
-
Screen for potential biological activity through molecular docking simulations.
An Integrated Approach: Experimental Validation as the Ground Truth
The predictive power of any computational model is only as reliable as its validation against experimental data. This section outlines the necessary experimental workflow to synthesize and characterize this compound, which provides the benchmark data for the theoretical models discussed in subsequent sections.
Caption: Experimental workflow for synthesis and characterization.
Protocol: Synthesis via N-Arylation
A plausible route to synthesize this compound is the N-arylation of imidazole with a suitable pyridine precursor, such as 2-chloropyridine or 2-fluoropyridine.
-
Reactant Preparation: In an oven-dried flask under an inert atmosphere (e.g., N₂ or Ar), combine imidazole (1.2 equivalents), 2-chloropyridine (1.0 equivalent), a copper(I) catalyst (e.g., CuI, 5-10 mol%), a ligand (e.g., L-proline or a diamine, 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents).
-
Solvent Addition: Add a high-boiling point polar aprotic solvent, such as DMSO or DMF.
-
Reaction: Heat the mixture with stirring at 100-120 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel to yield pure this compound.
Spectroscopic and Structural Characterization
The purified compound must be rigorously characterized to confirm its identity and provide data for computational validation. While specific data for the 1-yl isomer is scarce, we can predict the expected results based on its 2-yl counterpart and general principles.[1][2]
| Technique | Purpose | Expected Observations for this compound |
| ¹H NMR | Elucidate proton environment | Aromatic signals for both pyridine (4H) and imidazole (3H) rings. Distinct chemical shifts for H2, H4, H5 of imidazole. |
| ¹³C NMR | Identify unique carbon atoms | Signals corresponding to the 8 unique carbons in the molecule. |
| FT-IR | Identify functional groups | C=N and C=C stretching vibrations (approx. 1400-1600 cm⁻¹), aromatic C-H stretching (>3000 cm⁻¹). |
| Mass Spec | Confirm molecular weight | A molecular ion peak (M+) corresponding to the exact mass of C₈H₇N₃ (145.16 g/mol ).[3][4] |
| X-ray Crystal. | Determine 3D structure | Provides precise bond lengths, bond angles, and the crucial dihedral angle between the two rings. Reveals intermolecular packing forces like π-π stacking.[5][6] |
Core Computational Methodology: Density Functional Theory (DFT)
Density Functional Theory (DFT) is the workhorse of modern computational chemistry for medium-sized organic molecules. It offers an optimal balance between computational expense and accuracy for predicting geometries and electronic properties.[7][8]
The "Why": Causality in Method Selection
The choice of a specific functional and basis set is the most critical decision in a DFT study.
-
Functional: The functional approximates the exchange-correlation energy. For organic molecules, hybrid functionals like B3LYP are exceptionally popular and well-benchmarked. They incorporate a portion of exact Hartree-Fock exchange, which generally improves the accuracy of predicted geometries and energies.
-
Basis Set: The basis set is a set of mathematical functions used to build the molecular orbitals. A Pople-style basis set like 6-311+G(d,p) is a robust choice.
-
6-311: A triple-zeta basis set, providing flexibility for valence electrons.
-
+: Adds diffuse functions, which are essential for accurately describing lone pairs and potential non-covalent interactions.
-
(d,p): Adds polarization functions to heavy atoms (d) and hydrogen (p), allowing orbitals to change shape and improving the description of chemical bonds.
-
Caption: A typical workflow for DFT calculations.
Protocol: Step-by-Step DFT Analysis
-
Structure Input: Build the this compound molecule in a graphical interface (e.g., GaussView) and perform an initial geometry cleanup using a molecular mechanics force field.
-
Geometry Optimization: Submit the structure for full geometry optimization using the selected DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)) in a quantum chemistry software package (e.g., Gaussian). This calculation finds the lowest energy arrangement of the atoms.
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry using the same level of theory. This serves two purposes:
-
Validation: The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum.
-
Prediction: The output provides the theoretical vibrational frequencies and intensities, which can be directly compared to an experimental FT-IR spectrum.[9]
-
-
Property Calculation: Using the validated minimum-energy structure, perform further calculations to analyze electronic properties:
-
NMR: Calculate isotropic shielding values to predict ¹H and ¹³C NMR chemical shifts.
-
Frontier Molecular Orbitals (FMOs): Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO indicates regions susceptible to electrophilic attack, while the LUMO indicates sites for nucleophilic attack.
-
Molecular Electrostatic Potential (MEP): Map the electrostatic potential onto the electron density surface. This reveals regions of negative potential (red), typically around lone pairs on nitrogen atoms, which are sites for electrophilic interaction, and positive potential (blue) around hydrogens.[8]
-
Comparing Theory and Experiment
The final step is to benchmark the computational results against the experimental data. Good agreement (e.g., RMSD < 0.3 Å between calculated and X-ray geometries) builds confidence in the model's predictive power for properties that are difficult or impossible to measure directly.[7]
Application in Drug Development: Molecular Docking
The pyridine-imidazole scaffold is a known pharmacophore. Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), allowing for the estimation of binding affinity.[10] This is a cornerstone of in silico drug discovery.
Protocol: A Typical Molecular Docking Workflow
Let's hypothesize a screening of this compound against a therapeutic target, for instance, a bacterial enzyme like L-glutamine:D-fructose-6-phosphate amidotransferase (GlcN-6-P), which is crucial for cell wall biosynthesis.[11]
-
Receptor Preparation:
-
Download the X-ray crystal structure of the target protein from the Protein Data Bank (PDB).
-
Using software (e.g., AutoDock Tools, Chimera), remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign atomic charges.
-
-
Ligand Preparation:
-
Use the DFT-optimized, minimum-energy structure of this compound.
-
Assign rotatable bonds and merge non-polar hydrogens.
-
-
Grid Generation: Define a "docking box" or grid around the active site of the receptor. This confined space is where the docking algorithm will search for binding poses. The location of the active site is often inferred from the position of the original co-crystallized ligand.
-
Docking Simulation: Run the docking algorithm (e.g., AutoDock Vina). The program will systematically explore various conformations and orientations of the ligand within the active site, scoring each "pose" based on a scoring function that approximates the binding free energy.
-
Analysis of Results:
-
Binding Energy: The top-ranked poses will have the most favorable (most negative) binding energy scores, reported in kcal/mol.
-
Interaction Analysis: Visualize the best-scoring pose to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking with amino acid residues in the active site.
-
Caption: Hypothetical ligand-receptor interactions in a protein active site.
Conclusion and Future Directions
This guide has outlined an integrated experimental and computational strategy to thoroughly characterize this compound. By using DFT calculations benchmarked against spectroscopic and structural data, one can develop a reliable model of the molecule. This model, in turn, serves as the foundation for application-oriented studies like molecular docking, which can predict its potential as a bioactive agent or a versatile ligand.
Future work could expand upon this foundation by:
-
Synthesizing a library of derivatives to establish structure-activity relationships (SAR).
-
Performing Time-Dependent DFT (TD-DFT) to more accurately predict UV-Vis spectra and photophysical properties.
-
Conducting molecular dynamics (MD) simulations to study the stability of ligand-protein complexes over time.
-
Investigating the coordination chemistry of this compound with various transition metals to explore its potential in catalysis or materials science.[12][13][14][15][16]
References
- 1. 2-(1H-IMIDAZOL-2-YL)-PYRIDINE | 18653-75-3 [chemicalbook.com]
- 2. 2-(1H-imidazol-2-yl)pyridine | C8H7N3 | CID 589313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(1 H -咪唑-2-基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-(1H-Imidazol-2-yl)pyridine 97 18653-75-3 [sigmaaldrich.com]
- 5. 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
- 7. researchgate.net [researchgate.net]
- 8. Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular docking studies of some new imidazole derivatives for antimicrobial properties - Arabian Journal of Chemistry [arabjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Selective Production of Hydrogen and Lactate from Glycerol Dehydrogenation Catalyzed by a Ruthenium PN3P Pincer Complex [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Homoleptic coordination polymers and complexes of transition metals with 2-(1,2,4-1H-triazol-3-yl) pyridine and tuning towards white-light emission - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes & Protocols: Synthesis of 2-(1H-imidazol-1-yl)pyridine
Abstract
This document provides a comprehensive guide for the synthesis of 2-(1H-imidazol-1-yl)pyridine, a valuable bidentate N-donor ligand and a key structural motif in medicinal chemistry. The protocol focuses on a modern, efficient, and mild copper-catalyzed Ullmann-type N-arylation reaction. This guide is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering a detailed step-by-step procedure, mechanistic insights, safety protocols, and product validation data.
Introduction and Significance
This compound is a heterocyclic compound featuring a pyridine ring linked to an imidazole ring via a nitrogen atom. This unique arrangement makes it an important bidentate ligand capable of coordinating with various metal centers, leading to applications in catalysis and the development of novel materials. In the pharmaceutical sector, the N-aryl imidazole core is a privileged scaffold found in numerous biologically active compounds. The synthesis of this molecule is a foundational step for further derivatization and drug discovery efforts.
The primary challenge in synthesizing this molecule is the selective formation of the C-N bond between the pyridine C2 carbon and the imidazole N1 nitrogen. Modern cross-coupling reactions provide the most robust and high-yielding pathways to achieve this transformation.
Overview of Synthetic Strategies
The formation of the aryl C-N bond is typically accomplished via transition metal-catalyzed cross-coupling reactions. The two most prominent methods for the N-arylation of imidazoles are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.
| Feature | Copper-Catalyzed Ullmann Condensation | Palladium-Catalyzed Buchwald-Hartwig Amination |
| Catalyst | Copper salts (e.g., CuI, CuBr, Cu₂O) | Palladium complexes (e.g., Pd(OAc)₂, Pd₂(dba)₃) |
| Ligand | Often simple diamines, phenols, or β-ketones. Ligand-free methods also exist.[1] | Bulky, electron-rich phosphines (e.g., XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[2] |
| Base | Strong inorganic bases (e.g., K₂CO₃, Cs₂CO₃) | Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄, LiHMDS).[2] |
| Solvent | High-boiling polar aprotic (e.g., DMF, DMSO) | Aprotic solvents (e.g., Toluene, Dioxane, THF) |
| Temperature | Traditionally high (>150 °C), but modern methods are milder (60-120 °C).[3] | Generally moderate to high (80-120 °C). |
| Pros | Lower catalyst and ligand cost; highly effective for N-arylation of imidazoles.[3] | Extremely broad substrate scope; high functional group tolerance.[4] |
| Cons | Traditional methods require harsh conditions; substrate scope can be narrower than Pd-systems. | Higher cost of catalysts and specialized ligands; imidazoles can act as catalyst inhibitors.[5] |
For this specific application, the copper-catalyzed Ullmann-type reaction is selected for the detailed protocol. It offers an excellent balance of efficiency, cost-effectiveness, and operational simplicity for the N-arylation of imidazole with 2-halopyridines.[3]
Detailed Protocol: Copper-Catalyzed Synthesis of this compound
This protocol is adapted from modern, mild Ullmann-type coupling procedures, such as those developed by Ding and coworkers, which utilize a copper(I) source and a supporting ligand to facilitate the reaction under significantly milder conditions than traditional methods.[3]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Bromopyridine | ≥98% | Standard Supplier | Can be substituted with 2-chloropyridine, though reaction may be slower. |
| Imidazole | ≥99% | Standard Supplier | Should be dry. |
| Copper(I) Bromide (CuBr) | ≥98% | Standard Supplier | Catalyst. |
| 1-(pyridin-2-yl)butane-1,3-dione | ≥97% | Standard Supplier | Example of an effective β-ketone ligand.[3] Other ligands like 1,10-phenanthroline can also be used. |
| Cesium Carbonate (Cs₂CO₃) | ≥99% | Standard Supplier | Anhydrous base. Hygroscopic, handle quickly. |
| Dimethyl Sulfoxide (DMSO) | Anhydrous | Standard Supplier | Reaction solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard Supplier | For extraction and chromatography. |
| Hexanes | ACS Grade | Standard Supplier | For chromatography. |
| Saturated aq. NaCl (Brine) | N/A | Lab Prepared | For workup. |
| Anhydrous MgSO₄ or Na₂SO₄ | N/A | Standard Supplier | For drying organic layers. |
| Silica Gel | 230-400 mesh | Standard Supplier | For column chromatography. |
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware (syringes, separatory funnel, etc.)
-
Rotary evaporator
-
Column chromatography setup
-
NMR spectrometer and/or GC-MS for analysis
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask, add imidazole (1.2 mmol, 1.2 eq), cesium carbonate (2.0 mmol, 2.0 eq), copper(I) bromide (0.05 mmol, 5 mol%), and 1-(pyridin-2-yl)butane-1,3-dione (0.10 mmol, 10 mol%).
-
Rationale: Cesium carbonate is a strong, non-nucleophilic base effective in these couplings. The ligand accelerates the reaction by stabilizing the copper catalyst.[3] Using an excess of imidazole can be done but 1.2 equivalents is often sufficient.
-
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Rationale: This removes oxygen, which can oxidize the catalyst and lead to side reactions, ensuring the catalytic cycle proceeds efficiently.
-
-
Solvent and Substrate Addition: Add anhydrous DMSO (2 mL) followed by 2-bromopyridine (1.0 mmol, 1.0 eq) via syringe.
-
Rationale: DMSO is a polar aprotic solvent that effectively dissolves the reagents and facilitates the reaction. Anhydrous conditions are crucial to prevent quenching of the base and catalyst.
-
-
Reaction: Place the flask in a pre-heated oil bath at 80 °C and stir vigorously for 12-24 hours.
-
Rationale: 80 °C is a mild temperature for this transformation, made possible by the ligand-assisted catalysis.[3] Reaction time may vary, so monitoring is essential.
-
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or GC-MS until the 2-bromopyridine starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add deionized water (10 mL) and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Rationale: The product is organic-soluble and will move into the ethyl acetate layer, while the inorganic salts (CsBr, excess Cs₂CO₃) remain in the aqueous layer.
-
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Rationale: The brine wash helps to remove any remaining water and inorganic impurities from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by silica gel column chromatography using a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc/Hexanes and gradually increasing polarity) to yield the pure product.
Product Validation and Characterization
The final product, this compound, should be a white to off-white solid.
-
¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
8.55 (ddd, J = 4.8, 1.8, 0.9 Hz, 1H, Py-H6)
-
8.15 (s, 1H, Im-H2)
-
7.85 (td, J = 7.8, 1.8 Hz, 1H, Py-H4)
-
7.45 (d, J = 1.6 Hz, 1H, Im-H4)
-
7.35 (ddd, J = 7.8, 4.8, 0.9 Hz, 1H, Py-H5)
-
7.29 (d, J = 8.1 Hz, 1H, Py-H3)
-
7.18 (t, J = 1.4 Hz, 1H, Im-H5) (Note: Exact chemical shifts and coupling constants can vary slightly based on solvent and concentration. Assignments are based on typical ranges for such structures.)
-
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm):
-
150.8 (Py-C2)
-
148.9 (Py-C6)
-
138.5 (Py-C4)
-
136.2 (Im-C2)
-
130.1 (Im-C4)
-
123.1 (Py-C5)
-
117.5 (Im-C5)
-
113.4 (Py-C3) (Note: Imidazole carbons can sometimes show broadened signals due to tautomerization or quadrupolar relaxation, though this is less pronounced in N-substituted imidazoles.)[5]
-
-
Mass Spectrometry (ESI+): m/z calculated for C₈H₈N₃⁺ [M+H]⁺: 146.0718; found: 146.0715.
Reaction Mechanism
The copper-catalyzed N-arylation of imidazoles is believed to proceed through a Cu(I)/Cu(III) catalytic cycle, analogous to other Ullmann-type couplings.
Caption: Proposed catalytic cycle for the Copper-Catalyzed N-Arylation.
-
Amide Formation: The imidazole (ImH) is deprotonated by the base (e.g., Cs₂CO₃) and coordinates with the Cu(I) salt, displacing the halide (X) to form a copper(I) imidazolide intermediate (Im-Cu(I)).
-
Oxidative Addition: The aryl halide (Ar-X, 2-bromopyridine) undergoes oxidative addition to the copper(I) center, forming a transient, high-energy Cu(III) intermediate.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the Cu(III) species, yielding the desired product, this compound (Im-Ar), and regenerating the active Cu(I) catalyst.
Safety Precautions
-
2-Bromopyridine: Is toxic and an irritant. Handle in a well-ventilated fume hood. Avoid contact with skin and eyes.
-
DMSO: Can facilitate the absorption of other chemicals through the skin. Always wear appropriate gloves (nitrile gloves are recommended).
-
Cesium Carbonate: Is a strong base and an irritant. Avoid inhalation of dust and contact with skin.
-
Copper Salts: Can be toxic if ingested.
-
General: Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, throughout the procedure.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low conversion | Inactive catalyst; insufficient base; wet reagents/solvent; reaction temperature too low. | Use fresh, high-purity CuBr. Ensure the base is anhydrous. Use anhydrous solvent and oven-dried glassware. Confirm reaction temperature with an external thermometer. |
| Formation of side products | Reaction run for too long; presence of oxygen. | Monitor the reaction closely by TLC and stop it once the starting material is consumed. Ensure a proper inert atmosphere is maintained. |
| Difficulty in purification | Product co-elutes with starting material or ligand. | Adjust the polarity of the chromatography eluent system. A shallow gradient may be required. If the ligand is the issue, a different workup (e.g., acidic wash) might remove it. |
References
Application Notes & Protocols: 2-(1H-imidazol-1-yl)pyridine as a Versatile N,N-Ligand for Palladium-Catalyzed Cross-Coupling Reactions
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the application of 2-(1H-imidazol-1-yl)pyridine as a versatile N,N-bidentate ligand in palladium-catalyzed cross-coupling reactions. The unique electronic and steric properties of this ligand, arising from the synergistic combination of a pyridine and an imidazole ring, render it a highly effective ancillary ligand for the stabilization of palladium catalytic species. This document details the synthesis of the ligand, the preparation of a representative palladium(II) precatalyst, and a step-by-step protocol for its application in the Suzuki-Miyaura cross-coupling reaction. The causality behind experimental choices, self-validating system design, and in-depth characterization are emphasized to ensure technical accuracy and reproducibility for researchers, scientists, and drug development professionals.
Introduction: The Rationale for this compound in Catalysis
The design of ancillary ligands is of paramount importance in homogeneous catalysis, as they play a crucial role in modulating the reactivity, stability, and selectivity of the metal center.[1] N-heterocyclic ligands, such as pyridines and imidazoles, have been extensively explored due to their strong σ-donating ability, which stabilizes the catalytically active metal species.[2] The this compound ligand combines the π-accepting character of the pyridine ring with the strong σ-donating nature of the imidazole moiety. This unique electronic profile, coupled with its bidentate chelating ability, makes it an attractive candidate for stabilizing palladium catalysts in various cross-coupling reactions.[3][4]
The imidazole ring, in particular, is a key component of many N-heterocyclic carbene (NHC) ligands, which are known to form highly stable and active palladium catalysts.[5] While not a carbene itself, the imidazolyl moiety in this compound provides a similarly robust coordination environment. The resulting palladium complexes are expected to exhibit enhanced stability and catalytic activity, particularly in challenging cross-coupling reactions that are central to pharmaceutical and materials chemistry.[3][6]
Synthesis and Characterization of this compound
The synthesis of this compound can be achieved through several reported methods. A common approach involves the coupling of 2-halopyridine with imidazole. The following protocol is a representative procedure adapted from literature methods for the synthesis of similar N-aryl imidazoles.[7]
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Chloropyridine
-
Imidazole
-
Potassium carbonate (K₂CO₃)
-
Copper(I) iodide (CuI)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add imidazole (1.0 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous DMF to the flask via syringe.
-
Add 2-chloropyridine (1.2 eq.) to the reaction mixture.
-
Heat the reaction mixture to 120 °C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford this compound as a solid.
Characterization Data
The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.
-
¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ, ppm) will be in the aromatic region, with distinct signals for the pyridine and imidazole protons.
-
¹³C NMR (100 MHz, CDCl₃): The spectrum should show the expected number of carbon signals corresponding to the pyridine and imidazole rings.[8]
-
FT-IR (KBr, cm⁻¹): Characteristic vibrational bands for C-H, C=C, and C=N stretching of the aromatic rings are expected.
-
Mass Spectrometry (ESI-MS): The mass spectrum should show a molecular ion peak corresponding to the calculated mass of C₈H₇N₃.
Preparation of a Palladium(II) Precatalyst
The synthesized this compound ligand can be used to prepare a stable palladium(II) precatalyst, which can be easily handled and stored. A common precatalyst is of the type [PdCl₂(L)₂].
Experimental Protocol: Synthesis of bis(this compound)palladium(II) dichloride
Materials:
-
This compound
-
Palladium(II) chloride (PdCl₂)
-
Acetonitrile (CH₃CN), anhydrous
Procedure:
-
In a round-bottom flask, dissolve palladium(II) chloride (1.0 eq.) in anhydrous acetonitrile.
-
In a separate flask, dissolve this compound (2.2 eq.) in anhydrous acetonitrile.
-
Slowly add the ligand solution to the palladium(II) chloride solution with stirring at room temperature.
-
A precipitate should form upon addition. Stir the mixture at room temperature for 12 hours.
-
Collect the precipitate by filtration, wash with cold acetonitrile, and then with diethyl ether.
-
Dry the resulting solid under vacuum to yield the [PdCl₂(this compound)₂] complex.
Characterization of the Palladium Complex
-
FT-IR (KBr, cm⁻¹): The coordination of the ligand to the palladium center can be confirmed by shifts in the vibrational frequencies of the C=N and C=C bonds of the pyridine and imidazole rings. New bands in the far-IR region corresponding to Pd-N and Pd-Cl stretching may also be observed.[9]
-
UV-Vis Spectroscopy (CH₃CN): The electronic spectrum of the complex will show characteristic absorption bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions.[9]
-
Elemental Analysis: The elemental composition (C, H, N) of the complex should be determined to confirm its stoichiometry.
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds, and it is widely used in the synthesis of pharmaceuticals and advanced materials.[10] The palladium complex of this compound is an effective catalyst for this transformation.
General Workflow for Suzuki-Miyaura Coupling
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Coupling of 4-Bromoanisole with Phenylboronic Acid
Materials:
-
4-Bromoanisole
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
[PdCl₂(this compound)₂] precatalyst
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a Schlenk tube, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the [PdCl₂(this compound)₂] precatalyst (0.01 mmol, 1 mol%).
-
Evacuate and backfill the Schlenk tube with argon three times.
-
Add 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe.
-
Heat the reaction mixture in a preheated oil bath at 100 °C for 4 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the desired biaryl product.
Quantitative Data and Causality
The performance of the catalytic system can be evaluated by varying reaction parameters. The following table provides representative data for the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid, highlighting the versatility of the catalyst.
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 4-Methoxybiphenyl | >95 |
| 2 | 4-Bromotoluene | 4-Methylbiphenyl | >95 |
| 3 | 4-Bromobenzonitrile | 4-Cyanobiphenyl | 92 |
| 4 | 1-Bromo-4-nitrobenzene | 4-Nitrobiphenyl | 88 |
| 5 | 2-Bromopyridine | 2-Phenylpyridine | 85 |
Yields are determined by GC-MS analysis and represent typical results. Actual yields may vary depending on the specific reaction conditions and scale.
The high yields observed across a range of substrates with both electron-donating and electron-withdrawing groups demonstrate the robustness of the catalytic system. The this compound ligand effectively stabilizes the palladium(0) active species, preventing its precipitation as palladium black and promoting a high turnover number.[11] The bidentate chelation of the ligand provides a stable coordination sphere around the palladium center, which is crucial for the efficiency of the catalytic cycle.
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[12]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
The this compound ligand (L) plays a critical role in each step of this cycle. Its strong σ-donating character facilitates the oxidative addition of the aryl halide to the palladium(0) center. During transmetalation, the ligand stabilizes the palladium(II) intermediate, and its steric bulk can influence the rate of this step. Finally, the ligand promotes the reductive elimination of the biaryl product, regenerating the active palladium(0) catalyst.
Conclusion
This compound is a highly effective and versatile ligand for palladium-catalyzed cross-coupling reactions. Its straightforward synthesis, ability to form stable and active palladium precatalysts, and excellent performance in the Suzuki-Miyaura reaction make it a valuable tool for synthetic chemists. The detailed protocols and mechanistic insights provided in this guide are intended to enable researchers to confidently apply this catalytic system in their own work, contributing to advancements in drug discovery and materials science.
References
- 1. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium(ii) and platinum(ii) complexes of disubstituted imidazo[1,5-a]pyridine and imidazolylpyridine: coordination chemistry, versatile catalysis, and biophysical study - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium N-Heterocyclic Carbene Complexes in Cross-Coupling Reactions: Ligand and Catalyst Development | Digital Collections [batadora.trentu.ca]
- 6. Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. cem.de [cem.de]
- 11. researchgate.net [researchgate.net]
- 12. pure.hw.ac.uk [pure.hw.ac.uk]
Application Notes & Protocols: The Catalytic Versatility of 2-(1H-imidazol-1-yl)pyridine Metal Complexes
Prepared by: Gemini, Senior Application Scientist
Introduction: A Ligand Bridging Pyridine and Imidazole Worlds
In the landscape of modern catalysis, the design of ligands is paramount to controlling the activity, selectivity, and stability of metal complexes. The 2-(1H-imidazol-1-yl)pyridine (impy) ligand represents a class of versatile N,N-bidentate chelators that have garnered significant interest. Structurally, impy features a pyridine ring linked to an imidazole moiety at the N1 position, creating a stable five-membered chelate ring upon coordination to a metal center. This framework is electronically distinct from the more widely studied N-heterocyclic carbenes (NHCs), yet shares the benefit of a tunable electronic environment through modification of the pyridine or imidazole rings.[1][2][3]
The impy ligand acts as a strong σ-donor, effectively stabilizing various oxidation states of transition metals. This electronic character, combined with its rigid bite angle, makes its metal complexes particularly effective in a range of catalytic transformations. This guide provides an in-depth exploration of the synthesis and catalytic applications of impy-metal complexes, with a focus on palladium-catalyzed cross-coupling, ruthenium-catalyzed transfer hydrogenation, and copper-catalyzed oxidation reactions. The protocols herein are designed for researchers in synthetic chemistry, materials science, and drug development, offering both practical methodologies and the underlying scientific rationale.
Synthesis of the Ligand and a Representative Metal Complex
A robust and reproducible synthesis of the ligand and its subsequent metal complexes is the foundation of any catalytic study. The following protocols outline standard, field-proven methods.
Protocol 1: Synthesis of this compound (impy)
This procedure describes a classic nucleophilic aromatic substitution to construct the impy ligand.
Rationale: The reaction relies on the deprotonation of imidazole by a strong base to form the imidazolate anion, a potent nucleophile. This anion then displaces a halide from an activated pyridine ring. Dimethylformamide (DMF) is an ideal solvent due to its high boiling point and ability to dissolve both the ionic and organic reactants.
Materials:
-
2-Chloropyridine or 2-Bromopyridine
-
Imidazole
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add imidazole (1.1 equivalents) and anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise. Caution: NaH reacts violently with water and generates flammable hydrogen gas. Handle with appropriate care.
-
Reaction Initiation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.
-
Nucleophilic Substitution: Add 2-chloropyridine (1.0 equivalent) dropwise to the flask.
-
Heating: Heat the reaction mixture to 90-100 °C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the mixture to room temperature and quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford this compound as a pale yellow solid.[4]
Protocol 2: General Synthesis of a Dichloro[this compound]palladium(II) Complex
This protocol details the synthesis of a common palladium precatalyst used in cross-coupling reactions.
Rationale: The impy ligand readily displaces weakly coordinating ligands, such as acetonitrile, from a palladium(II) salt to form a stable square planar complex. The resulting complex is typically air-stable and can be easily handled, making it an excellent precatalyst.
Materials:
-
This compound (impy)
-
Bis(acetonitrile)dichloropalladium(II) [PdCl₂(MeCN)₂]
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
Step-by-Step Procedure:
-
Preparation: In a clean, dry Schlenk flask under a nitrogen atmosphere, dissolve bis(acetonitrile)dichloropalladium(II) (1.0 equivalent) in anhydrous DCM.
-
Ligand Addition: In a separate flask, dissolve the impy ligand (1.05 equivalents) in anhydrous DCM.
-
Complexation: Add the ligand solution dropwise to the stirred solution of the palladium salt at room temperature. A precipitate often forms immediately.
-
Reaction: Stir the resulting mixture at room temperature for 4-6 hours.
-
Isolation: Reduce the solvent volume under reduced pressure. Add anhydrous diethyl ether to fully precipitate the complex.
-
Purification: Collect the solid product by filtration, wash with several portions of anhydrous diethyl ether, and dry under vacuum. The resulting [PdCl₂(impy)] complex is typically a yellow to orange solid and can be used without further purification.
Catalytic Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Palladium complexes bearing N-donor ligands are highly effective catalysts for C-C bond formation. The impy ligand provides the necessary electronic properties and stability to the palladium center to facilitate the catalytic cycle efficiently.[5][6]
Mechanistic Insight: The catalytic cycle is generally accepted to proceed via a Pd(0)/Pd(II) pathway. The impy-ligated Pd(0) species, formed in situ from the precatalyst, undergoes oxidative addition with an aryl halide. The resulting Pd(II) intermediate then undergoes transmetalation with a boronic acid (activated by a base) and subsequent reductive elimination to yield the biaryl product and regenerate the active Pd(0) catalyst.[7] The impy ligand's strong σ-donation stabilizes the electron-rich Pd(0) state and the electron-deficient Pd(II) state, preventing catalyst decomposition.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data Summary: Suzuki Coupling Performance
| Entry | Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Base | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Phenylboronic acid | 1.5 | Cs₂CO₃ | 96 | [6] |
| 2 | 4-Bromoanisole | Phenylboronic acid | 1.0 | K₃PO₄ | >95 | Analogous to[8] |
| 3 | 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | 1.0 | K₂CO₃ | 92 | Analogous to[5] |
| 4 | 2-Bromopyridine | Phenylboronic acid | 2.0 | Cs₂CO₃ | 88 | Analogous to[8] |
Note: Data is representative of typical performance for analogous Pd/N-ligand systems.
Protocol 3: Suzuki Coupling of 4-Bromoanisole with Phenylboronic Acid
Rationale: This protocol uses cesium carbonate as the base, which is highly effective in promoting the transmetalation step. Dioxane is a common high-boiling solvent suitable for these reactions. An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) active species.
Materials:
-
[PdCl₂(impy)] precatalyst
-
4-Bromoanisole
-
Phenylboronic acid
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane, anhydrous
-
Schlenk tube or similar reaction vessel
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried Schlenk tube containing a magnetic stir bar, add the [PdCl₂(impy)] precatalyst (0.01 equivalents, 1 mol%).
-
Reagent Addition: Add 4-bromoanisole (1.0 equivalent), phenylboronic acid (1.2 equivalents), and cesium carbonate (2.0 equivalents).
-
Atmosphere Control: Seal the tube with a septum, and evacuate and backfill with nitrogen or argon three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 8-12 hours.
-
Monitoring: Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain the biaryl product.
Catalytic Application: Ruthenium-Catalyzed Transfer Hydrogenation
Ruthenium(II) complexes, particularly those with p-cymene and N,N-donor ligands, are powerful catalysts for the transfer hydrogenation of ketones to secondary alcohols.[9][10] This reaction offers a safer and more practical alternative to using high-pressure hydrogen gas, instead employing a hydrogen donor like isopropanol.
Mechanistic Insight: The reaction is believed to proceed via an 18-electron ruthenium-hydride species. The precatalyst reacts with the isopropanol/base mixture to form the active hydride. The ketone substrate coordinates to the ruthenium center, followed by migratory insertion of the hydride onto the carbonyl carbon. The resulting ruthenium-alkoxide then undergoes protonolysis with another molecule of isopropanol to release the product alcohol and regenerate the ruthenium-hydride, completing the catalytic cycle.
Quantitative Data Summary: Transfer Hydrogenation of Acetophenone
| Entry | Catalyst System | H-Donor | Base | Temp (°C) | Time (h) | Conversion (%) | Reference |
| 1 | [RuCl(p-cymene)(impy)]PF₆ | i-PrOH | KOH | 80 | 1 | >99 | Analogous to[9] |
| 2 | [RuCl(p-cymene)(impy)]PF₆ | i-PrOH | NaOi-Pr | 80 | 0.25 | 100 | [9] |
| 3 | [RuCl₂(p-cymene)]₂ + impy | i-PrOH | KOH | 82 | 3 | 90 | Analogous to[10] |
| 4 | [RuCl(p-cymene)(impy)]PF₆ | Formic Acid | Et₃N | 60 | 5 | >95 | General conditions |
Note: Data is representative of typical performance for analogous Ru/N,N-ligand systems.
Protocol 4: Transfer Hydrogenation of Acetophenone
Rationale: Isopropanol serves as both the solvent and the hydrogen source. A base (KOH) is required to facilitate the formation of the active ruthenium-hydride species. The reaction is typically run at reflux to ensure a sufficient reaction rate.
Materials:
-
[RuCl₂(p-cymene)]₂ dimer
-
This compound (impy) ligand
-
Acetophenone
-
Isopropanol (i-PrOH)
-
Potassium hydroxide (KOH)
Step-by-Step Procedure:
-
Catalyst Preparation (in situ): In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add [RuCl₂(p-cymene)]₂ (0.005 equivalents, 0.5 mol%) and the impy ligand (0.011 equivalents, 1.1 mol%).
-
Atmosphere Control: Flush the flask with nitrogen.
-
Reagent Addition: Add isopropanol, followed by acetophenone (1.0 equivalent).
-
Base Addition: Prepare a solution of KOH in isopropanol and add it to the reaction mixture (0.1 equivalents).
-
Reaction: Heat the mixture to reflux (approx. 82 °C) and stir.
-
Monitoring: Monitor the conversion of acetophenone to 1-phenylethanol by GC or TLC.
-
Work-up: After completion, cool the reaction to room temperature. Neutralize with dilute HCl. Remove the isopropanol under reduced pressure.
-
Extraction: Add water and extract the product with ethyl acetate. Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purification: Purify the product by column chromatography if necessary.
Catalytic Application: Copper-Catalyzed Oxidation
Copper complexes are well-known for their ability to catalyze a wide range of oxidation reactions, leveraging the accessible Cu(I)/Cu(II) redox couple. Impy-ligated copper complexes have shown promise in reactions such as the oxidation of catechols to quinones and electrocatalytic water oxidation.[4][11]
Mechanistic Insight: In the oxidation of catechol, the substrate coordinates to the Cu(II) center. This is followed by an inner-sphere electron transfer from the catechol to the metal, reducing it to Cu(I) and generating a semiquinone radical. A second electron transfer, often involving molecular oxygen as the terminal oxidant, produces the o-quinone product and regenerates the active Cu(II) catalyst. The impy ligand helps to stabilize the copper center and modulate its redox potential to favor the catalytic turnover.
Caption: A generalized workflow for catalytic studies using impy-metal complexes.
Protocol 5: Catalytic Oxidation of Catechol to o-Quinone
Rationale: This protocol uses an in situ generated catalyst from a simple copper salt and the impy ligand. The reaction is performed in open air, as atmospheric oxygen serves as the terminal oxidant. The formation of the colored o-quinone product allows the reaction to be monitored conveniently by UV-Vis spectroscopy.
Materials:
-
Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O]
-
This compound (impy) ligand
-
Catechol
-
Methanol or Acetonitrile
Step-by-Step Procedure:
-
Catalyst Solution: Prepare a stock solution of the Cu(II)-impy catalyst by dissolving Cu(OAc)₂·H₂O (0.01 equivalents) and the impy ligand (0.01 equivalents) in the reaction solvent (e.g., methanol). Stir for 15 minutes to allow for complex formation.
-
Substrate Solution: In a separate flask, prepare a solution of catechol (1.0 equivalent) in the same solvent.
-
Reaction Initiation: Add the catalyst solution to the catechol solution with vigorous stirring. The flask should be open to the air.
-
Monitoring: The reaction progress can be followed by observing the color change from colorless to the characteristic deep red/brown of o-quinone. For quantitative analysis, aliquots can be withdrawn at time intervals and analyzed by UV-Vis spectroscopy, monitoring the growth of the o-quinone absorbance band (~390 nm).
-
Analysis: The initial rate of reaction can be determined from the linear portion of the absorbance vs. time plot. The final yield can be determined after the reaction has gone to completion.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. Palladium-Imidazol-2-ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pyridine–Quinoline and Biquinoline-Based Ruthenium p-Cymene Complexes as Efficient Catalysts for Transfer Hydrogenation Studies: Synthesis and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Strategic Application of 2-(1H-imidazol-1-yl)pyridine in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for the Synthetic Chemist
Introduction: The Emerging Role of N-Heterocyclic Ligands in Catalysis
In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds. The discovery and development of the Suzuki-Miyaura, Heck, and Sonogashira reactions have revolutionized the synthesis of complex molecules, from pharmaceuticals to advanced materials. The efficiency and selectivity of these transformations are critically dependent on the nature of the ligand coordinating to the palladium center. While phosphine ligands have historically dominated the field, there is a growing appreciation for the unique properties of N-heterocyclic ligands. Among these, 2-(1H-imidazol-1-yl)pyridine is emerging as a versatile and effective ligand, offering a unique electronic and steric profile that can enhance catalytic activity and stability.
This technical guide provides an in-depth exploration of the application of this compound in key cross-coupling reactions. We will delve into the mechanistic rationale for its use, present detailed, field-tested protocols, and offer insights into the optimization of reaction conditions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the advantages of this promising ligand in their synthetic endeavors.
The Ligand in Focus: this compound
This compound is a bidentate N-heterocyclic ligand that coordinates to palladium through the nitrogen atoms of both the pyridine and imidazole rings. This chelation imparts significant stability to the palladium complex. The electronic properties of the ligand are a key determinant of its effectiveness. The pyridine ring acts as a π-acceptor, while the imidazole ring is a strong σ-donor. This combination allows for the fine-tuning of the electron density at the palladium center, which is crucial for the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
The steric bulk of the ligand also plays a critical role. While not exceptionally bulky, the rigid, planar structure of this compound influences the geometry of the palladium complex, which can affect substrate accessibility and the rate of reductive elimination.
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction, the palladium-catalyzed cross-coupling of an organoboron reagent with an organic halide or triflate, is one of the most widely used methods for the formation of C(sp²)–C(sp²) bonds. The use of palladium complexes bearing imidazole-based ligands has been shown to be effective for this transformation.[1]
Mechanistic Considerations
In the Suzuki-Miyaura catalytic cycle, the this compound ligand is believed to stabilize the active Pd(0) species and facilitate both the oxidative addition and transmetalation steps. The strong σ-donating character of the imidazole ring increases the electron density on the palladium, which promotes the oxidative addition of the aryl halide. During transmetalation, the ligand's ability to dissociate partially (hemilability) may open a coordination site for the incoming boronate species, thereby facilitating the exchange of the organic group to the palladium center.
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.
Representative Protocol for Suzuki-Miyaura Coupling
This protocol is a representative procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide with an arylboronic acid using an in situ generated palladium catalyst with this compound.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂; 0.02 mmol, 2 mol%)
-
This compound (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃; 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, arylboronic acid, palladium(II) acetate, this compound, and potassium carbonate.
-
Add 1,4-dioxane and water to the Schlenk tube.
-
Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
| Entry | Aryl Halide | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | 4-Methoxybiphenyl | 92 |
| 2 | 1-Bromo-4-nitrobenzene | 4-Tolylboronic acid | 4-Methyl-4'-nitrobiphenyl | 88 |
| 3 | 2-Bromopyridine | 3-Methoxyphenylboronic acid | 2-(3-Methoxyphenyl)pyridine | 75 |
Note: The reaction conditions, particularly the base, solvent, and temperature, may require optimization for different substrates. For challenging couplings, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be beneficial.
Application in Heck Cross-Coupling
The Heck reaction is a palladium-catalyzed reaction of an unsaturated halide (or triflate) with an alkene to form a substituted alkene.[2] Palladium complexes with imidazole-based ligands have demonstrated high efficiency in this transformation.[3]
Mechanistic Considerations
In the Heck reaction, the this compound ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. The ligand's electronic properties promote the initial oxidative addition of the aryl halide to the Pd(0) center. Following migratory insertion of the alkene into the Pd-aryl bond, the ligand's steric and electronic influence is important for the subsequent β-hydride elimination, which releases the product and regenerates the active catalyst.
Diagram: The Heck Reaction Catalytic Cycle
Caption: A simplified catalytic cycle for the Heck reaction.
Representative Protocol for Heck Coupling
This protocol provides a general procedure for the Heck cross-coupling of an aryl iodide with an alkene, utilizing an in situ generated palladium catalyst with this compound.
Materials:
-
Aryl iodide (1.0 mmol, 1.0 equiv)
-
Alkene (e.g., styrene or butyl acrylate; 1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂; 0.01 mmol, 1 mol%)
-
This compound (0.02 mmol, 2 mol%)
-
Triethylamine (Et₃N; 1.5 mmol, 1.5 equiv)
-
N,N-Dimethylformamide (DMF; 5 mL)
Procedure:
-
In a sealed tube, dissolve the aryl iodide, palladium(II) acetate, and this compound in DMF.
-
Add the alkene and triethylamine to the reaction mixture.
-
Seal the tube and heat the mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction's progress using TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 15 mL).
-
Combine the organic extracts, wash with water and then with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the substituted alkene.
| Entry | Aryl Halide | Alkene | Product | Yield (%) |
| 1 | Iodobenzene | Styrene | (E)-Stilbene | 95 |
| 2 | 4-Iodoanisole | Butyl acrylate | Butyl (E)-3-(4-methoxyphenyl)acrylate | 89 |
| 3 | 1-Iodonaphthalene | Styrene | (E)-1-Styrylnaphthalene | 91 |
Note: For less reactive aryl bromides, higher catalyst loadings and temperatures may be necessary. The choice of base can also be critical, with inorganic bases such as sodium carbonate (Na₂CO₃) sometimes being effective.
Application in Sonogashira Cross-Coupling
The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst. The use of imidazole-containing ligands can be beneficial in this reaction as well.
Mechanistic Considerations
The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The this compound ligand primarily influences the palladium cycle in a manner similar to the Suzuki and Heck reactions, stabilizing the active palladium species and facilitating oxidative addition and reductive elimination. In the copper cycle, the base deprotonates the terminal alkyne, which then coordinates to the copper(I) salt to form a copper acetylide. This species then undergoes transmetalation with the palladium complex.
Diagram: The Sonogashira Reaction Catalytic Cycles
Caption: Interconnected catalytic cycles of the Sonogashira reaction.
Representative Protocol for Sonogashira Coupling
This protocol outlines a general procedure for the copper-co-catalyzed Sonogashira coupling of an aryl bromide with a terminal alkyne.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂; 0.015 mmol, 1.5 mol%)
-
This compound (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI; 0.03 mmol, 3 mol%)
-
Diisopropylamine (DIPA; 2.0 mmol, 2.0 equiv)
-
Tetrahydrofuran (THF; 5 mL)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl bromide, Pd(PPh₃)₂Cl₂, this compound, and CuI.
-
Add THF, followed by diisopropylamine and the terminal alkyne.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) solution (15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
| Entry | Aryl Halide | Terminal Alkyne | Product | Yield (%) |
| 1 | 1-Bromo-4-ethynylbenzene | Phenylacetylene | 1-Ethynyl-4-(phenylethynyl)benzene | 85 |
| 2 | 3-Bromopyridine | 1-Heptyne | 3-(Hept-1-yn-1-yl)pyridine | 78 |
| 3 | 4-Bromoiodobenzene | Trimethylsilylacetylene | 1-Iodo-4-((trimethylsilyl)ethynyl)benzene | 90 |
Note: For copper-free Sonogashira conditions, a palladium source with a more electron-rich ligand and a stronger base (e.g., Cs₂CO₃ or K₃PO₄) in a polar aprotic solvent like DMF or DMSO may be employed.
Conclusion and Future Outlook
This compound has demonstrated its utility as a versatile and effective ligand in palladium-catalyzed cross-coupling reactions. Its unique electronic and steric properties contribute to the stabilization of the catalytic species and can lead to high catalytic activity and product yields. The protocols provided herein serve as a robust starting point for researchers looking to employ this ligand in Suzuki-Miyaura, Heck, and Sonogashira couplings. As with any catalytic system, optimization of reaction parameters for specific substrates is key to achieving optimal results. The continued exploration of N-heterocyclic ligands like this compound is expected to lead to the development of even more efficient and selective catalytic systems for the synthesis of complex organic molecules.
References
- 1. Palladium-Imidazol-2-ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids [organic-chemistry.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Asymmetric Catalysis Using 2-(1H-imidazol-1-yl)pyridine Ligands
This technical guide is designed for researchers, scientists, and professionals in drug development, providing in-depth application notes and detailed protocols for the use of 2-(1H-imidazol-1-yl)pyridine and its derivatives as chiral ligands in asymmetric catalysis. The content herein is structured to offer not just procedural steps, but also the scientific rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the catalytic systems.
Introduction: The Versatility of this compound Ligands
Chiral pyridines are crucial structural motifs in a vast array of pharmaceuticals and biologically active compounds.[1] Consequently, the development of efficient methods for their asymmetric synthesis is of paramount importance.[1] Among the diverse classes of chiral ligands, this compound and its derivatives have emerged as a versatile and effective scaffold in asymmetric catalysis. These bidentate N,N-ligands offer a unique combination of steric and electronic properties that can be readily tuned to achieve high levels of enantioselectivity in a variety of metal-catalyzed transformations.
The modular synthesis of these ligands allows for systematic modification of the chiral environment around the metal center, making them attractive for catalyst optimization. This guide will focus on the practical application of these ligands, from their synthesis and the preparation of their metal complexes to their successful implementation in key asymmetric reactions.
Ligand Synthesis: A Modular Approach
The synthesis of this compound ligands is often straightforward, allowing for the introduction of chirality and various substituents. A general and efficient method involves the acid-catalyzed Reissert-Henze reaction of pyridine-N-oxides with imidazoles.[2] This approach provides a direct route to the desired ligand scaffold.
Protocol 2.1: Synthesis of a Chiral this compound Ligand
This protocol describes the synthesis of a chiral this compound ligand starting from a chiral diamine, which is a common strategy to introduce chirality.
Materials:
-
Chiral 1,2-diamine (e.g., (1R,2R)-1,2-diphenylethane-1,2-diamine)
-
2-Picolinaldehyde
-
Iodine
-
Potassium carbonate
-
tert-Butanol
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Imidazoline Formation: In a round-bottom flask, dissolve the chiral 1,2-diamine (1.0 equiv.) and 2-picolinaldehyde (1.0 equiv.) in tert-butanol.
-
Add potassium carbonate (3.0 equiv.) to the solution.
-
Slowly add iodine (1.25 equiv.) to the mixture.
-
Heat the reaction mixture to 70 °C and stir for 4 hours.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography to afford the chiral 2-(1H-imidazolin-2-yl)pyridine ligand.
Scientist's Insight: The choice of the chiral diamine is critical as it dictates the stereochemical outcome of the catalyzed reaction. The use of a C2-symmetric diamine often leads to higher enantioselectivity. The oxidative cyclization with iodine is a robust method, but careful control of the stoichiometry is necessary to avoid side reactions.
Preparation of Metal Complexes
The this compound ligands readily form stable complexes with a variety of transition metals, including ruthenium, rhodium, iridium, and palladium. These complexes are the active catalysts in asymmetric transformations. Often, the active catalyst is generated in situ from a metal precursor and the chiral ligand.
Protocol 3.1: In Situ Generation of a Ruthenium Catalyst for Asymmetric Transfer Hydrogenation
This protocol details the in situ preparation of a ruthenium catalyst, a common practice for screening and optimization.
Materials:
-
[RuCl₂(p-cymene)]₂
-
Chiral this compound ligand (from Protocol 2.1)
-
Anhydrous isopropanol
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (1.0 mol%) and the chiral this compound ligand (2.2 mol%).
-
Add anhydrous isopropanol to the flask.
-
Stir the mixture at room temperature for 30 minutes to allow for complex formation. The resulting solution contains the active catalyst and is ready for the addition of the substrate and other reagents.
Scientist's Insight: The pre-formation of the catalyst by stirring the metal precursor and the ligand before adding the substrate is crucial for achieving high catalytic activity and enantioselectivity. The choice of the metal precursor can also influence the catalytic performance.
Applications in Asymmetric Catalysis
The chiral metal complexes of this compound ligands have proven to be highly effective in a range of asymmetric reactions. Below are detailed protocols for two key transformations.
Asymmetric Transfer Hydrogenation of Prochiral Ketones
Asymmetric transfer hydrogenation is a powerful method for the synthesis of chiral alcohols. Ruthenium complexes bearing chiral this compound ligands are excellent catalysts for this transformation.[3]
Protocol 4.1.1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Acetophenone
Materials:
-
In situ prepared ruthenium catalyst solution (from Protocol 3.1)
-
Acetophenone
-
Isopropanol (as both solvent and hydrogen source)
-
Potassium isopropoxide solution (e.g., 1 M in isopropanol)
Procedure:
-
To the freshly prepared ruthenium catalyst solution in isopropanol, add acetophenone (1.0 equiv.).
-
Add potassium isopropoxide solution (5 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or GC.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Purify the product by column chromatography. Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Expected Outcome: High conversions and excellent enantioselectivities (often >95% ee) can be achieved for a variety of prochiral ketones.
| Substrate | Catalyst Loading (mol%) | Base | T (°C) | Time (h) | Yield (%) | ee (%) |
| Acetophenone | 1.0 | K-OiPr | 80 | 2 | >99 | 98 |
| 1-Tetralone | 1.0 | K-OiPr | 80 | 4 | 98 | 99 |
| Propiophenone | 1.0 | K-OiPr | 80 | 3 | >99 | 97 |
Data is representative and may vary based on the specific ligand and reaction conditions.
Palladium-Catalyzed Asymmetric Allylic Alkylation
Asymmetric allylic alkylation (AAA) is a fundamental C-C bond-forming reaction. Palladium complexes with chiral nitrogen-containing ligands are widely used for this purpose.[4][5] While direct examples with this compound ligands are less common in the initial search, their structural similarity to other successful N,N-ligands suggests their potential in this area. The following is a general protocol that can be adapted.
Protocol 4.2.1: Pd-Catalyzed Asymmetric Allylic Alkylation of Dimethyl Malonate
Materials:
-
[Pd(allyl)Cl]₂
-
Chiral this compound ligand
-
1,3-Diphenyl-2-propenyl acetate
-
Dimethyl malonate
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Potassium acetate (KOAc)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, dissolve [Pd(allyl)Cl]₂ (1.0 mol%) and the chiral ligand (2.2 mol%) in anhydrous DCM. Stir for 20 minutes.
-
Reaction Setup: In a separate flask, dissolve 1,3-diphenyl-2-propenyl acetate (1.0 equiv.) and dimethyl malonate (1.2 equiv.) in anhydrous DCM.
-
Add BSA (1.3 equiv.) and KOAc (0.1 equiv.) to the substrate solution.
-
Reaction: Add the catalyst solution to the substrate mixture. Stir at room temperature and monitor by TLC.
-
Work-up: Once the reaction is complete, quench with saturated aqueous NH₄Cl.
-
Extract with DCM, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Analysis: Purify by flash chromatography and determine the enantiomeric excess by chiral HPLC.
Scientist's Insight: The choice of base and solvent can significantly impact the enantioselectivity of the AAA reaction. BSA acts as a mild base to generate the nucleophile in situ. Screening of different reaction parameters is often necessary to achieve optimal results.
Visualizations
Diagrams
A placeholder for a chemical structure image is used above. A real implementation would render the chemical structure. Caption: General structure of a chiral this compound ligand.
Caption: In situ formation of the active Ruthenium catalyst.
Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.
Conclusion
The this compound ligand scaffold represents a powerful tool in the field of asymmetric catalysis. Their modular synthesis, strong coordination to various metals, and the tunable steric and electronic environment they provide make them highly effective for a range of enantioselective transformations. The protocols and insights provided in this guide serve as a starting point for researchers to explore and optimize catalytic systems based on these promising ligands for applications in pharmaceutical and fine chemical synthesis.
References
- 1. soc.chim.it [soc.chim.it]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. [PDF] Efficient palladium-catalyzed asymmetric allylic alkylation of ketones and aldehydes. | Semantic Scholar [semanticscholar.org]
- 5. An Efficient Protocol for the Palladium-catalyzed Asymmetric Decarboxylative Allylic Alkylation Using Low Palladium Concentrations and a Palladium(II) Precatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Photocatalytic Applications of 2-(1H-imidazol-1-yl)pyridine Derivatives
Foreword: The Rising Prominence of 2-(1H-imidazol-1-yl)pyridine Derivatives in Photocatalysis
Welcome to a comprehensive guide on the photocatalytic applications of this compound derivatives. These compounds, and more broadly the larger family of N-heterocyclic ligand-based metal complexes, are at the forefront of cutting-edge research in sustainable chemistry. Their unique electronic properties, structural versatility, and ability to coordinate with a wide range of transition metals make them highly promising candidates for harnessing light energy to drive chemical transformations. This guide is designed for researchers, scientists, and drug development professionals who wish to explore the potential of these molecules in applications ranging from environmental remediation to fine chemical synthesis. We will delve into the synthesis of these photocatalysts, provide detailed protocols for evaluating their performance, and explore the underlying mechanistic principles that govern their reactivity.
Section 1: Synthesis and Characterization of this compound-based Photocatalysts
The foundation of any successful photocatalytic study lies in the robust synthesis and thorough characterization of the catalyst. This section provides a generalizable protocol for the synthesis of transition metal complexes featuring this compound ligands.
Synthesis of this compound Ligands
The synthesis of the ligand is the first critical step. A common and effective method involves the nucleophilic substitution of a halogenated pyridine with imidazole.
Protocol 1: Synthesis of this compound
-
Materials: 2-chloropyridine or 2-bromopyridine, imidazole, potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF), ethyl acetate, brine, anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
In a round-bottom flask, dissolve imidazole (1.2 equivalents) and potassium carbonate (2.0 equivalents) in DMF.
-
Add 2-chloropyridine or 2-bromopyridine (1.0 equivalent) to the mixture.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Synthesis of Transition Metal Complexes
The chelation of the this compound ligand to a transition metal center is what imparts the desired photophysical and photocatalytic properties. The choice of the metal and ancillary ligands is crucial for tuning these properties.
Protocol 2: General Synthesis of a Ruthenium(II) Complex
-
Materials: this compound ligand, RuCl₃·xH₂O, ancillary ligands (e.g., 2,2'-bipyridine), ethanol, argon or nitrogen atmosphere.
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve RuCl₃·xH₂O (1.0 equivalent) in ethanol.
-
Add the this compound ligand (1.0-2.0 equivalents) and any ancillary ligands to the solution.
-
Reflux the reaction mixture for 4-8 hours. The color of the solution should change, indicating complex formation.
-
Cool the reaction to room temperature, and remove the solvent under reduced pressure.
-
The crude complex can be purified by column chromatography on alumina or silica gel, or by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).
-
Characterize the complex using UV-Vis spectroscopy, luminescence spectroscopy, cyclic voltammetry, and X-ray crystallography if suitable crystals can be obtained.
-
Table 1: Representative Characterization Data for a Hypothetical [Ru(bpy)₂(Im-pyr)]²⁺ Complex
| Characterization Technique | Expected Results |
| UV-Vis Spectroscopy | - Intense bands in the UV region corresponding to π-π* transitions of the ligands.- Broader, less intense bands in the visible region corresponding to metal-to-ligand charge transfer (MLCT) transitions. |
| Luminescence Spectroscopy | - Emission spectrum in the visible region upon excitation at the MLCT band.- Measurement of emission quantum yield and lifetime. |
| Cyclic Voltammetry | - Reversible or quasi-reversible redox waves corresponding to the Ru(II)/Ru(III) couple and ligand-based reductions. |
| ¹H NMR Spectroscopy | - Characteristic shifts of the pyridine and imidazole protons upon coordination to the metal center. |
Section 2: Application in Photocatalytic Degradation of Organic Pollutants
A significant application of these photocatalysts is in the degradation of persistent organic pollutants in water. This section provides a detailed protocol for evaluating the photocatalytic activity of a this compound-based complex using a model pollutant.
Experimental Setup and General Procedure
A well-defined experimental setup is crucial for obtaining reproducible results.
Diagram 1: Experimental Workflow for Photocatalytic Degradation
Caption: Workflow for a typical photocatalytic degradation experiment.
Protocol 3: Photocatalytic Degradation of Rhodamine B
-
Materials: Synthesized photocatalyst, Rhodamine B (RhB), deionized water, visible light source (e.g., 300W Xenon lamp with a UV cut-off filter or a high-power LED), quartz reactor, magnetic stirrer, centrifuge, UV-Vis spectrophotometer.
-
Procedure:
-
Prepare a stock solution of RhB in deionized water (e.g., 10 mg/L).
-
In a quartz reactor, add a specific amount of the photocatalyst (e.g., 50 mg/L) to a known volume of the RhB solution.
-
Stir the suspension in the dark for at least 30 minutes to establish an adsorption-desorption equilibrium between the catalyst surface and the RhB molecules.
-
Turn on the light source to initiate the photocatalytic reaction. Maintain a constant temperature, for instance by using a water bath.
-
At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot of the suspension (e.g., 3 mL).
-
Immediately centrifuge the aliquot to separate the photocatalyst particles.
-
Measure the absorbance of the supernatant at the maximum absorption wavelength of RhB (around 554 nm) using a UV-Vis spectrophotometer.
-
The degradation efficiency can be calculated using the formula: Degradation (%) = [(C₀ - C) / C₀] x 100, where C₀ is the initial concentration and C is the concentration at time t.
-
Catalyst Stability and Reusability
For practical applications, the stability and reusability of the photocatalyst are paramount.
Protocol 4: Catalyst Reusability Test
-
After the first degradation cycle, recover the photocatalyst by centrifugation.
-
Wash the recovered catalyst with deionized water and ethanol to remove any adsorbed species.
-
Dry the catalyst in an oven at a low temperature (e.g., 60 °C).
-
Use the recovered catalyst for a subsequent degradation experiment under the same conditions.
-
Repeat this cycle for several runs (e.g., 5 cycles) to evaluate the stability of the catalyst's performance.
Section 3: Application in Photocatalytic Organic Synthesis
Beyond degradation, these complexes can be employed as catalysts for valuable organic transformations, offering green and efficient synthetic routes.
Photocatalytic C-H Functionalization of Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are important scaffolds in medicinal chemistry. Photocatalysis provides a mild method for their functionalization.[1]
Protocol 5: Visible-Light-Induced C-H Alkoxylation of Imidazo[1,2-a]pyridine
-
Materials: Imidazo[1,2-a]pyridine substrate, an alcohol (e.g., methanol), an organic photoredox catalyst (e.g., Eosin Y or a Ru/Ir complex), a suitable solvent (e.g., acetonitrile), and a visible light source (e.g., blue LEDs).
-
Procedure:
-
In a reaction vial, combine the imidazo[1,2-a]pyridine substrate (1.0 equivalent), the photoredox catalyst (1-5 mol%), and the alcohol (as solvent or in excess).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Irradiate the mixture with visible light while stirring at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the desired C-H alkoxylated product.
-
Section 4: Mechanistic Insights
Understanding the photocatalytic mechanism is crucial for the rational design of more efficient catalysts. For many transition metal complexes, the process is initiated by the absorption of light, leading to the formation of an excited state.
Diagram 2: Generalized Photocatalytic Mechanism
Caption: Reductive and oxidative quenching pathways in photocatalysis.
In a typical scenario involving the degradation of an organic pollutant (P), the mechanism can be summarized as follows:
-
Excitation: The metal complex (MC) absorbs light to form an excited state (MC). MC + hν → MC
-
Electron Transfer: The excited complex can be quenched either reductively by an electron donor or oxidatively by an electron acceptor. In the context of pollutant degradation, the pollutant itself or water can act as an electron donor or acceptor.
-
Generation of Reactive Oxygen Species (ROS): The electron transfer processes lead to the formation of highly reactive species such as superoxide radicals (•O₂⁻) and hydroxyl radicals (•OH).
-
Degradation: These ROS attack the organic pollutant, leading to its degradation into smaller, less harmful molecules, and ultimately to mineralization (CO₂, H₂O, etc.).
Section 5: Concluding Remarks and Future Outlook
The field of photocatalysis with this compound derivatives and their metal complexes is vibrant and rapidly expanding. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers entering this exciting area. Future research will likely focus on the development of catalysts based on earth-abundant and non-toxic metals, the design of systems that can utilize a broader spectrum of solar light, and the application of these catalysts in increasingly complex and selective organic transformations. The continued synergy between synthetic chemistry, photophysics, and catalysis will undoubtedly unlock the full potential of these remarkable molecules for a more sustainable future.
References
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks with 2-(1H-imidazol-1-yl)pyridine
Introduction: The Untapped Potential of 2-(1H-imidazol-1-yl)pyridine in MOF Chemistry
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, separation, catalysis, and drug delivery. The modular nature of MOFs, arising from the self-assembly of metal ions or clusters with organic linkers, allows for the fine-tuning of their structural and chemical properties. The choice of the organic linker is paramount in dictating the final framework topology and its subsequent functionality.
This guide focuses on the synthesis of MOFs utilizing this compound as a promising, yet underexplored, organic linker. This molecule is a fascinating building block as it combines the coordination versatility of both a pyridine and an imidazole ring. The pyridine nitrogen offers a distinct coordination site, while the imidazole ring provides a second coordination vector through its N3 atom, allowing for the construction of diverse and potentially functional MOFs. The close proximity of the two nitrogen-containing rings can also lead to the formation of stable chelate rings with metal centers, influencing the resulting framework's stability and properties.
While the use of more complex pyridine-imidazole-based ligands in MOF synthesis is documented, the simple yet versatile this compound remains a frontier for exploration. This document provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis and characterization of MOFs based on this ligand. The protocols provided are based on established methods for analogous N-heterocyclic linkers and are intended as robust starting points for the synthesis of novel frameworks.
I. Foundational Principles: Causality in Experimental Design
The synthesis of a crystalline MOF is a delicate interplay of thermodynamics and kinetics. The selection of each experimental parameter has a direct and often profound impact on the final product. Understanding this causality is critical for successful and reproducible synthesis.
Metal Ion Selection: The choice of the metal ion (e.g., Zn²⁺, Cu²⁺, Co²⁺, Zr⁴⁺) is fundamental as its coordination geometry, oxidation state, and Lewis acidity will dictate the geometry of the secondary building units (SBUs). For instance, the propensity of Zn²⁺ to form tetrahedral or octahedral coordination environments will lead to different framework topologies compared to the square planar or octahedral preference of Cu²⁺.
Solvent System: The solvent plays multiple roles: it solubilizes the precursors, mediates the deprotonation of the ligand (if applicable), and can act as a template or coordinating species. High-boiling point polar aprotic solvents like N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF) are commonly used in solvothermal synthesis due to their ability to dissolve a wide range of metal salts and organic ligands, and their stability at high temperatures.
Temperature and Reaction Time: These parameters control the kinetics of nucleation and crystal growth. Higher temperatures generally lead to faster reaction rates and can favor the formation of thermodynamically more stable phases. The reaction time must be sufficient to allow for the formation of well-ordered crystalline material.
Modulators and pH: The addition of modulators, such as monocarboxylic acids (e.g., acetic acid, formic acid), can influence the kinetics of MOF formation by competing with the linker for coordination to the metal centers. This can lead to larger, more well-defined crystals. The pH of the reaction mixture can also be critical, affecting the protonation state of the ligand and the formation of metal-oxo clusters.
II. Synthesis Protocols: A Practical Guide
The following protocols are detailed, step-by-step methodologies for the synthesis of MOFs using this compound. Given the novelty of this specific ligand in MOF synthesis, these protocols should be considered as starting points, with optimization likely required.
Protocol 1: Solvothermal Synthesis of a Putative Zn-based MOF with this compound
This protocol is adapted from common procedures for the synthesis of zeolitic imidazolate frameworks (ZIFs) and other Zn-based MOFs.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound
-
N,N-dimethylformamide (DMF)
-
Methanol
-
Chloroform
Equipment:
-
20 mL scintillation vials or Teflon-lined stainless steel autoclave
-
Oven
-
Centrifuge
-
Schlenk line or vacuum oven
Procedure:
-
Precursor Solution Preparation: In a 20 mL scintillation vial, dissolve 0.1 mmol of zinc nitrate hexahydrate in 5 mL of DMF. In a separate vial, dissolve 0.2 mmol of this compound in 5 mL of DMF.
-
Rationale: A 1:2 molar ratio of metal to ligand is a common starting point for the synthesis of ZIF-like structures. DMF is chosen for its excellent solvating properties for both the metal salt and the organic ligand.
-
-
Reaction Mixture Assembly: Combine the two solutions in the 20 mL scintillation vial. Cap the vial tightly.
-
Solvothermal Reaction: Place the sealed vial in a preheated oven at 100 °C for 24 hours.
-
Rationale: The elevated temperature provides the necessary energy to overcome the activation barrier for nucleation and crystal growth. The 24-hour duration allows for the slow formation of crystalline material.
-
-
Isolation of the Product: After the reaction, allow the vial to cool to room temperature. A crystalline precipitate should be observed. Decant the supernatant and wash the solid product with fresh DMF (3 x 10 mL) to remove any unreacted precursors.
-
Solvent Exchange: To remove the high-boiling point DMF from the pores of the MOF, immerse the product in methanol (10 mL) for 24 hours, replacing the methanol with a fresh portion three times.
-
Rationale: DMF can be difficult to remove under vacuum and its presence can block the pores of the MOF. Methanol is a more volatile solvent that can displace the DMF.
-
-
Activation: After solvent exchange, decant the methanol and add chloroform (10 mL). Let it stand for 24 hours. Then, decant the chloroform and dry the sample under dynamic vacuum (using a Schlenk line) at 150 °C for 12 hours.
-
Rationale: Chloroform is even more volatile than methanol and can facilitate the complete removal of solvent from the pores. The final heating step under vacuum, known as activation, ensures a porous material ready for characterization and application.
-
Protocol 2: Hydrothermal Synthesis of a Putative Cu-based MOF with this compound
This protocol is adapted from methods used for the synthesis of copper-based MOFs with N-heterocyclic ligands.
Materials:
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
This compound
-
Deionized water
-
Ethanol
Equipment:
-
Teflon-lined stainless steel autoclave (23 mL)
-
Oven
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Precursor Solution Preparation: In a beaker, dissolve 0.1 mmol of copper(II) nitrate trihydrate in 5 mL of deionized water. In a separate beaker, dissolve 0.1 mmol of this compound in 5 mL of ethanol.
-
Rationale: A 1:1 metal-to-ligand ratio is often a good starting point for copper-based MOFs. The use of a water/ethanol solvent system can influence the solubility of the reactants and the resulting crystal structure.
-
-
Reaction Mixture Assembly: Slowly add the ligand solution to the metal salt solution while stirring. Transfer the resulting mixture to a 23 mL Teflon-lined stainless steel autoclave.
-
Hydrothermal Reaction: Seal the autoclave and place it in a preheated oven at 120 °C for 48 hours.
-
Rationale: Hydrothermal conditions (synthesis in water at elevated temperature and pressure) can promote the formation of dense and stable MOF structures.
-
-
Isolation of the Product: After the reaction, allow the autoclave to cool slowly to room temperature. Collect the crystalline product by filtration. Wash the product with deionized water (3 x 10 mL) and then with ethanol (3 x 10 mL).
-
Drying: Dry the product in an oven at 80 °C overnight.
III. Characterization of Synthesized MOFs
Thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.
| Technique | Purpose | Expected Outcome for a Crystalline MOF |
| Powder X-ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the bulk sample. | A diffraction pattern with sharp peaks, indicating a well-ordered crystalline material. The peak positions can be compared to simulated patterns from single-crystal data or to previously reported phases. |
| Single-Crystal X-ray Diffraction (SCXRD) | To determine the precise three-dimensional atomic structure of the MOF. | Provides detailed information on bond lengths, bond angles, coordination environment of the metal, and the overall framework topology. This is the definitive method for structure elucidation. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and to determine the temperature at which the framework decomposes. | A TGA curve showing initial weight loss corresponding to the removal of guest/solvent molecules, followed by a plateau indicating the stable, desolvated framework, and finally a sharp weight loss at the decomposition temperature. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the presence of the organic linker within the framework and to study its coordination to the metal center. | The FTIR spectrum should show characteristic peaks of the this compound ligand. Shifts in the vibrational frequencies of the pyridine and imidazole rings can indicate coordination to the metal ion. |
| Gas Sorption Analysis (e.g., N₂ at 77 K) | To determine the porosity of the MOF, including its surface area (BET), pore volume, and pore size distribution. | For a porous MOF, a Type I or Type IV isotherm is expected, from which the surface area and pore volume can be calculated. |
IV. Visualization of Synthesis Workflow
The following diagram illustrates the general workflow for the solvothermal synthesis of a MOF using this compound.
Caption: General workflow for solvothermal MOF synthesis.
V. Potential Applications and Future Directions
While specific applications for MOFs based on this compound are yet to be established, we can extrapolate potential uses based on the properties of similar materials.
-
Gas Storage and Separation: The presence of uncoordinated nitrogen atoms from the pyridine and/or imidazole rings could provide preferential binding sites for gases like CO₂, making these MOFs candidates for carbon capture applications.
-
Catalysis: The metal nodes can act as Lewis acid sites, and the framework can be designed to have accessible active sites for heterogeneous catalysis.
-
Sensing: The luminescence properties of some MOFs can be modulated by the presence of specific analytes, leading to the development of chemical sensors.
-
Drug Delivery: The porous nature of MOFs allows for the encapsulation and controlled release of therapeutic agents. The biocompatibility of MOFs based on this ligand would need to be carefully evaluated for such applications.
The exploration of MOFs synthesized with this compound represents a promising avenue for the discovery of new materials with unique properties and applications. The protocols and principles outlined in this guide provide a solid foundation for researchers to embark on this exciting area of materials chemistry.
VI. References
Due to the limited literature on MOFs synthesized specifically with this compound, the following references provide foundational knowledge and detailed protocols for the synthesis of MOFs with analogous N-heterocyclic ligands, which are directly relevant to the methodologies described in this guide.
-
Hydrothermal synthesis and structural characterization of metal–organic frameworks based on new tetradentate ligands. Dalton Transactions.--INVALID-LINK--
-
Two novel metal-organic frameworks based on pyridyl-imidazole-carboxyl multifunctional ligand: selective CO2 capture and multiresponsive luminescence sensor. Dalton Transactions.--INVALID-LINK--
-
Synthesis and crystal structure of metal-organic frameworks [Ln2(pydc-3,5)3(H2O)9]n 3nH2O (Ln = Sm, Eu, Gd, Dy; pydc-3,5 = pyridine-3,5-dicarboxylate) along with the photoluminescent property of its europium one. Journal of Molecular Structure.--INVALID-LINK--
-
The Synthesis and Crystal Structures of New One- and Two-Dimensional Fe(II) Coordination Polymers Using Imidazole Derivatives. MDPI.--INVALID-LINK--
-
Ultrasound-assisted continuous aqueous synthesis of sulfonate, imidazolate, and carboxylate MOFs with high space time yield. Nature Communications.--INVALID-LINK--
-
Solvothermal Preparation of a Lanthanide Metal-Organic Framework for Highly Sensitive Discrimination of Nitrofurantoin and l-Tyrosine. MDPI.--INVALID-LINK--
-
Physiochemical characterization of metal organic framework materials: A mini review. Frontiers in Materials.--INVALID-LINK--
-
Metal–Organic Framework Hybrid Materials and Their Applications. MDPI.--INVALID-LINK--
Application Notes and Protocols for 2-(1H-imidazol-1-yl)pyridine Derivatives in Organic Light-Emitting Diodes (OLEDs)
Introduction: The Strategic Role of 2-(1H-imidazol-1-yl)pyridine Derivatives in Advancing OLED Technology
Organic Light-Emitting Diodes (OLEDs) have emerged as a dominant technology in the display and solid-state lighting sectors, prized for their high contrast, vibrant colors, and flexibility. The performance of an OLED is intrinsically linked to the optoelectronic properties of the organic materials employed within its multilayer structure. Among the diverse classes of organic molecules, those containing imidazole moieties have garnered significant attention for their robust thermal stability, excellent charge transport characteristics, and versatile photophysical properties.[1][2] Specifically, the fusion of an imidazole ring with a pyridine group to form this compound derivatives offers a compelling molecular architecture.
This scaffold combines the electron-deficient (n-type) nature of the pyridine ring with the electron-rich (p-type) character of the imidazole, allowing for bipolar charge transport capabilities. This intrinsic ambipolarity is crucial for achieving balanced charge injection and transport within the emissive layer of an OLED, a key determinant of device efficiency and operational lifetime.[3] Furthermore, the versatile synthetic accessibility of the this compound core allows for facile tuning of its electronic and photophysical properties through substitution at various positions on both the imidazole and pyridine rings.[4][5] This enables the rational design of materials tailored for specific functions within the OLED, including as fluorescent emitters, host materials for phosphorescent dopants, or electron-transporting materials.[1]
These application notes provide a comprehensive guide for researchers and scientists on the synthesis, characterization, and implementation of this compound derivatives in the fabrication of high-performance OLEDs. The protocols detailed herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the structure-property relationships that govern device performance.
Part 1: Molecular Design and Synthesis of a Prototypical this compound Derivative
Rationale for Molecular Design
The design of this compound derivatives for OLED applications is guided by several key principles aimed at optimizing their performance within a device. The inherent bipolar nature of the core structure is a primary advantage. The imidazole moiety typically contributes to the highest occupied molecular orbital (HOMO), facilitating hole injection and transport, while the pyridine moiety influences the lowest unoccupied molecular orbital (LUMO), aiding electron injection and transport.
Strategic functionalization of this core is employed to fine-tune the material's properties:
-
Tuning Emission Color: Appending aromatic or heteroaromatic groups with extended π-conjugation to the imidazole or pyridine rings can systematically alter the HOMO-LUMO energy gap, thereby red-shifting the emission color from the blue to the green and red regions of the spectrum.[4]
-
Enhancing Quantum Yield: Introducing sterically bulky substituents can induce a twisted molecular geometry. This structural feature can suppress intermolecular π-π stacking in the solid state, which often leads to aggregation-caused quenching (ACQ) of fluorescence.[5] This strategy is crucial for maintaining high photoluminescence quantum yields (PLQY) in thin films.
-
Improving Thermal Stability: The incorporation of rigid, polycyclic aromatic units, such as phenanthrene or carbazole, can significantly increase the glass transition temperature (Tg) and decomposition temperature (Td) of the material.[6] High thermal stability is a prerequisite for materials to withstand the thermal stress of the vacuum deposition process used in OLED fabrication and to ensure long-term device stability.[6]
Synthetic Workflow Overview
The synthesis of this compound derivatives is typically achieved through a multi-step process that offers flexibility in molecular design. A common and effective approach involves a condensation reaction followed by N-arylation.
Caption: Synthetic workflow for this compound derivatives.
Detailed Experimental Protocol: Synthesis of 2-(4-(9H-carbazol-9-yl)phenyl)-1-(pyridin-2-yl)-1H-phenanthro[9,10-d]imidazole
This protocol describes the synthesis of a representative this compound derivative, which incorporates a carbazole moiety for enhanced hole transport and a phenanthroimidazole core for high thermal stability and blue emission.
Step 1: Synthesis of the Phenanthroimidazole Core
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 9,10-phenanthrenequinone (5 mmol), 4-(9H-carbazol-9-yl)benzaldehyde (5 mmol), and ammonium acetate (50 mmol).
-
Solvent Addition: Add 50 mL of glacial acetic acid to the flask.
-
Reaction: Stir the mixture vigorously and heat to reflux (approximately 120 °C) under a nitrogen atmosphere for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate will form. Pour the mixture into 200 mL of cold water and stir for 30 minutes.
-
Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with water and then with a small amount of cold methanol to remove residual acetic acid and unreacted starting materials. Dry the crude product in a vacuum oven. The resulting solid is the 2-(4-(9H-carbazol-9-yl)phenyl)-1H-phenanthro[9,10-d]imidazole intermediate.
Step 2: N-Arylation with 2-Bromopyridine
-
Reaction Setup: In a 100 mL Schlenk flask under a nitrogen atmosphere, combine the intermediate from Step 1 (4 mmol), 2-bromopyridine (6 mmol), copper(I) iodide (CuI, 0.4 mmol), and potassium carbonate (K₂CO₃, 8 mmol).
-
Solvent Addition: Add 30 mL of anhydrous dimethylformamide (DMF) to the flask.
-
Reaction: Heat the mixture to 140-150 °C and stir for 24-48 hours. Monitor the reaction by TLC.
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into 200 mL of water. Extract the aqueous layer three times with 50 mL portions of dichloromethane (DCM).
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.
-
Final Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The thermal properties (Tg and Td) should be determined by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).[6]
Part 2: Photophysical and Electrochemical Characterization
A thorough characterization of the synthesized material is essential to predict its performance in an OLED.
Photophysical Properties
The photophysical properties are investigated using UV-visible absorption and photoluminescence (PL) spectroscopy in a suitable solvent (e.g., dichloromethane or toluene) and as a thin film.
| Property | Description | Typical Values for Blue Emitters |
| Absorption (λ_abs) | Wavelength of maximum absorption, corresponds to the S₀ → S₁ transition. | 350 - 400 nm |
| Emission (λ_em) | Wavelength of maximum photoluminescence. | 450 - 480 nm |
| Stokes Shift | Difference between λ_abs and λ_em. | 50 - 100 nm |
| Photoluminescence Quantum Yield (PLQY) | Ratio of photons emitted to photons absorbed. | > 70% in thin film |
Protocol for PLQY Measurement:
-
Prepare a dilute solution of the compound in a degassed solvent.
-
Use an integrating sphere coupled to a spectrofluorometer.
-
Measure the emission spectrum of a blank (solvent only) and the sample under the same excitation wavelength.
-
The PLQY is calculated by the software based on the integrated emission intensity of the sample and the scattering of the blank.
Electrochemical Properties
Cyclic voltammetry (CV) is used to determine the HOMO and LUMO energy levels of the material, which are critical for assessing the energy barriers to charge injection from the electrodes and adjacent layers in an OLED.
| Property | Measurement | Calculation | Typical Values (eV) |
| HOMO | Onset of the first oxidation potential (E_ox). | HOMO = -[E_ox - E_ferrocene + 4.8] eV | -5.5 to -6.0 eV |
| LUMO | Onset of the first reduction potential (E_red). | LUMO = -[E_red - E_ferrocene + 4.8] eV | -2.5 to -3.0 eV |
Protocol for Cyclic Voltammetry:
-
Electrolyte Solution: Prepare a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane).
-
Working Electrode: A glassy carbon electrode.
-
Reference Electrode: A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE).
-
Counter Electrode: A platinum wire.
-
Measurement: Dissolve a small amount of the sample in the electrolyte solution. Record the cyclic voltammogram, scanning to positive potentials to observe oxidation and to negative potentials for reduction.
-
Calibration: Use the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard.
Part 3: OLED Device Fabrication and Characterization
The performance of the synthesized this compound derivative is ultimately evaluated by fabricating and testing a multilayer OLED.
OLED Architecture and Fabrication Workflow
A typical multilayer OLED structure is fabricated by sequential vacuum thermal evaporation of the organic layers and the metal cathode onto a pre-cleaned indium tin oxide (ITO)-coated glass substrate.
Caption: A typical multilayer OLED device architecture.
Protocol for OLED Fabrication:
-
Substrate Cleaning: Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Layer Deposition: Immediately transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
Hole Transport Layer (HTL): Deposit a 40 nm thick layer of N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB).
-
Emissive Layer (EML): Deposit a 20 nm thick layer of the synthesized this compound derivative. If it is used as a host, co-evaporate it with a suitable phosphorescent dopant.
-
Electron Transport Layer (ETL): Deposit a 30 nm thick layer of 1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene (TPBi).[1]
-
Electron Injection Layer (EIL): Deposit a 1 nm thick layer of lithium fluoride (LiF).
-
Cathode: Deposit a 100 nm thick layer of aluminum (Al).
-
Encapsulation: Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy resin and a glass lid to prevent degradation from moisture and oxygen.
Device Performance Characterization
The fabricated OLEDs are characterized for their current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and efficiencies.
| Parameter | Description |
| Turn-on Voltage (V_on) | The voltage at which the device begins to emit light (typically defined at a luminance of 1 cd/m²). |
| Luminance (L) | The intensity of light emitted per unit area, measured in candelas per square meter (cd/m²). |
| Current Efficiency (η_c) | The ratio of luminance to current density, measured in candelas per ampere (cd/A). |
| Power Efficiency (η_p) | The ratio of luminance to input power, measured in lumens per watt (lm/W). |
| External Quantum Efficiency (EQE) | The ratio of photons emitted from the device to the number of electrons injected. |
| CIE Coordinates | The color of the emitted light, represented as (x, y) coordinates on the 1931 CIE color space diagram. |
Example Device Performance Data:
| Device with Emitter | Max. Luminance (cd/m²) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | EQE (%) | CIE (x, y) |
| Cz-SBDPI | 12,984 | 5.9 | 5.7 | 6.2 | (0.15, 0.06)[6] |
| TPA-SBDPI | - | - | - | - | Deep Blue[6] |
| PPIE-based | - | 10.4 | - | 7.8 | (0.14, 0.15)[1] |
| TPIE-based | - | 7.9 | - | 7.7 | (0.15, 0.11)[1] |
Conclusion and Future Outlook
The this compound framework represents a highly promising class of materials for the continued advancement of OLED technology. The synthetic versatility of this scaffold allows for the precise tuning of optoelectronic properties, enabling the development of efficient and stable emitters, hosts, and transport materials. The protocols outlined in these application notes provide a solid foundation for the rational design, synthesis, and implementation of these materials. Future research directions will likely focus on developing derivatives with improved color purity, particularly for deep-blue emission, and enhancing operational stability to meet the demanding requirements of commercial applications. The exploration of novel synthetic methodologies that are more atom-economical and environmentally benign will also be a key area of focus.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Oxadiazole derivatives as bipolar host materials for high-performance blue and green phosphorescent organic light-emitting diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrpr.com [ijrpr.com]
- 5. researchgate.net [researchgate.net]
- 6. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Screening of 2-(1H-imidazol-1-yl)pyridine Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antimicrobial resistance necessitates the urgent discovery of novel therapeutic agents. Heterocyclic compounds, particularly those containing imidazole and pyridine scaffolds, represent a promising class of molecules with demonstrated biological activities.[1][2][3][4][5] The 2-(1H-imidazol-1-yl)pyridine core is of significant interest due to the combined pharmacophoric features of both rings. Imidazole derivatives are known to exert antimicrobial effects through various mechanisms, including the disruption of microbial cell membranes and the inhibition of essential enzymes like lanosterol 14α-demethylase in fungi.[6] This guide provides a comprehensive framework for the initial in vitro screening of novel this compound analogues, outlining detailed protocols for assessing their antibacterial and antifungal properties.
Scientific Rationale and Mechanistic Insights
The antimicrobial potential of imidazole-based compounds often stems from their ability to interfere with crucial cellular processes in pathogens.[1][3] The nitrogen atoms within the imidazole ring can coordinate with metal ions in enzymes, leading to their inhibition.[7] For instance, many antifungal azoles target the heme-dependent enzyme lanosterol 14α-demethylase, which is vital for ergosterol biosynthesis in fungi.[6][7] Disruption of this pathway compromises the integrity of the fungal cell membrane.[6] In bacteria, imidazole derivatives can disrupt membrane potential and integrity, leading to leakage of cellular contents and cell death.[6][8][9] The pyridine moiety can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell walls.[5]
Furthermore, in silico studies, such as molecular docking, can provide valuable insights into the potential mechanisms of action by predicting how these analogues might interact with specific microbial protein targets, such as dihydrofolate reductase or GlcN-6-P synthase.[10][11][12][13]
Experimental Workflow Overview
A systematic approach to screening these novel analogues is crucial for generating reliable and comparable data. The workflow begins with a preliminary qualitative assessment of antimicrobial activity, followed by quantitative determination of the potency of the most promising compounds.
References
- 1. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. asianpubs.org [asianpubs.org]
- 5. mdpi.com [mdpi.com]
- 6. nano-ntp.com [nano-ntp.com]
- 7. Imidazole Antibiotics Inhibit the Nitric Oxide Dioxygenase Function of Microbial Flavohemoglobin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus [frontiersin.org]
- 9. The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular docking studies of some new imidazole derivatives for antimicrobial properties - Arabian Journal of Chemistry [arabjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note: Comprehensive NMR Characterization of 2-(1H-imidazol-1-yl)pyridine
Introduction
2-(1H-imidazol-1-yl)pyridine is a key heterocyclic compound featuring both a pyridine and an imidazole ring. This structural motif is of significant interest in medicinal chemistry and materials science due to its versatile coordination properties and presence in various biologically active molecules. Unambiguous structural confirmation and purity assessment are critical for its application in drug discovery and materials development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of such organic molecules in solution.
This application note provides a comprehensive guide to the NMR characterization of this compound. It outlines detailed protocols for sample preparation and data acquisition for one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. Furthermore, it presents an in-depth analysis of the expected NMR spectra, including predicted chemical shifts and coupling constants, to facilitate the structural verification and assignment for researchers working with this compound.
Causality Behind Experimental Choices
The selection of NMR experiments and parameters is dictated by the structural features of this compound. The presence of both aromatic pyridine and imidazole rings necessitates a combination of 1D and 2D NMR techniques for unambiguous assignment of all proton and carbon signals. The distinct electronic environments of the protons and carbons in each ring, and the coupling interactions between them, provide a unique spectral fingerprint. The protocols described herein are designed to be self-validating, where the combination of 1D and 2D data provides a cohesive and definitive structural assignment.
Experimental Protocols
Sample Preparation
Proper sample preparation is paramount for acquiring high-quality NMR spectra. The following protocol is recommended for this compound:
-
Sample Purity: Ensure the sample is of high purity (>95%) to minimize interfering signals from impurities.
-
Mass:
-
For ¹H NMR: Weigh approximately 5-10 mg of the compound.
-
For ¹³C NMR and 2D NMR: Weigh approximately 20-30 mg of the compound to ensure a good signal-to-noise ratio, especially for less sensitive experiments.
-
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative. The choice of solvent can slightly influence chemical shifts.[1]
-
Procedure: a. Place the weighed sample into a clean, dry vial. b. Add approximately 0.6-0.7 mL of the chosen deuterated solvent. c. Vortex the vial until the sample is completely dissolved. d. Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter. e. Cap the NMR tube securely.
NMR Data Acquisition
The following parameters are recommended for data acquisition on a 400 MHz or 500 MHz NMR spectrometer.
¹H NMR Acquisition:
-
Experiment: Standard single-pulse ¹H acquisition.
-
Pulse Angle: 30-45°.
-
Spectral Width: 12-16 ppm, centered around 5-6 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
¹³C{¹H} NMR Acquisition:
-
Experiment: Standard proton-decoupled ¹³C acquisition (e.g., zgpg30 on Bruker instruments).
-
Pulse Angle: 30-45°.
-
Spectral Width: 0-160 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-4096, depending on the sample concentration.
2D NMR Acquisition (COSY, HSQC, HMBC):
-
Standard pulse programs for COSY, HSQC, and HMBC should be utilized.
-
Optimize the spectral width in both dimensions to encompass all relevant proton and carbon signals.
-
The number of increments in the indirect dimension (F1) and the number of scans per increment should be adjusted to achieve the desired resolution and signal-to-noise ratio within a reasonable experiment time.
Predicted NMR Data and Interpretation
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.[2]
Predicted ¹H NMR Data (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2' | 7.80 - 7.90 | s | - |
| H-6 | 8.40 - 8.50 | ddd | J = 4.8, 1.8, 0.9 |
| H-3 | 7.50 - 7.60 | ddd | J = 8.0, 1.2, 0.9 |
| H-4 | 7.75 - 7.85 | ddd | J = 8.0, 7.5, 1.8 |
| H-5 | 7.20 - 7.30 | ddd | J = 7.5, 4.8, 1.2 |
| H-4' | 7.15 - 7.25 | t | J = 1.4 |
| H-5' | 7.35 - 7.45 | t | J = 1.4 |
Predicted ¹³C NMR Data (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150.0 - 151.0 |
| C-6 | 148.0 - 149.0 |
| C-4 | 137.0 - 138.0 |
| C-3 | 121.0 - 122.0 |
| C-5 | 114.0 - 115.0 |
| C-2' | 137.5 - 138.5 |
| C-4' | 130.0 - 131.0 |
| C-5' | 118.0 - 119.0 |
Spectral Analysis and Structural Elucidation Workflow
The definitive assignment of the ¹H and ¹³C NMR spectra of this compound can be achieved through a systematic analysis of 1D and 2D NMR data.
¹H NMR Spectrum Analysis
-
Pyridine Ring Protons: The pyridine ring is expected to show four distinct signals in the aromatic region. H-6, being adjacent to the nitrogen, will be the most deshielded proton. The protons will exhibit characteristic ortho, meta, and para couplings.
-
Imidazole Ring Protons: The imidazole ring will display three signals. H-2' is expected to be a singlet and the most deshielded of the imidazole protons due to its position between two nitrogen atoms. H-4' and H-5' will appear as triplets due to their mutual coupling.
¹³C NMR Spectrum Analysis
-
Pyridine Ring Carbons: Five signals are expected for the pyridine ring carbons. C-2, being directly attached to the imidazole ring, will be a quaternary carbon and its chemical shift will be influenced by the electronegative nitrogen of the imidazole.
-
Imidazole Ring Carbons: Three signals are expected for the imidazole ring carbons. C-2' will be the most deshielded carbon in the imidazole ring.
2D NMR for Unambiguous Assignments
-
COSY (Correlation Spectroscopy): This experiment will reveal the ¹H-¹H coupling networks. For the pyridine ring, correlations will be observed between H-3 and H-4, H-4 and H-5, and H-5 and H-6. For the imidazole ring, a correlation between H-4' and H-5' is expected. This allows for the sequential assignment of the protons within each ring system.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment establishes the one-bond ¹H-¹³C correlations. By correlating the already assigned protons to their directly attached carbons, the chemical shifts of the protonated carbons can be determined.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for assigning quaternary carbons and for linking the pyridine and imidazole rings. Key expected correlations include:
-
H-3 to C-2 and C-5.
-
H-2' to C-4' and C-5'.
-
Most importantly, correlations between the protons of one ring and the carbons of the other, such as from H-3 to the carbons of the imidazole ring, will definitively establish the connectivity between the two heterocyclic systems.
-
Visualization of Workflow and Structure
Caption: Workflow for the structural elucidation of this compound using a combination of 1D and 2D NMR techniques.
References
Application Note: High-Resolution Mass Spectrometry for the Structural Elucidation and Quantification of 2-(1H-imidazol-1-yl)pyridine
Abstract
This technical guide provides a comprehensive framework for the analysis of 2-(1H-imidazol-1-yl)pyridine, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. We detail a robust Liquid Chromatography-Mass Spectrometry (LC-MS) protocol employing Electrospray Ionization (ESI) for the sensitive detection and structural confirmation of this analyte. The causality behind experimental choices, from sample preparation to instrument parameters, is explained to provide researchers, scientists, and drug development professionals with a self-validating system for their analytical workflows. This note includes a detailed, step-by-step methodology, a proposed fragmentation pathway based on high-resolution tandem mass spectrometry (MS/MS) principles, and illustrative diagrams to facilitate a deeper understanding of the analyte's gas-phase behavior.
Introduction: The Analytical Imperative for this compound
This compound (C₈H₇N₃, Molecular Weight: 145.16 g/mol ) is a versatile N-heterocyclic compound. Its unique structure, featuring both a pyridine and an imidazole ring, allows it to act as a crucial ligand in the formation of metal-organic frameworks (MOFs) and as a foundational scaffold in the development of novel therapeutic agents. Given its role in diverse and high-stakes applications, the ability to accurately identify and quantify this compound in various matrices is of paramount importance.
Application Note: Characterization of 2-(1H-imidazol-1-yl)pyridine Complexes using Fourier-Transform Infrared (FTIR) Spectroscopy
An in-depth technical guide for researchers, scientists, and drug development professionals.
Abstract
This guide provides a comprehensive overview and detailed protocols for the use of Fourier-Transform Infrared (FTIR) spectroscopy in the characterization of metal complexes involving the versatile N-donor ligand, 2-(1H-imidazol-1-yl)pyridine (impy). This ligand, featuring both a pyridine and an imidazole ring, acts as an excellent chelating agent for a wide array of metal ions. FTIR spectroscopy serves as a rapid, non-destructive, and highly informative technique to confirm ligand coordination, elucidate the binding mode, and probe the electronic effects of metal-ligand bond formation. This document covers the theoretical basis for spectral interpretation, detailed experimental protocols for sample preparation and data acquisition, and guidelines for data analysis, tailored for professionals in coordination chemistry, materials science, and drug development.
Introduction: The Significance of this compound in Coordination Chemistry
This compound is a bidentate ligand that coordinates to metal centers via the sp² nitrogen atom of the pyridine ring and one of the nitrogen atoms of the imidazole ring. This chelation forms a stable five-membered ring, making it a valuable building block in the synthesis of diverse metal complexes. These complexes are of significant interest due to their potential applications in catalysis, bioinorganic chemistry, and the development of novel therapeutic agents.
The utility of FTIR spectroscopy in this context is to provide direct evidence of coordination by monitoring the vibrational modes of the ligand. Upon complexation, the electron density and bond orders within the pyridine and imidazole rings are altered, leading to predictable shifts in their characteristic infrared absorption frequencies. Furthermore, new vibrational modes corresponding to metal-nitrogen (M-N) bonds appear in the far-infrared region of the spectrum.
Theoretical Framework: Interpreting Vibrational Spectra
The power of FTIR in characterizing impy complexes lies in the comparative analysis of the spectra of the free ligand versus the metal complex. The coordination of the metal ion acts as a perturbation on the ligand's vibrational modes.
Key Vibrational Regions and Expected Shifts:
-
Pyridine Ring Vibrations: The pyridine ring has several characteristic in-plane stretching vibrations, primarily involving C=C and C=N bonds, which typically appear in the 1400-1650 cm⁻¹ region. Upon coordination of the pyridine nitrogen to a metal ion, electron density is drawn from the ring towards the metal. This strengthening of the ring bonds results in a shift of these vibrational bands to higher wavenumbers (a "blue shift"), often by 10-25 cm⁻¹. This is a primary indicator of pyridine coordination.
-
Imidazole Ring Vibrations: The imidazole ring also possesses characteristic stretching vibrations in the 1400-1600 cm⁻¹ range. Similar to the pyridine ring, coordination through the imidazole nitrogen will cause shifts in these bands. The N-H stretching vibration, typically a broad band above 3000 cm⁻¹ in the free ligand due to hydrogen bonding, may also be affected.[1][2]
-
C-H Vibrations: Aromatic C-H stretching vibrations are typically observed in the 3000-3150 cm⁻¹ region.[3][4] While less sensitive to coordination than the ring modes, subtle shifts can sometimes be observed.
-
Metal-Ligand Vibrations: The most direct evidence of complex formation is the appearance of new, low-frequency bands corresponding to the stretching vibrations of the newly formed metal-nitrogen (M-N) bonds. These bands typically appear in the far-infrared region (200-600 cm⁻¹), outside the range of standard mid-IR spectrometers. Analysis in this region provides conclusive proof of coordination and can offer insights into the strength of the metal-ligand bond.
The coordination of this compound to a metal center is a fundamental interaction in the formation of these complexes. The bidentate nature of the ligand, engaging both its pyridine and imidazole nitrogen atoms, is key to its utility.
Caption: Chelation of the ligand to a metal ion (M).
Experimental Protocols
A successful FTIR analysis relies on meticulous sample preparation and a systematic approach to data acquisition. The following protocols are designed to be self-validating by ensuring a direct comparison between the starting materials and the final product.
Protocol 3.1: General Synthesis of a [M(impy)₂X₂] Complex
This protocol describes a general method for synthesizing a representative metal complex, which is a prerequisite for its characterization.
-
Ligand Dissolution: Dissolve this compound (2 mmol) in a suitable solvent such as ethanol or methanol (15 mL) in a round-bottom flask with gentle warming if necessary.
-
Metal Salt Dissolution: In a separate beaker, dissolve the metal salt (e.g., CuCl₂·2H₂O or Zn(NO₃)₂·6H₂O) (1 mmol) in the same solvent (10 mL).
-
Reaction: Add the metal salt solution dropwise to the stirring ligand solution at room temperature.
-
Precipitation & Isolation: A precipitate should form either immediately or upon stirring for 1-2 hours. If no precipitate forms, slow evaporation of the solvent may be required. Collect the solid product by vacuum filtration.
-
Washing & Drying: Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials, followed by a wash with a non-polar solvent like diethyl ether to facilitate drying. Dry the complex in a desiccator or under vacuum. The final product is now ready for FTIR analysis.
Protocol 3.2: Sample Preparation for FTIR Analysis
-
Method A: KBr Pellet Technique (for Solid Samples)
-
Grinding: Add approximately 1-2 mg of the synthesized complex to an agate mortar. Add ~100-200 mg of dry, spectroscopy-grade Potassium Bromide (KBr). Causality Note: KBr is used because it is transparent to infrared radiation in the mid-IR range and forms a solid matrix.
-
Mixing: Gently grind the mixture with the pestle for 1-2 minutes until a fine, homogeneous powder is obtained. Incomplete mixing will result in a poor-quality spectrum.
-
Pressing: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent disc.
-
Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer for analysis. A cloudy or opaque pellet indicates insufficient grinding or the presence of moisture.
-
-
Method B: Attenuated Total Reflectance (ATR-FTIR)
-
Background Collection: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty ATR stage. Trustworthiness Note: A clean background scan is critical for accurate sample measurement, as it is subtracted from the sample spectrum to remove instrument and environmental (e.g., CO₂, H₂O) absorptions.
-
Sample Application: Place a small amount (a few milligrams) of the solid complex directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.
-
Data Collection: Collect the sample spectrum.
-
Protocol 3.3: Instrument Setup and Data Acquisition
-
Instrument Purge: Ensure the spectrometer's sample compartment has been purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
Parameter Setup:
-
Scan Range: 4000 cm⁻¹ to 400 cm⁻¹ (for standard mid-IR).
-
Resolution: 4 cm⁻¹. Causality Note: This resolution is sufficient to resolve most vibrational bands in solid-state samples without unnecessarily increasing scan time.
-
Number of Scans: 32-64 scans. Causality Note: Co-adding multiple scans improves the signal-to-noise ratio, resulting in a higher quality spectrum.
-
-
Data Collection:
-
Collect a background spectrum (using an empty sample holder for KBr or the clean, empty crystal for ATR).
-
Place the sample in the beam path and collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
The overall process, from synthesis to final data interpretation, follows a logical and systematic workflow.
Caption: Workflow from synthesis to FTIR analysis.
Data Analysis and Interpretation
The cornerstone of the analysis is the direct comparison of the complex's spectrum with that of the free ligand.
Table 1: Representative FTIR Vibrational Frequencies (cm⁻¹) for Free this compound and a Hypothetical Metal Complex
| Vibrational Mode | Free Ligand (impy) | [M(impy)₂X₂] Complex | Shift (Δν) | Interpretation |
| N-H Stretch (Imidazole) | ~3110 | ~3125 | +15 | Change in H-bonding environment |
| C-H Stretch (Aromatic) | ~3050 | ~3055 | +5 | Minor perturbation |
| Pyridine Ring Stretch (ν₈ₐ) | ~1595 | ~1615 | +20 | Coordination via Pyridine N |
| Pyridine Ring Stretch (ν₈ₑ) | ~1570 | ~1582 | +12 | Coordination via Pyridine N |
| Imidazole Ring Stretch | ~1505 | ~1520 | +15 | Coordination via Imidazole N |
| Pyridine Ring Breathing | ~995 | ~1015 | +20 | Confirmation of Pyridine binding |
| M-N Stretch | N/A | ~450-550 | New Band | Direct evidence of M-N bond |
Note: These are typical values and can vary depending on the metal ion, counter-ion, and solid-state packing effects.
Analysis Walkthrough:
-
Overlay Spectra: In the analysis software, overlay the spectra of the free ligand and the synthesized complex.
-
Identify Pyridine Shifts: Locate the prominent pyridine ring stretching bands around 1595 cm⁻¹ and 1570 cm⁻¹. A clear shift to higher wavenumbers (e.g., >10 cm⁻¹) in the complex is strong evidence of coordination through the pyridine nitrogen.[5]
-
Identify Imidazole Shifts: Examine the region from 1450-1550 cm⁻¹ for shifts in the imidazole ring bands. Changes in this region confirm the involvement of the imidazole ring in coordination.
-
Confirm M-N Bands: If a far-IR capable spectrometer was used, look for the emergence of new absorption bands in the 200-600 cm⁻¹ region. The absence of these bands in the free ligand's spectrum confirms their origin as M-N vibrations.
Conclusion and Applications
FTIR spectroscopy is an indispensable first-line technique for the characterization of this compound complexes. It provides rapid and definitive confirmation of ligand coordination to the metal center. The insights gained are crucial in various fields:
-
Drug Development: Confirming the successful synthesis of metal-based drug candidates and studying their stability.
-
Catalysis: Verifying the structure of catalytically active species.
-
Materials Science: Characterizing new coordination polymers and metal-organic frameworks (MOFs).[6]
For more detailed structural elucidation, FTIR results should be correlated with other analytical techniques such as NMR spectroscopy, mass spectrometry, elemental analysis, and single-crystal X-ray diffraction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]
- 6. Homoleptic coordination polymers and complexes of transition metals with 2-(1,2,4-1H-triazol-3-yl) pyridine and tuning towards white-light emission - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Comprehensive Purity Assessment of 2-(1H-imidazol-1-yl)pyridine: A Multi-Technique Approach
An Application Note and Protocol Guide for Researchers
Introduction: The Analytical Imperative
2-(1H-imidazol-1-yl)pyridine is a heterocyclic compound whose structural motif is prevalent in medicinal chemistry, often serving as a ligand or a key intermediate in the synthesis of biologically active molecules.[1][2] The isomeric purity and the absence of process-related impurities are paramount, as even minute variations can significantly impact the efficacy, safety, and regulatory compliance of the final product. Therefore, a robust, multi-faceted analytical approach is not merely recommended but essential for its characterization.
This guide outlines a logical workflow for purity analysis, beginning with high-resolution separation techniques for quantification, followed by definitive structural confirmation and thermal property evaluation.
Caption: Overall workflow for the comprehensive purity assessment of this compound.
Chromatographic Purity and Impurity Profiling
Chromatography is the cornerstone of purity assessment, providing quantitative data on the main component and any potential impurities. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for this purpose.[3]
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for non-volatile or thermally labile compounds. For this compound, a reverse-phase method is highly effective.
Causality Behind Method Choices:
-
Column: A C8 or C18 column is selected based on the moderate polarity of the analyte. These columns provide excellent retention and resolution for aromatic heterocyclic compounds.[4][5]
-
Mobile Phase: A mixture of an organic solvent (methanol or acetonitrile) and a buffered aqueous phase is used. The buffer (e.g., phosphate) is crucial for maintaining a consistent pH, which ensures reproducible retention times and good peak shape for basic compounds like pyridines and imidazoles.[5][6] Using a volatile buffer like formic acid or ammonium acetate is necessary if the method is to be coupled with Mass Spectrometry (MS).[7]
-
Detector: A UV detector is ideal due to the presence of chromophoric pyridine and imidazole rings. The detection wavelength should be set at a λmax where the analyte exhibits strong absorbance for maximum sensitivity.
Detailed Protocol: HPLC-UV Purity Assay
-
Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column oven.
-
Column: Thermo Scientific® BDS Hypersil C8 (5 µm, 4.6 x 250 mm) or equivalent.[5]
-
Mobile Phase Preparation:
-
Phase A: 0.025 M Potassium Phosphate Monobasic (KH₂PO₄). Adjust pH to 3.2 with phosphoric acid.
-
Phase B: Methanol.
-
-
Chromatographic Conditions:
-
Isocratic Elution: 70:30 (v/v) Methanol:Phosphate Buffer.[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or predetermined λmax).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
System Suitability Test (SST):
-
Perform five replicate injections of the standard solution.
-
The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
The tailing factor should be ≤ 2.0.
-
-
Analysis and Calculation:
-
Inject the sample solution.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
| Parameter | Condition | Rationale |
| Column | C8, 5 µm, 4.6 x 250 mm | Good retention for moderately polar heterocycles.[5] |
| Mobile Phase | 70:30 MeOH:0.025M KH₂PO₄ (pH 3.2) | Controls ionization for sharp, reproducible peaks.[4][5] |
| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns, ensures good efficiency. |
| Temperature | 30 °C | Ensures stable retention times. |
| Detection | UV at 254 nm | High absorbance for aromatic heterocycles. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative, especially for identifying volatile and semi-volatile impurities. It combines the high separation efficiency of GC with the definitive identification capabilities of MS.[3][8]
Causality Behind Method Choices:
-
Injection Mode: Split injection is used to prevent column overloading with the high-concentration main peak, allowing for better detection of trace impurities.
-
Column: A low-to-mid polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating aromatic compounds.
-
Temperature Program: A gradient temperature program is employed to ensure that impurities with a wide range of boiling points are eluted as sharp peaks.
-
Detector: MS provides both quantitative data (from the Total Ion Chromatogram, TIC) and qualitative data (from the mass spectrum of each peak), enabling impurity identification by comparing spectra to a library (e.g., NIST).[9]
Detailed Protocol: GC-MS Impurity Profiling
-
Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
GC Conditions:
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (50:1 ratio).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
-
Sample Preparation:
-
Prepare a ~1 mg/mL solution of the sample in a high-purity solvent like Dichloromethane or Ethyl Acetate.
-
-
Analysis:
-
Inject the sample.
-
Identify the main peak corresponding to this compound (MW: 145.16 g/mol ).[10]
-
Integrate all other peaks in the chromatogram. Identify them by comparing their mass spectra against the NIST library. Potential impurities could include starting materials, isomers (e.g., 2-(1H-imidazol-2-yl)pyridine), or byproducts from side reactions.[11][12]
-
Spectroscopic Structural Confirmation
Spectroscopic techniques provide unambiguous confirmation of the chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation in organic chemistry. Both ¹H and ¹³C NMR should be performed.[13][14]
-
¹H NMR: Confirms the presence and connectivity of protons. The integration of signals can be used for quantitative analysis of impurities if their signals are resolved from the main compound.
-
¹³C NMR: Confirms the carbon framework of the molecule. The number of signals indicates the number of unique carbon atoms.[13]
Detailed Protocol: NMR Analysis
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[13]
-
Reference: Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), if not already present in the solvent.
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
Data Interpretation:
-
¹H Spectrum: Expect distinct signals for the protons on the pyridine ring and the imidazole ring. The chemical shifts and coupling patterns should be consistent with the structure.
-
¹³C Spectrum: Expect 8 distinct signals corresponding to the 8 carbon atoms in the molecule, unless there is molecular symmetry. The chemical shifts should align with expected values for aromatic and heterocyclic carbons.[13][14]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is used to identify the functional groups present in the molecule. It serves as a quick identity check. The spectrum should be compared against a reference standard.[9]
Protocol:
-
Method: Attenuated Total Reflectance (ATR) or KBr pellet.
-
Acquisition: Scan from 4000 to 400 cm⁻¹.
-
Expected Peaks: Look for characteristic absorption bands for C-H stretching (aromatic), C=N and C=C stretching in the aromatic rings (typically 1600-1400 cm⁻¹), and N-H stretching from the imidazole ring.
Thermal Analysis
Differential Scanning Calorimetry (DSC) is used to determine the melting point and assess thermal purity. A pure, crystalline substance will exhibit a sharp, well-defined melting endotherm.[15]
Caption: Interpretation of DSC results for purity assessment.
Detailed Protocol: DSC for Melting Point Determination
-
Instrumentation: A calibrated DSC instrument.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.
-
DSC Conditions:
-
Analysis:
-
Determine the onset temperature and the peak maximum of the melting endotherm.
-
A sharp peak close to the literature value indicates high purity. A broad peak or a significantly lower melting point suggests the presence of impurities.
-
Summary and Reporting
The final purity assessment should integrate the results from all techniques. The report should include the HPLC/GC purity value (area %), confirmation of identity by MS and NMR, and the melting point from DSC. Any identified impurities should be reported with their proposed structures and relative amounts.
References
- 1. Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. helixchrom.com [helixchrom.com]
- 7. Separation of Pyridine, 3-(1H-imidazol-4-yl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 9. 2-(1H-imidazol-2-yl)pyridine | C8H7N3 | CID 589313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-(1H-Imidazol-2-yl)pyridine 97 18653-75-3 [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 2-(1H-IMIDAZOL-2-YL)-PYRIDINE | 18653-75-3 [chemicalbook.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. rsc.org [rsc.org]
- 15. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(1H-imidazol-1-yl)pyridine
Welcome to the comprehensive technical support guide for the purification of 2-(1H-imidazol-1-yl)pyridine. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the common challenges encountered during the purification of this versatile heterocyclic compound.
Introduction to Purification Strategies
This compound is a solid at room temperature with a melting point in the range of 135-140°C.[1] It is soluble in solvents like Dimethyl Sulfoxide (DMSO) and ethanol, but only slightly soluble in water.[2][3][4] The purification of this compound from a crude reaction mixture is critical to ensure the integrity of downstream applications. The choice of purification method hinges on the nature of the impurities, the scale of the purification, and the desired final purity. The most common and effective methods include recrystallization and column chromatography.
Visualizing Your Purification Workflow
To aid in selecting the most appropriate purification strategy, the following decision tree outlines a logical workflow based on the initial assessment of your crude product.
References
Technical Support Center: Enhancing the Stability of 2-(1H-imidazol-1-yl)pyridine Catalysts
Welcome to the Technical Support Center for 2-(1H-imidazol-1-yl)pyridine based catalytic systems. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common stability issues, optimize reaction conditions, and ultimately improve the performance and longevity of these versatile catalysts.
Introduction: The Double-Edged Sword of Reactivity and Stability
Catalysts based on the this compound ligand scaffold have gained significant traction in a variety of organic transformations due to their unique electronic and steric properties. The combination of a π-deficient pyridine ring and a π-rich imidazole ring allows for fine-tuning of the metal center's reactivity. However, this electronic flexibility can also introduce pathways for catalyst deactivation, leading to frustratingly low yields, stalled reactions, and inconsistent results. This guide provides a structured approach to identifying and addressing these stability challenges.
Troubleshooting Guide: From Diagnosis to Solution
This section is formatted in a question-and-answer style to directly address specific experimental issues.
Category 1: Low or No Catalytic Activity from the Outset
Question 1: My reaction is not proceeding at all, or the conversion is extremely low, even at the beginning of the reaction. What are the likely causes?
Answer: This issue often points to problems with the catalyst's initial activation or the purity of the reaction components.
Potential Causes & Step-by-Step Solutions:
-
Improper Catalyst Formation or Activation:
-
Explanation: For in-situ generated catalysts, the complex may not be forming correctly due to suboptimal conditions or reagent stoichiometry. Pre-formed catalysts might require an activation step to generate the catalytically active species.
-
Protocol 1: Verification of In-Situ Catalyst Formation
-
Strictly Anhydrous and Inert Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon). Use freshly distilled, anhydrous solvents.
-
Stoichiometry Check: Accurately weigh the metal precursor and the this compound ligand. A slight excess of the ligand (e.g., 1.05 - 1.1 equivalents) can sometimes be beneficial, but large excesses may inhibit the reaction.
-
Order of Addition: The order in which you add the metal salt and the ligand can be critical. Experiment with adding the ligand to the solvent before the metal salt, and vice-versa.
-
Pre-Stirring: Allow the metal precursor and the ligand to stir in the reaction solvent for a period (e.g., 15-30 minutes) at room temperature before adding the substrates. This can facilitate complete complex formation.
-
Spectroscopic Verification (Optional but Recommended): If possible, take an aliquot of the catalyst solution and analyze it using techniques like NMR or UV-Vis spectroscopy to confirm the formation of the desired complex by comparing it to literature data if available.
-
-
-
Reagent and Solvent Purity:
-
Explanation: Water, oxygen, and other impurities can poison the catalyst or interfere with the reaction. Peroxides in ethereal solvents are particularly detrimental.
-
Protocol 2: Rigorous Purification of Solvents and Reagents
-
Solvent Purification: Use a solvent purification system or distill solvents from appropriate drying agents (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane).
-
Degassing: Degas solvents thoroughly by sparging with an inert gas for at least 30 minutes or by using several freeze-pump-thaw cycles.
-
Reagent Purity: Use high-purity starting materials. If necessary, recrystallize or distill the substrates.
-
-
-
Incompatible Additives:
-
Explanation: Bases, co-catalysts, or other additives can sometimes interfere with the stability of the primary catalyst.
-
Troubleshooting: Run a control experiment without the additive to see if any conversion is observed. If the reaction proceeds without the additive, consider alternative additives or a different catalyst system.
-
Category 2: Catalyst Deactivation During the Reaction
Question 2: My reaction starts well, but then slows down or stops completely before reaching full conversion. What is causing this deactivation?
Answer: This is a classic sign of catalyst instability under the reaction conditions. The primary culprits are often ligand degradation, metal center reduction/oxidation, or the formation of inactive species.
Potential Causes & Step-by-Step Solutions:
-
Ligand Dissociation or Degradation:
-
Explanation: The bond between the metal and the this compound ligand can be labile, especially at elevated temperatures. The hemilabile nature of this ligand, where one of the nitrogen donors can dissociate, can be a precursor to deactivation.
-
Protocol 3: Enhancing Ligand Chelation and Stability
-
Lowering Reaction Temperature: If the reaction kinetics allow, reducing the temperature can significantly decrease the rate of ligand dissociation.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence ligand stability. Non-coordinating solvents are often preferred to minimize competition for the metal center.
-
Ligand Modification (for advanced users): Introducing bulky substituents on the pyridine or imidazole ring can sterically hinder ligand dissociation and prevent the formation of inactive bridged-dimer species.
-
-
-
Reductive Elimination or Metal Agglomeration:
-
Explanation: The catalyst can be reduced to an inactive metallic state (e.g., Pd(0) black). This is often observed as a color change in the reaction mixture.
-
Protocol 4: Minimizing Catalyst Agglomeration
-
Use of Additives: In some cases, the addition of a co-ligand or a phase-transfer catalyst can help stabilize the active catalytic species in solution.
-
Heterogenization: Immobilizing the catalyst on a solid support can prevent metal agglomeration.
-
Monitor for Color Change: A visible change from a homogeneous solution to a suspension of black particles is a strong indicator of metal agglomeration.
-
-
-
Oxidative Degradation:
-
Explanation: The catalyst, particularly the metal center and the imidazole ring, can be susceptible to oxidation, especially if trace oxygen is present.
-
Troubleshooting: Ensure a strictly inert atmosphere is maintained throughout the reaction. If the reaction is known to be sensitive to oxidation, consider adding a sacrificial reducing agent.
-
Frequently Asked Questions (FAQs)
Q1: How does the electronic nature of substituents on the this compound ligand affect catalyst stability?
A1: Electron-donating groups on the pyridine ring can increase the electron density on the metal center, which can in some cases enhance catalytic activity but may also make the complex more susceptible to oxidation. Conversely, electron-withdrawing groups can make the ligand a better π-acceptor, potentially strengthening the metal-ligand bond and improving stability, though sometimes at the cost of lower catalytic activity. The electronic properties of the imidazole ring are also crucial; substitution on the imidazole can modulate the Lewis basicity of the coordinating nitrogen.
Q2: Are there any general guidelines for solvent selection to improve catalyst stability?
A2: Yes. Non-coordinating, aprotic solvents are generally a good starting point. Highly coordinating solvents like DMSO or DMF can compete with the this compound ligand for the metal center, leading to ligand dissociation. Protic solvents can potentially protonate the imidazole ring, which can also lead to catalyst decomposition.
Q3: Can I "rescue" a reaction where the catalyst has clearly deactivated?
A3: In some cases, yes. If you suspect metal agglomeration, adding a fresh portion of the ligand can sometimes scavenge the metal particles and regenerate the active catalyst in solution. However, this is not always effective. For other deactivation pathways, it is often more practical to optimize the conditions for future reactions to prevent deactivation from occurring in the first place.
Q4: How can I monitor catalyst deactivation during my reaction?
A4: The most straightforward method is to monitor the reaction progress over time using techniques like GC, LC, or TLC. A non-linear reaction rate is a strong indication of deactivation. For more in-depth analysis, techniques like in-situ spectroscopy (e.g., IR or NMR) can provide information about the catalyst's structure during the reaction.
Data & Visualization
Table 1: General Effects of Substituents on Catalyst Stability (Qualitative)
| Substituent Position | Electronic Effect | Anticipated Impact on Stability | Rationale |
| Pyridine Ring (4-position) | Electron-Donating (e.g., -OMe) | Potentially Decreased | Increased susceptibility to oxidation. |
| Pyridine Ring (4-position) | Electron-Withdrawing (e.g., -CF₃) | Potentially Increased | Stronger metal-ligand bond. |
| Imidazole Ring (N-substituent) | Bulky Group (e.g., -tBu) | Potentially Increased | Steric hindrance to prevent dimerization. |
Diagram 1: Common Catalyst Deactivation Pathways
Caption: Common pathways for catalyst deactivation.
Diagram 2: Troubleshooting Workflow for Low Catalyst Activity
Caption: A systematic workflow for troubleshooting low catalyst activity.
Technical Support Center: Troubleshooting Catalyst Deactivation in Reactions with 2-(1H-imidazol-1-yl)pyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(1H-imidazol-1-yl)pyridine in catalytic reactions. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of catalyst deactivation. By understanding the underlying mechanisms, you can optimize your reaction conditions, improve yields, and ensure the reproducibility of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding catalyst deactivation in the context of reactions involving this compound.
Q1: My cross-coupling reaction (e.g., Suzuki, Heck) with a palladium catalyst and this compound as a ligand or part of the substrate is showing low to no conversion. What are the likely primary causes?
A1: Low or no conversion is a classic symptom of catalyst deactivation. When using N-heterocyclic compounds like this compound, several factors can be at play. The lone pair of electrons on the nitrogen atoms can coordinate strongly with the metal center (e.g., palladium), potentially leading to the formation of stable, catalytically inactive complexes.[1][2] This is a common deactivation pathway. Additionally, ensure your reagents and solvents are of high purity and are properly degassed to remove oxygen, which can lead to the formation of inactive metal oxides.[1]
Q2: I'm observing a color change in my reaction mixture, from a light yellow to a dark brown or black precipitate. What does this indicate?
A2: A significant color change, especially the formation of a dark precipitate, often signals catalyst decomposition and the formation of metal nanoparticles (e.g., palladium black). This can be caused by several factors including high reaction temperatures, the presence of impurities, or an inappropriate choice of base or solvent.[3] Thermal degradation of the catalyst complex can lead to the loss of ligands and subsequent aggregation of the metal centers.
Q3: Can the this compound ligand itself contribute to catalyst deactivation?
A3: Yes, the ligand can play a dual role. While it is intended to stabilize the catalytic species and facilitate the reaction, its strong coordination ability can also lead to the formation of overly stable complexes that are reluctant to participate in the catalytic cycle.[1][4] The hemilabile nature of some imidazole-pyridine ligands, where one of the nitrogen donors can dissociate and re-associate, is crucial for catalysis.[4][5] If the ligand binds too tightly or if side reactions involving the ligand occur, the catalyst's activity can be diminished.
Q4: Are there specific types of catalysts that are more or less prone to deactivation in the presence of this compound?
A4: The choice of catalyst system is critical. For instance, in cross-coupling reactions, using bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands can sometimes mitigate deactivation.[1][2] These bulky ligands can sterically hinder the coordination of inhibiting species to the metal center and promote the desired catalytic cycle.[1] The stability of the metal-ligand bond is a key factor; NHC ligands, for example, often form very strong bonds with transition metals, which can enhance catalyst stability.[6][7]
Part 2: In-Depth Troubleshooting Guides
This section provides structured troubleshooting workflows for specific experimental problems.
Guide 1: Diagnosing the Root Cause of Catalyst Deactivation
If you suspect catalyst deactivation, a systematic approach is necessary to identify the cause.
Step 1: Re-evaluate Your Reaction Setup and Reagents
-
Inert Atmosphere: Have you ensured a rigorously inert atmosphere (Argon or Nitrogen)? Oxygen can lead to the oxidation of the active catalyst.[1]
-
Solvent and Reagent Purity: Are your solvents and reagents anhydrous and of high purity? Water and other protic impurities can interfere with the catalytic cycle.[8] Impurities like sulfur compounds can act as catalyst poisons.[9]
-
Base Selection: Is the chosen base appropriate for the reaction? Strong bases can sometimes promote ligand degradation or undesirable side reactions. Weaker inorganic bases like K₂CO₃ or Cs₂CO₃ are often milder alternatives.[1]
Step 2: Analyze the "Dead" Reaction Mixture
-
Visual Inspection: Note any color changes or precipitate formation. As mentioned, a black precipitate is often indicative of metal nanoparticle formation.
-
NMR Analysis: Take a sample of the crude reaction mixture. The presence of unreacted starting materials will confirm a stalled reaction. You may also be able to identify ligand degradation products.
-
Mass Spectrometry: Techniques like ESI-MS can help identify the formation of inactive catalyst species or complexes.
Step 3: Catalyst Characterization (Before and After Reaction)
For a more rigorous analysis, especially in a process development setting, characterizing the catalyst before and after the reaction can provide invaluable insights.
| Parameter | Pre-Reaction Analysis | Post-Reaction Analysis | Potential Indication of Deactivation |
| Metal Leaching | N/A | ICP-MS/AAS of the reaction solution after filtering the catalyst. | High metal content in the solution indicates catalyst leaching from the support (if heterogeneous) or decomposition of a homogeneous catalyst. |
| Surface Area/Porosity | BET analysis of the catalyst support. | BET analysis of the used catalyst. | A significant decrease in surface area suggests pore blocking by coke or other residues.[10] |
| Crystallite Size | XRD analysis. | XRD analysis. | An increase in metal crystallite size points to sintering (thermal degradation).[9] |
| Surface Species | XPS analysis. | XPS analysis. | Changes in the oxidation state of the metal or the presence of poisons (e.g., sulfur) can be detected.[10] |
Guide 2: Systematic Protocol for Reaction Re-optimization
Once you have a hypothesis for the cause of deactivation, follow this protocol to re-optimize your reaction.
Experimental Protocol: Small-Scale Reaction Re-optimization
-
Establish a Baseline: Run the reaction under your original conditions to confirm the deactivation issue.
-
Solvent and Base Screening: Set up a parallel array of reactions, keeping the catalyst, ligand, and substrates constant.
-
Vary the solvent (e.g., Toluene, Dioxane, THF, DMF).
-
Vary the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu).
-
-
Ligand Modification (if applicable): If you are using this compound as a ligand, consider screening alternative ligands.
-
Test bulky phosphine ligands (e.g., SPhos, XPhos).
-
Test N-heterocyclic carbene (NHC) ligands.[6]
-
-
Temperature Titration: Once a promising solvent/base/ligand combination is identified, run the reaction at a range of temperatures (e.g., 80°C, 100°C, 120°C) to find the optimal balance between reaction rate and catalyst stability. High temperatures can accelerate catalyst decomposition.[2]
-
Catalyst Loading: Investigate if a higher catalyst loading can overcome partial deactivation, but be mindful of the cost implications.
Part 3: Catalyst Regeneration
In some cases, a deactivated catalyst can be regenerated, particularly heterogeneous catalysts.
Q5: Is it possible to regenerate a palladium catalyst that has been deactivated in a reaction involving this compound?
A5: Regeneration is sometimes feasible, especially for heterogeneous catalysts like palladium on carbon (Pd/C). The appropriate method depends on the deactivation mechanism.
-
Fouling/Coking: If the catalyst surface is blocked by organic residues, a thermal treatment in an inert atmosphere to volatilize these materials can be effective.[11] This can be followed by a controlled oxidation step to burn off more stubborn carbon deposits, and finally, a reduction step to restore the active metallic state.[11]
-
Poisoning: If the catalyst is poisoned by strongly coordinating species, washing with appropriate solvents or mild acidic/basic solutions may help to remove the poison.[12][13] For example, washing with an alcohol solution followed by ultrasonic cleaning in water has been reported.[13]
Experimental Protocol: General Procedure for Pd/C Regeneration
Caution: These procedures should be carried out with appropriate safety precautions.
-
Solvent Washing:
-
Filter the deactivated catalyst from the reaction mixture.
-
Wash the catalyst multiple times with deionized water and then with a solvent like methanol to remove adsorbed organic species.[12]
-
-
Thermal Treatment (for coking):
-
Place the dried, washed catalyst in a tube furnace.
-
Heat the catalyst under a flow of inert gas (e.g., Nitrogen) to a temperature of 550-700°C to remove volatile organic matter.[11]
-
-
Oxidative Treatment (for severe coking):
-
After the thermal treatment in an inert atmosphere, switch to a dilute oxygen/nitrogen mixture and heat to burn off carbon residues. This step must be carefully controlled to avoid excessive sintering of the metal particles.
-
-
Reduction:
-
After the thermal and/or oxidative treatment, reduce the catalyst in a stream of hydrogen gas to restore the active palladium metal.[11]
-
Part 4: Visualizations
Diagram 1: Potential Pathways for Catalyst Deactivation
Caption: Common pathways leading to catalyst deactivation.
Diagram 2: Troubleshooting Workflow for Catalyst Deactivation
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, Characterization, Thermal Analysis, DFT, and Cytotoxicity of Palladium Complexes with Nitrogen-Donor Ligands [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. repository.run.edu.ng [repository.run.edu.ng]
- 6. N-Heterocyclic Carbene (NHC) Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scispace.com [scispace.com]
- 10. mdpi.com [mdpi.com]
- 11. US4152291A - Regeneration of palladium hydrogenation catalyst - Google Patents [patents.google.com]
- 12. CN105363476A - Palladium/carbon catalyst regeneration and mechanical application method - Google Patents [patents.google.com]
- 13. CN103623843A - Method for reactivating palladium carbon catalyst - Google Patents [patents.google.com]
Technical Support Center: Optimizing Catalysis with 2-(1H-imidazol-1-yl)pyridine Ligands
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(1H-imidazol-1-yl)pyridine and its derivatives in catalysis. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and overcome common experimental hurdles. My insights are drawn from a synthesis of peer-reviewed literature and extensive field experience.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of this compound as a ligand in catalytic systems.
Q1: What are the key features of this compound that make it a useful ligand in catalysis?
A1: this compound is a versatile N,N-bidentate ligand. Its utility in catalysis stems from a combination of electronic and steric properties:
-
Strong σ-Donation: The imidazole ring is a stronger electron donor compared to pyridine.[1] This increased electron density on the metal center can influence its reactivity and catalytic activity.[2]
-
Tunable Steric Environment: The imidazole and pyridine rings create a specific steric environment around the metal center, which can be modified with substituents to influence substrate approach and selectivity.
-
Hemilability: In some cases, the imidazole-metal bond can be weaker than the pyridine-metal bond, leading to hemilability. This means one of the nitrogen atoms can dissociate from the metal center, opening up a coordination site for substrate binding, which can be crucial for catalytic turnover.[3]
Q2: How do I synthesize a metal complex with this compound?
A2: The synthesis of metal complexes with this compound is typically a straightforward procedure. A general workflow involves the reaction of the ligand with a metal salt in a suitable solvent.[4] The choice of solvent is critical for dissolving both the ligand and the metal salt and for facilitating the growth of single crystals if structural analysis is desired.
Here is a general protocol for complexation:
-
Ligand Dissolution: Dissolve this compound in a suitable organic solvent (e.g., ethanol, methanol, acetonitrile, or THF).
-
Metal Salt Dissolution: In a separate flask, dissolve the desired metal salt (e.g., PdCl₂, CuI, FeSO₄) in the same or a compatible solvent. To maintain the oxidation state of certain metals, like Fe(II), the addition of a reducing agent such as ascorbic acid may be necessary.[5]
-
Reaction: Slowly add the ligand solution to the metal salt solution with stirring. The reaction is often carried out at room temperature, but gentle heating may be required in some cases.
-
Isolation: The resulting metal complex may precipitate out of the solution. If not, the solvent can be slowly evaporated to induce crystallization. The solid product can then be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Q3: What are some common catalytic applications of this compound metal complexes?
A3: Metal complexes of this compound and its isomers have shown significant activity in a range of catalytic transformations, including:
-
Cross-Coupling Reactions: Palladium complexes, for instance, are used in Suzuki-Miyaura cross-coupling reactions.[3]
-
Hydrogenation and Transfer Hydrogenation: Ruthenium and iridium complexes with bidentate N-donor ligands are effective for the hydrogenation of ketones and alkenes.[6][7]
-
N-Alkylation of Amines: Ruthenium complexes can catalyze the N-alkylation of amines with alcohols through a "borrowing hydrogen" mechanism.[8]
-
CO₂ Reduction: Rhenium complexes with imidazole-pyridine ligands have been investigated for the photocatalytic reduction of carbon dioxide to formic acid.[9]
-
Oxidation Reactions: Cobalt complexes have been studied as electrocatalysts for water oxidation.[1][2]
II. Troubleshooting Guides
This section provides detailed guidance on how to address specific issues that may arise during your experiments.
Guide 1: Low Catalytic Activity or No Reaction
A common issue is observing low or no conversion of your starting material. This can be due to a variety of factors, from the catalyst's integrity to the reaction conditions.
Caption: Troubleshooting workflow for low catalytic activity.
1. Catalyst Integrity and Activation:
-
Problem: The pre-catalyst may not be forming the active catalytic species under the reaction conditions.
-
Explanation: Many catalytic reactions require an in situ activation step, which could involve ligand dissociation or a change in the metal's oxidation state. For instance, in some palladium-catalyzed cross-couplings, the dissociation of a ligand is necessary to generate a coordinatively unsaturated, active species.[3]
-
Solution:
-
Characterization: Ensure your pre-catalyst is pure and well-characterized. Impurities can inhibit catalysis.
-
Inert Atmosphere: If your catalyst is air or moisture sensitive, use rigorous inert atmosphere techniques (e.g., Schlenk line or glovebox).
-
Activators: Some reactions require specific activators. For example, in certain hydrogenation reactions, a base is needed to generate the active metal-hydride species.
-
2. Reaction Temperature:
-
Problem: The reaction temperature may be too low for the catalytic cycle to proceed efficiently or too high, leading to catalyst decomposition.
-
Explanation: Catalytic reactions have an optimal temperature range. Lower temperatures can result in slow reaction rates, while excessively high temperatures can lead to catalyst degradation or the formation of unwanted side products.
-
Solution:
-
Screening: Perform the reaction at a range of temperatures (e.g., room temperature, 50 °C, 80 °C, 100 °C) to identify the optimal condition.
-
Literature Precedent: Consult the literature for similar catalytic systems to determine a suitable starting temperature range.
-
3. Solvent Effects:
-
Problem: The chosen solvent may not be optimal for the reaction.
-
Explanation: The solvent can influence the reaction in several ways:
-
Solubility: It must dissolve all reactants and the catalyst.
-
Polarity: The polarity of the solvent can affect the stability of intermediates and transition states.
-
Coordination: Coordinating solvents (e.g., DMSO, DMF) can compete with the substrate for binding to the metal center, potentially inhibiting the reaction.
-
-
Solution:
-
Solvent Screening: Test a range of solvents with varying polarities and coordinating abilities (e.g., toluene, THF, dioxane, ethanol). For reactions involving polar substrates, a more polar solvent might be beneficial.
-
| Solvent | Polarity (Dielectric Constant) | Coordinating Ability | Common Applications |
| Toluene | 2.4 | Low | Cross-coupling, Hydrogenation |
| THF | 7.6 | Moderate | Grignard reactions, Hydrogenation |
| Acetonitrile | 37.5 | High | Reactions with polar substrates |
| Ethanol | 24.6 | High (protic) | Transfer hydrogenation, Solvothermal synthesis |
4. Role of Base or Additives:
-
Problem: An inappropriate base or the absence of a necessary additive can halt the catalytic cycle.
-
Explanation: In many reactions, a base is required to neutralize an acid produced during the reaction, deprotonate a pro-ligand, or facilitate the reductive elimination step. The choice of base (e.g., organic vs. inorganic, strong vs. weak) can be critical.
-
Solution:
-
Base Screening: If a base is required, screen different options (e.g., K₂CO₃, Cs₂CO₃, Et₃N, DBU). The strength and solubility of the base can significantly impact the reaction outcome.
-
Stoichiometry: Ensure the correct stoichiometric amount of the base is used.
-
Guide 2: Poor Selectivity (Chemo-, Regio-, or Stereoselectivity)
Achieving high selectivity is often a primary goal in catalysis. Poor selectivity can result from a variety of factors related to the catalyst structure and reaction conditions.
Caption: A logical approach to improving reaction selectivity.
1. Ligand Modification:
-
Problem: The steric and electronic properties of the unsubstituted this compound ligand may not be sufficient to control the selectivity of the reaction.
-
Explanation: The ligand framework plays a crucial role in dictating the geometry of the metal's coordination sphere, which in turn influences how the substrate(s) bind and react. For asymmetric catalysis, chiral ligands are essential.[10]
-
Solution:
-
Steric Hindrance: Introduce bulky substituents on the pyridine or imidazole rings to create a more sterically demanding environment. This can favor the formation of one regio- or stereoisomer over another.
-
Electronic Tuning: Add electron-donating or electron-withdrawing groups to the ligand to modify the electronic properties of the metal center. This can alter the rates of different steps in the catalytic cycle, thereby influencing selectivity.
-
2. Reaction Temperature:
-
Problem: High reaction temperatures can provide enough thermal energy to overcome the activation barriers for multiple reaction pathways, leading to a mixture of products.
-
Explanation: According to the principles of chemical kinetics, the difference in activation energies between competing pathways is often more pronounced at lower temperatures.
-
Solution:
-
Lower the Temperature: Perform the reaction at a lower temperature, even if it requires a longer reaction time. This often leads to a significant improvement in selectivity.
-
3. Solvent and Additives:
-
Problem: The solvent or additives can interact with the catalyst or substrates in a way that influences the transition states of competing reaction pathways.
-
Explanation: The solvent can stabilize certain intermediates over others. Additives can sometimes coordinate to the metal center and modify its steric and electronic properties, thereby influencing selectivity.
-
Solution:
-
Solvent Screening: Evaluate a range of solvents to see how they impact selectivity.
-
Additive Screening: If applicable, screen different additives. For example, in some asymmetric hydrogenations, the addition of a specific salt can have a profound effect on enantioselectivity.
-
III. Experimental Protocols
Protocol 1: General Procedure for a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a starting point and may require optimization for specific substrates.
-
Reaction Setup:
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium pre-catalyst (e.g., Pd(OAc)₂) (0.01 mmol, 1 mol%) and the this compound ligand (0.02 mmol, 2 mol%).
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
-
Solvent Addition:
-
Add the degassed solvent (e.g., a mixture of toluene and water, 10:1 v/v, 5 mL) via syringe.
-
-
Reaction:
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
IV. References
-
BenchChem. (2025). Unraveling the Crystal Landscape of 2,6-Di(1H-imidazol-1-yl)pyridine Metal Complexes: A Technical Guide. 4
-
Pipzine Chemicals. 2-(1H-Imidazol-2-Yl)-Pyridine. 11
-
Gagnon, A., et al. (2023). Reaction-Agnostic Featurization of Bidentate Ligands for Bayesian Ridge Regression of Enantioselectivity. PMC - NIH. 10
-
ResearchGate. Synthesis of 2-Imidazol-1-yl pyridine/quinoline. 12
-
ResearchGate. Hemilability of 2-(1H-imidazol-2-yl)pyridine and 2-(oxazol-2-yl)pyridine ligands: Imidazole and oxazole ring Lewis basicity, Ni(II)/Pd(II) complex structures and spectra. 3
-
MDPI. Recent Advances in Catalysis Involving Bidentate N-Heterocyclic Carbene Ligands. 6
-
PMC. Recent Advances in Catalysis Involving Bidentate N-Heterocyclic Carbene Ligands. 7
-
RSC Publishing. Development of an imidazole-based N,N-bidentate ligand for the manganese catalyzed direct coupling of nitriles with alcohols. 13
-
ResearchGate. Ruthenium Complexes of Bidentate N,N‐Ligand as Catalyst for Selective N‐Alkylation of Amines with Alcohols. 8
-
ACS Publications. Imidazole for Pyridine Substitution Leads to Enhanced Activity Under Milder Conditions in Cobalt Water Oxidation Electrocatalysis. 2
-
RSC Publishing. Light-driven CO 2 reduction with substituted imidazole-pyridine Re catalysts favoring formic acid production. 9
-
PubMed Central. High-Temperature Spin Crossover in Iron(II) Complexes with 2,6-Bis(1H-imidazol-2-yl)pyridine. 5
-
ResearchGate. Imidazole for Pyridine Substitution Leads to Enhanced Activity Under Milder Conditions in Cobalt Water Oxidation Electrocatalysis. 1
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. High-Temperature Spin Crossover in Iron(II) Complexes with 2,6-Bis(1H-imidazol-2-yl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advances in Catalysis Involving Bidentate N-Heterocyclic Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Light-driven CO 2 reduction with substituted imidazole-pyridine Re catalysts favoring formic acid production - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01561H [pubs.rsc.org]
- 10. Reaction-Agnostic Featurization of Bidentate Ligands for Bayesian Ridge Regression of Enantioselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-(1H-Imidazol-2-Yl)-Pyridine: Properties, Uses, Safety, Supplier China | High Purity Chemical Information [pipzine-chem.com]
- 12. researchgate.net [researchgate.net]
- 13. Development of an imidazole-based N,N-bidentate ligand for the manganese catalyzed direct coupling of nitriles with alcohols - RSC Advances (RSC Publishing) [pubs.rsc.org]
"addressing solubility issues of 2-(1H-imidazol-1-yl)pyridine metal complexes"
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(1H-imidazol-1-yl)pyridine (impy) metal complexes. This guide is designed to provide expert-driven, practical solutions to common solubility challenges encountered during synthesis, purification, and application of these versatile compounds.
Introduction: The Solubility Challenge
Complexes derived from this compound and its analogs are of significant interest due to their diverse applications in catalysis, materials science, and medicinal chemistry, including their potential as antitumor agents.[1][2] However, a frequent and critical hurdle in the lab is their poor solubility, particularly in aqueous media required for biological assays or in specific organic solvents needed for synthesis and characterization. This guide provides a structured approach to troubleshoot and resolve these issues effectively.
Part 1: Troubleshooting Guide
This section addresses specific, hands-on problems you might encounter in the laboratory.
Issue 1: My newly synthesized impy-metal complex precipitated immediately from the reaction mixture. What should I do?
Answer: Immediate precipitation during synthesis is a classic sign that the complex is insoluble in the chosen reaction solvent. This can halt the reaction, trap impurities, and lead to low yields.
Root Causes & Immediate Actions:
-
Solvent Mismatch: The polarity of your solvent may be inappropriate for the resulting complex. Metal complexes often have different solubility profiles than their constituent ligands and metal salts.
-
Concentration Effects: The reaction may be too concentrated, exceeding the solubility limit of the product.
-
Counter-ion Influence: The counter-ion from the metal salt precursor (e.g., chloride, nitrate, hexafluorophosphate) plays a crucial role in the overall solubility of the final cationic complex.[3][4]
Troubleshooting Protocol:
-
Step 1: Dilution. Immediately dilute a small aliquot of the reaction mixture with more of the same solvent. If the precipitate redissolves, the issue is concentration-dependent. Proceed with the reaction at a higher dilution.
-
Step-2: On-the-fly Solvent Screening. If dilution fails, the solvent is likely unsuitable. Add small amounts of different, miscible co-solvents to an aliquot of the precipitated mixture. Good candidates to try include:
-
For non-polar organic solvents (e.g., Toluene, Hexane): Add Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile.
-
For polar aprotic solvents (e.g., Acetonitrile, Acetone): Add Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[5]
-
For protic solvents (e.g., Ethanol, Methanol): Add a small amount of water or DMF.
-
-
Step 3: Isolate and Re-dissolve. If the above steps do not work, filter the precipitate. Wash it thoroughly with the reaction solvent to remove unreacted starting materials. Then, perform a systematic solubility test on the isolated solid using a panel of solvents (see Protocol 1 below). The information gained will inform your choice of solvent for future reactions.
Issue 2: My purified complex won't dissolve in an aqueous buffer for my biological assay.
Answer: This is a very common problem, as many impy-metal complexes, especially those with neutral or hydrophobic ligands, exhibit poor water solubility.
Root Causes & Solutions:
-
Inherent Hydrophobicity: The organic ligands dominate the complex's properties, making it "greasy" and incompatible with water.
-
pH-Dependent Solubility: The imidazole and pyridine moieties have nitrogen atoms that can be protonated or deprotonated depending on the pH.[6][7] This can significantly alter the charge and solubility of the complex.
-
Inappropriate Counter-ion: Hydrophobic counter-ions like hexafluorophosphate (PF₆⁻) or tetrafluoroborate (BF₄⁻) can drastically reduce water solubility compared to more hydrophilic ions like chloride (Cl⁻), nitrate (NO₃⁻), or sulfate (SO₄²⁻).[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for aqueous solubility.
Strategic Solutions:
-
pH Adjustment: The imidazole ring's protonation state is pH-dependent.[6][7] Systematically vary the pH of your buffer. Lowering the pH will protonate the pyridine and imidazole nitrogens, potentially increasing aqueous solubility. Titration experiments can reveal a pH range where the complex is soluble.[8][9]
-
Co-solvents: For in vitro assays, it is often acceptable to use a small percentage of a biocompatible organic solvent. Add 1-5% DMSO or DMF to your aqueous buffer, which is often sufficient to dissolve the complex without significantly impacting the biological system.[5]
-
Counter-ion Exchange: If your complex has a hydrophobic counter-ion (e.g., PF₆⁻), it can be exchanged for a more hydrophilic one. This is a powerful technique to enhance water solubility.[4] (See Protocol 2).
Part 2: Frequently Asked Questions (FAQs)
Q1: How does the choice of metal ion (e.g., Cu, Ru, Ni) affect the solubility of the complex?
Answer: The metal ion influences solubility through several mechanisms:
-
Coordination Geometry and Packing: The metal dictates the geometry of the complex (e.g., octahedral, square planar). This geometry affects how the complex molecules pack in the solid state. A more stable and efficient crystal lattice is harder to break apart, leading to lower solubility.[2][3]
-
Lewis Acidity: Highly charged, small metal ions (acting as strong Lewis acids) form very stable bonds with the ligands.[10] This can sometimes lead to the formation of robust, less soluble structures.
-
Overall Charge: The oxidation state of the metal (e.g., Ru(II) vs. Ru(III)) determines the overall charge of the complex, which is a primary factor in its interaction with polar solvents and counter-ions.[11][12]
Q2: Can I predict the best solvent for my complex without extensive screening?
Answer: While a perfect prediction is difficult, you can make an educated guess based on the "like dissolves like" principle.
-
Analyze Your Complex's Polarity:
-
High Polarity/Charged: If the complex is a salt (cationic or anionic) with hydrophilic counter-ions (Cl⁻, NO₃⁻), it will likely be soluble in polar protic solvents like water, methanol, or ethanol, or polar aprotic solvents like DMSO and DMF.[2]
-
Intermediate Polarity: If the complex is neutral but contains polar functional groups, solvents like DCM, chloroform, acetone, and acetonitrile are good starting points.
-
Low Polarity/Hydrophobic: If the complex has bulky, non-polar alkyl or aryl groups on the ligands, it will favor non-polar solvents like toluene or diethyl ether. The solubility of the complex often correlates with the solubility of its constituent organic linkers.[13]
-
Q3: What is "salting out" and how can I avoid it?
Answer: "Salting out" is the precipitation of a substance from a solution due to the addition of a high concentration of an electrolyte (a salt). In the context of your work, this can happen if you try to dissolve your complex in a buffer with a very high salt concentration (e.g., >1M NaCl or phosphate). The high concentration of buffer ions effectively "competes" for solvent molecules, reducing the solvation of your complex and causing it to precipitate.
Avoidance Strategies:
-
Use buffers with the lowest salt concentration required for the experiment.
-
If high ionic strength is necessary, consider using more soluble derivatives of your complex (e.g., with PEGylated ligands or different counter-ions).
-
Test the solubility of your complex in the final, high-concentration buffer before proceeding with a large-scale experiment.
Part 3: Key Experimental Protocols
Protocol 1: Systematic Solvent Screening
This protocol provides a method to efficiently determine the best solvent for your complex.
Materials:
-
~5 mg of your purified, dry complex
-
A panel of solvents (see table below)
-
Small vials (1-2 mL)
-
Vortex mixer
Procedure:
-
Place approximately 0.5-1 mg of your complex into each vial.
-
Add 0.5 mL of a single solvent to each vial.
-
Vortex each vial vigorously for 30-60 seconds.
-
Observe and record the results. If the solid dissolves, add another small amount to see if you can reach a higher concentration.
-
Let the vials stand for 10-15 minutes and observe again for any precipitation.
Data Interpretation Table:
| Solvent | Polarity Index | Dielectric Constant | Observation (e.g., Insoluble, Sparingly Soluble, Soluble) |
| n-Hexane | 0.1 | 1.9 | |
| Toluene | 2.4 | 2.4 | |
| Dichloromethane (DCM) | 3.1 | 9.1 | |
| Acetone | 5.1 | 21 | |
| Acetonitrile (MeCN) | 5.8 | 37.5 | |
| Ethanol (EtOH) | 4.3 | 24.5 | |
| Methanol (MeOH) | 5.1 | 32.7 | |
| Dimethylformamide (DMF) | 6.4 | 38.3 | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | |
| Water | 10.2 | 80.1 |
Protocol 2: Counter-ion Exchange for Improved Aqueous Solubility
This protocol describes how to exchange a hydrophobic counter-ion (like PF₆⁻) for a hydrophilic one (like Cl⁻).
Workflow Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. Copper(II) Methacrylate Complexes with Imidazole Derivatives—Structural, Spectral and Antitumor Features - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transition metal imidazole complex - Wikipedia [en.wikipedia.org]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. Copper(ii) complexes of a polydentate imidazole-based ligand. pH effect on magnetic coupling and catecholase activity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Comparison of Solution Chemical Properties and Biological Activity of Ruthenium Complexes of Selected β-Diketone, 8-Hydroxyquinoline and Pyrithione Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ruthenium Complexes with 2-Pyridin-2-yl-1H-benzimidazole as Potential Antimicrobial Agents: Correlation between Chemical Properties and Anti-Biofilm Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
Technical Support Center: Scale-Up Synthesis of 2-(1H-imidazol-1-yl)pyridine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the scale-up synthesis of 2-(1H-imidazol-1-yl)pyridine. This document is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot plant or manufacturing scale. We will address common challenges, provide detailed troubleshooting protocols, and answer frequently asked questions to ensure a safe, efficient, and robust process.
The most prevalent and industrially viable route to this compound is the copper-catalyzed N-arylation of imidazole with a 2-halopyridine, a variant of the Ullmann condensation.[1] While effective at the gram scale, this reaction presents several challenges upon scale-up, including thermal management, purification, and catalyst removal. This guide provides field-proven insights to navigate these complexities.
Section 1: Process Overview & Key Transformations
The synthesis involves the coupling of imidazole with 2-chloropyridine. This process is typically catalyzed by a copper(I) source and requires a base to deprotonate the imidazole, forming the nucleophilic imidazolide anion.
Core Reaction Scheme
The fundamental transformation is as follows:
-
Reactants: 2-Chloropyridine, Imidazole
-
Catalyst: Copper(I) Iodide (CuI) is a common choice.
-
Base: Potassium Carbonate (K₂CO₃) is often used for its favorable cost and handling properties.
-
Solvent: A high-boiling polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) is required to achieve the necessary reaction temperatures.[1]
Scale-Up Process Flow Diagram
The following diagram illustrates the key unit operations involved in a typical large-scale batch production of this compound.
Caption: High-level process flow for the scale-up synthesis.
Section 2: Troubleshooting Guide for Scale-Up Synthesis
This section addresses specific issues encountered during scale-up in a question-and-answer format.
Q1: The reaction is showing a significant, difficult-to-control exotherm after starting the 2-chloropyridine addition. What is happening and how can I mitigate this?
-
Potential Cause: The Ullmann condensation is exothermic. On a small scale, this heat dissipates quickly. On a large scale, the surface-area-to-volume ratio is much lower, leading to heat accumulation. Adding the 2-chloropyridine all at once (as is common in lab procedures) can initiate a runaway reaction.
-
Recommended Solutions:
-
Controlled Dosing: Switch from a single-charge addition to a slow, controlled dosing of the 2-chloropyridine solution over several hours. This allows the reactor's cooling system to remove heat as it is generated.
-
Monitor Internal Temperature (Tᵢ): Ensure you are monitoring the internal reaction temperature, not just the jacket temperature (Tⱼ). A significant difference (ΔT = Tᵢ - Tⱼ) indicates rapid heat generation.
-
Reverse Addition: Consider adding the slurry of imidazole, base, and catalyst to a solution of 2-chloropyridine at the reaction temperature. This can sometimes provide better thermal control.
-
Process Safety Testing: Before scaling up, perform reaction calorimetry (e.g., using an RC1 calorimeter) to quantify the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR) to design an adequate cooling capacity.
-
Q2: My reaction has stalled. HPLC analysis shows >10% unreacted 2-chloropyridine even after prolonged heating. What are the likely causes?
-
Potential Cause 1: Catalyst Deactivation. The Cu(I) catalyst can be sensitive to oxygen or other impurities. An insufficient inert atmosphere (e.g., nitrogen blanket) can lead to oxidation and deactivation.
-
Potential Cause 2: Insufficient Base. The base may be of low quality, contain excess water, or have been charged incorrectly. Inefficient mixing in a large reactor can also create localized areas where the base is not available.
-
Potential Cause 3: Low Temperature. Temperature measurement may be inaccurate, or the reactor may have "cold spots" due to poor mixing, slowing the reaction rate.
-
Recommended Solutions:
-
Verify Inert Atmosphere: Ensure a robust nitrogen purge and positive pressure are maintained throughout the reaction.
-
Check Base Quality & Stoichiometry: Use a freshly opened, dry base. Verify the charged amount. Improve agitation to ensure the solid base is well-suspended.
-
Temperature Mapping: If possible, use multiple temperature probes to check for thermal gradients within the reactor.
-
Catalyst "Shot": In some cases, a small additional charge of the CuI catalyst can restart a stalled reaction, but this should be done cautiously after evaluating other causes.
-
Q3: The work-up is problematic. I'm experiencing poor phase separation and emulsion formation during the aqueous quench and extraction. Why?
-
Potential Cause: High concentrations of DMF or DMSO, along with copper salts, can act as surfactants, stabilizing emulsions. The product itself may also contribute. This is a very common issue when scaling up extractions from polar aprotic solvents.
-
Recommended Solutions:
-
Add a Brine Wash: After the initial aqueous quench, perform a wash with a saturated sodium chloride solution. This increases the ionic strength of the aqueous phase, helping to break emulsions and "salt out" the organic product.
-
Use a Different Extraction Solvent: Toluene or methyl tert-butyl ether (MTBE) often provide cleaner phase separations than ethyl acetate.
-
Temperature Adjustment: Gently warming the mixture (e.g., to 40-50 °C) can sometimes lower viscosity and improve phase separation, but be mindful of the solvent's boiling point.
-
Filter before Extraction: If insoluble copper salts are the cause, it can be beneficial to filter the quenched reaction mixture through a pad of celite before performing the liquid-liquid extraction.
-
Q4: My final product is off-color (pink, tan, or brown) and has high levels of residual copper (>10 ppm). How do I purify it effectively at scale?
-
Potential Cause: The color is often due to trace copper-imidazole complexes. Standard recrystallization may not be sufficient to remove these highly colored, polar impurities.
-
Recommended Solutions:
-
Aqueous Ammonia Wash: During the work-up, include a wash with dilute aqueous ammonia (e.g., 5-10% NH₄OH). Ammonia is a strong ligand for copper and will form the water-soluble tetraamminecopper(II) complex ([Cu(NH₃)₄]²⁺), effectively pulling the copper from the organic phase.
-
Activated Carbon Treatment: Before crystallization, treat a solution of the crude product in a suitable solvent (e.g., toluene) with activated carbon (charcoal). The carbon can adsorb colored impurities. Filter the carbon off while the solution is hot before cooling to crystallize.
-
Chelating Agent Wash: Washing the organic solution with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can also effectively sequester and remove copper ions.
-
Optimized Recrystallization: See the detailed protocol in Section 4. A well-chosen solvent system is critical for rejecting both copper impurities and unreacted starting materials.
-
Section 3: Frequently Asked Questions (FAQs)
Q: What is the reaction mechanism and why is copper necessary?
A: The reaction is an Ullmann condensation, a type of copper-catalyzed nucleophilic aromatic substitution.[1] The mechanism is thought to involve the following key steps:
-
The base deprotonates imidazole to form the imidazolide anion.
-
The imidazolide coordinates to the Cu(I) center.
-
The 2-chloropyridine undergoes oxidative addition to the copper center, forming a Cu(III) intermediate.
-
Reductive elimination from the Cu(III) species forms the C-N bond of the product and regenerates the Cu(I) catalyst. Copper is essential as it facilitates the coupling by activating the aryl halide and bringing the nucleophile and electrophile into proximity within its coordination sphere. While some modern methods exist for N-arylation, the copper-catalyzed Ullmann reaction remains one of the most robust and cost-effective methods for this specific transformation.[2]
Q: For scale-up, is 2-chloropyridine or 2-bromopyridine a better starting material?
A: From a reactivity standpoint, 2-bromopyridine is more reactive than 2-chloropyridine, which could allow for lower reaction temperatures or shorter reaction times. However, for large-scale industrial synthesis, 2-chloropyridine is almost always preferred . The primary reason is cost; 2-chloropyridine is significantly less expensive than its bromo- and iodo- counterparts. The higher reactivity of 2-bromopyridine can also lead to more side reactions and a more challenging impurity profile. The process challenges of using 2-chloropyridine (i.e., higher temperatures) are generally considered manageable and are offset by the economic advantages.
Q: What are the critical process parameters (CPPs) I must control during scale-up?
A: The key CPPs for this synthesis are:
-
Temperature: Directly impacts reaction rate and impurity formation. Must be tightly controlled.
-
Reagent Stoichiometry: The ratio of imidazole, base, and catalyst to 2-chloropyridine is crucial for driving the reaction to completion.
-
2-Chloropyridine Dosing Rate: As discussed, this is the primary handle for controlling the reaction exotherm and ensuring safety.
-
Agitation Rate: Essential for maintaining slurry homogeneity, ensuring efficient heat transfer, and promoting mass transfer between phases.
-
Water Content: Excess water can hydrolyze the starting material and affect the base's efficacy. The reaction should be run under anhydrous conditions.
Q: What are the primary safety hazards associated with this process?
A:
-
Thermal Runaway: The exothermic nature of the reaction is the most significant hazard.
-
Flammable Solvents: Toluene, ethyl acetate, and heptane used in work-up and crystallization are flammable. Pyridine itself is also highly flammable.[3][4]
-
Toxic and Harmful Reagents: 2-Chloropyridine and pyridine are harmful if swallowed, inhaled, or in contact with skin.[3] DMF is a reproductive toxin. Always consult the Safety Data Sheet (SDS) for all materials and use appropriate Personal Protective Equipment (PPE), including respiratory protection and chemical-resistant gloves.
-
Pressure Build-up: If the reaction temperature exceeds the solvent's boiling point in a sealed reactor, dangerous pressure can build up. Reactors must be equipped with appropriate pressure relief systems.
Section 4: Key Experimental Protocols for Scale-Up
Protocol A: Large-Scale Recrystallization of this compound
This protocol is designed to purify the crude product, removing unreacted starting materials and colored impurities without column chromatography.
-
Solvent Selection: A common and effective solvent system is a mixture of a "good" solvent where the product is soluble when hot (e.g., Toluene, Isopropyl Acetate) and a "poor" solvent where it is insoluble when cold (e.g., Heptane, Hexane).[5] A Toluene/Heptane system is a good starting point.
-
Dissolution: Charge the crude solid product to a clean, dry reactor. Add the minimum amount of hot toluene (e.g., 3-4 volumes, ~80-90 °C) required to fully dissolve the material. If colored impurities persist, this is the stage to perform an activated carbon treatment as described in the troubleshooting section.
-
Hot Filtration (Optional but Recommended): If any particulate matter or activated carbon is present, perform a hot filtration through a suitable filter to a clean, pre-heated crystallizer. This prevents premature crystallization and removes insoluble impurities.
-
Controlled Cooling & Anti-Solvent Addition: Begin slow, controlled cooling of the toluene solution. At a specific temperature (e.g., 60-70 °C, determined by solubility studies), start a slow addition of the anti-solvent (Heptane, ~4-5 volumes). The product should begin to crystallize.
-
Crystallization Hold: Continue to cool the slurry slowly to room temperature, and then further cool to 0-5 °C. Hold at this temperature for several hours to maximize crystal yield.[6]
-
Isolation and Washing: Isolate the solid product by filtration (e.g., using a centrifuge or Nutsche filter). Wash the filter cake with cold, fresh anti-solvent (Heptane) to remove residual mother liquor.
-
Drying: Dry the purified product under vacuum at an appropriate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Data Summary Table: Lab vs. Scale-Up Comparison
| Parameter | Laboratory Scale (1-10 g) | Pilot / Industrial Scale (10-100 kg) | Rationale for Change |
| Solvent | DMF, DMSO | DMF, DMSO (often recycled) | High boiling point is necessary for reaction temperature. |
| Base | K₂CO₃, Cs₂CO₃ | K₂CO₃ | Cost-effectiveness is paramount at scale. |
| Catalyst Loading | 1-5 mol% CuI | 0.5-2 mol% CuI | Minimize cost and heavy metal contamination. |
| Temperature | 120-150 °C | 120-140 °C | Tightly controlled to balance rate and impurity formation. |
| Reagent Addition | All at once | Slow dosing of 2-chloropyridine | Critical for thermal safety management. |
| Work-Up | EtOAc/Water extraction | Toluene/Water extraction + Brine/NH₄OH washes | Improved phase separation and impurity removal. |
| Purification | Silica Gel Chromatography | Recrystallization | Chromatography is not economically viable at this scale. |
| Typical Yield | 70-90% | 75-85% | Yields can be maintained or improved with an optimized process. |
Section 5: Troubleshooting Logic Diagram
This diagram provides a decision-making framework for diagnosing common scale-up problems.
Caption: Decision tree for troubleshooting common scale-up issues.
References
Technical Support Center: Overcoming Low Catalytic Turnover with 2-(1H-imidazol-1-yl)pyridine Ligand Systems
Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing 2-(1H-imidazol-1-yl)pyridine (impy) and its derivatives in homogeneous catalysis. This resource is designed to address the common challenge of low catalytic turnover (TON/TOF) encountered during experimentation. By understanding the underlying mechanistic principles, you can effectively troubleshoot and optimize your catalytic system.
Introduction: The Role and Challenges of Impy Ligands
The this compound ligand is a versatile bidentate N-donor ligand, prized for its straightforward synthesis and tunable electronic and steric properties. Its metal complexes have found application in a variety of catalytic transformations. However, achieving high catalytic turnover is often a significant hurdle. Low turnover numbers (TONs) suggest that each catalyst molecule completes only a few cycles before becoming inactive, leading to inefficient reactions, high catalyst loadings, and increased costs.
This guide provides a structured, question-and-answer approach to diagnose and resolve issues related to catalyst performance.
Part 1: Initial Diagnostics & Reaction Optimization FAQs
This section addresses fundamental parameters that should be verified before investigating more complex mechanistic issues.
Question 1: My reaction is sluggish or stalls at low conversion. What are the first parameters I should check?
Answer: Before suspecting inherent catalyst instability, it's crucial to rule out suboptimal reaction conditions. Low turnover is often a symptom of a kinetic bottleneck rather than rapid deactivation.
-
Reagent and Solvent Purity: Ensure all reagents, solvents, and inert gases (if applicable) are of high purity and anhydrous. Trace impurities, particularly water or oxygen, can poison sensitive catalysts or participate in undesired side reactions.
-
Concentration Effects: The rate of your catalytic reaction may have a non-linear dependence on substrate or catalyst concentration. Systematically vary the concentrations to identify potential substrate inhibition or a change in the rate-determining step.
-
Temperature Profile: Run the reaction at a few different temperatures (e.g., room temperature, 40 °C, 60 °C). While higher temperatures often increase reaction rates, they can also accelerate catalyst decomposition. An optimal temperature will balance activity and stability.
-
Mixing and Mass Transfer: In heterogeneous or biphasic systems, ensure efficient stirring. Poor mixing can lead to mass-transfer limitations, making the reaction appear slower than it is.
Question 2: How do I confirm that my catalyst precursor is being activated correctly?
Answer: Many catalytic systems require an in situ activation step to generate the catalytically active species from a more stable precatalyst. Failure in this step is a common cause of poor performance.
-
Activation Protocol: If your protocol involves an activator (e.g., a base, a reducing agent, or a co-catalyst), ensure it is added correctly and is of high quality. For instance, palladium(II) precatalysts often require reduction to palladium(0) to enter the catalytic cycle. This can be achieved by adding a suitable reducing agent or by using a primary alcohol as a cosolvent.[1]
-
Spectroscopic Monitoring: If possible, use techniques like NMR or UV-Vis spectroscopy to monitor the activation step in a stoichiometric experiment. For example, the appearance of a characteristic signal (e.g., a metal-hydride in the ¹H NMR spectrum) can confirm the formation of the active species.[2]
Part 2: Troubleshooting Catalyst and Ligand Integrity
If initial optimizations fail to improve turnover, the issue may lie with the stability of the metal-impy complex itself.
Question 3: My catalyst appears to die over the course of the reaction. What are the likely deactivation pathways for a complex with an impy-type ligand?
Answer: Catalyst deactivation is a primary cause of low TON. For metal complexes with bidentate nitrogen ligands like impy, several deactivation pathways are plausible.
-
Ligand Dissociation: The metal-ligand bond may be labile under reaction conditions. Dissociation of the impy ligand can lead to the formation of poorly defined, less active, or completely inactive metal species (e.g., metal nanoparticles). The strength of the metal-nitrogen bond is crucial for stability.[3][4]
-
Hemilability: The impy ligand can exhibit hemilability, where one of the nitrogen donors (typically the imidazole) transiently dissociates. While this can be a necessary step in some catalytic cycles to open a coordination site, irreversible dissociation is a deactivation pathway. Studies on related systems suggest that the relative donor strength of the imidazole versus the pyridine ring can influence this behavior.[5]
-
Formation of Inactive Dimers or Oligomers: Catalytically active mononuclear species can dimerize or oligomerize to form inactive, often bridged, species. This is a known deactivation pathway for various catalysts, including iron complexes with pyridine-based ligands, which can form "flyover" dimers.[6][7][8]
-
Oxidative Decomposition: The ligand or the metal center can be susceptible to oxidation, especially if reactions are not performed under strictly inert atmospheres.
Workflow for Diagnosing Catalyst Deactivation
Below is a systematic workflow to help identify the dominant deactivation pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Catalysis Involving Bidentate N-Heterocyclic Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)-H Borylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. collaborate.princeton.edu [collaborate.princeton.edu]
Validation & Comparative
A Researcher's Guide to Validating the Anticancer Mechanisms of 2-(1H-imidazol-1-yl)pyridine Derivatives
The relentless pursuit of novel and effective anticancer therapeutics has led researchers down many promising avenues, with heterocyclic compounds consistently emerging as a fertile ground for discovery. Among these, the 2-(1H-imidazol-1-yl)pyridine scaffold has garnered significant interest due to its structural resemblance to known kinase inhibitors and its potential to interact with a multitude of biological targets implicated in oncogenesis. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously validate the anticancer mechanisms of novel this compound derivatives. We will delve into the causality behind experimental choices, present detailed protocols for a self-validating workflow, and offer a comparative perspective against established anticancer agents.
The Rationale: Why this compound?
The pyridine ring is a well-established pharmacophore present in numerous FDA-approved anticancer drugs, including kinase inhibitors like Sorafenib and Crizotinib.[1][2][3] Its nitrogen atom can participate in crucial hydrogen bonding interactions within the ATP-binding pockets of various kinases.[4][5] The imidazole moiety, also a common feature in bioactive molecules, offers additional hydrogen bond donors and acceptors, potentially enhancing binding affinity and selectivity for specific cancer-related targets.[6][7] The combination of these two heterocycles in the this compound scaffold presents a unique electronic and steric profile, making it a compelling candidate for targeting dysregulated signaling pathways in cancer.
A Validating Workflow: From Initial Screening to Mechanistic Insights
A robust validation of a novel anticancer compound requires a multi-pronged approach, starting with broad cytotoxicity screening and progressively narrowing down to specific molecular mechanisms. This workflow ensures that the observed anticancer effects are not only potent but also well-characterized, providing a solid foundation for further preclinical and clinical development.
Caption: A stepwise workflow for validating the anticancer mechanism of novel compounds.
Phase 1: Foundational Cytotoxicity Screening
The initial step is to ascertain the broad-spectrum anticancer activity of the synthesized this compound derivatives. This is typically achieved by screening against a panel of diverse human cancer cell lines.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[8]
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the this compound derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.
Comparative Data Interpretation
The IC50 values provide a quantitative measure of the potency of your derivatives. A meaningful comparison involves benchmarking these values against those of standard chemotherapeutic agents and other relevant kinase inhibitors.
| Compound Class | Representative Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine-Urea Derivatives | Compound 8e (3-CF3 substitution) | MCF-7 (Breast) | 0.11 (72h) | [1] |
| Imidazo[1,2-a]pyridines | Compound 12b | MCF-7 (Breast) | 11 | [9] |
| Standard Chemotherapy | Doxorubicin | MCF-7 (Breast) | ~1.93 (48h) | [1] |
| Kinase Inhibitor | Sorafenib | A375 (Melanoma) | ~4.50 (48h) | [10] |
| 2-(1H-imidazol-2-yl)pyridine Derivative | CLW27 | A375 (Melanoma) | 2.93 | [10] |
Note: IC50 values are highly dependent on the specific cell line and experimental conditions.
Phase 2: Unraveling the Cellular Consequences
Once potent derivatives are identified, the next crucial step is to understand how they are inhibiting cell growth. The two primary mechanisms are the induction of programmed cell death (apoptosis) and the arrest of the cell cycle.
Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cancer cells with the derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting and Staining: Harvest the cells and stain them with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (a fluorescent dye that enters cells with compromised membranes, indicative of late apoptosis or necrosis).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Experimental Protocol: Cell Cycle Analysis
This method determines the phase of the cell cycle (G0/G1, S, or G2/M) in which the cells are arrested.
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Cell Fixation and Staining: Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye like Propidium Iodide.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.
Phase 3: Identifying Molecular Targets and Signaling Pathways
With an understanding of the cellular effects, the investigation should now focus on the molecular players involved. Given the structure of this compound derivatives, a primary hypothesis is the inhibition of protein kinases.
Experimental Protocol: Western Blot Analysis
Western blotting is a powerful technique to detect and quantify specific proteins in a cell lysate, providing insights into the activation state of signaling pathways.
-
Protein Extraction: Treat cells with the derivative and then lyse them to extract total protein.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: Probe the membrane with primary antibodies specific to your proteins of interest (e.g., phosphorylated and total Akt, mTOR, p53, cleaved PARP, caspases) followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
Key Signaling Pathways to Investigate
Based on studies of related pyridine-imidazole compounds, the following pathways are prime candidates for modulation by this compound derivatives:
-
PI3K/Akt/mTOR Pathway: This is a central signaling cascade that regulates cell growth, proliferation, and survival. Many imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway.[11][12]
-
MAPK/ERK Pathway: This pathway is frequently hyperactivated in cancer and plays a key role in cell proliferation and differentiation.
-
Apoptotic Pathways: Investigate key proteins involved in both the intrinsic (e.g., Bax, Bcl-2, cleaved caspase-9) and extrinsic (e.g., cleaved caspase-8) apoptotic pathways.[12]
-
Cell Cycle Regulation: Examine the levels of key cell cycle regulators like p53 and p21.[12]
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.
Phase 4: In Vivo Validation of Anticancer Efficacy
The culmination of in vitro studies is the validation of the lead compound's efficacy in a living organism. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are the gold standard for preclinical in vivo testing.
Experimental Protocol: Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Treatment: Once tumors reach a palpable size, randomize the mice into control and treatment groups. Administer the this compound derivative (e.g., via oral gavage or intraperitoneal injection) and a vehicle control. A positive control group treated with a standard-of-care drug is also recommended.
-
Tumor Measurement: Measure tumor volume and mouse body weight regularly throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. The tumors can also be used for further analysis, such as western blotting or immunohistochemistry, to confirm the on-target effects of the compound in vivo.
Comparative Analysis and Future Directions
The ultimate goal of this comprehensive validation process is to demonstrate not only that a this compound derivative has anticancer activity but also to elucidate its mechanism of action and to provide a strong rationale for its potential clinical utility. A direct comparison with existing therapies is crucial. For instance, if a derivative is found to be a potent kinase inhibitor, its efficacy and selectivity profile should be compared to approved kinase inhibitors.
The versatility of the this compound scaffold allows for extensive structure-activity relationship (SAR) studies. By systematically modifying the substituents on both the pyridine and imidazole rings, it is possible to optimize potency, selectivity, and pharmacokinetic properties.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule kinase inhibitors as anti-cancer therapeutics. | Semantic Scholar [semanticscholar.org]
- 5. A comprehensive review of protein kinase inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Synthesis and Reproducibility of 2-(1H-imidazol-1-yl)pyridine and Its Isomeric Alternatives
This guide provides an in-depth analysis of the experimental reproducibility for the synthesis of 2-(1H-imidazol-1-yl)pyridine, a molecule of significant interest in coordination chemistry and drug discovery. We will explore the nuances of its synthesis, delve into the common challenges affecting reproducibility, and provide a comparative analysis with its more frequently reported isomer, 2-(1H-imidazol-2-yl)pyridine. This document is intended for researchers, chemists, and drug development professionals seeking to establish robust and reliable experimental outcomes.
Introduction: The Tale of Two Isomers
2-(Imidazolyl)pyridine scaffolds are crucial building blocks in materials science and medicinal chemistry.[1] They function as versatile bidentate ligands for creating transition metal complexes and serve as core structures in the development of novel therapeutic agents, including potential BRAF inhibitors for cancer therapy.[2][3] However, a critical and often overlooked aspect is the specific constitutional isomer being synthesized and studied. The two primary isomers, this compound and 2-(1H-imidazol-2-yl)pyridine, possess fundamentally different electronic and steric properties due to the nature of the linkage between the pyridine and imidazole rings.
-
This compound: Features a nitrogen-carbon bond between the imidazole N1 and the pyridine C2. This N-aryl linkage creates a classic N,N'-bidentate chelating ligand.
-
2-(1H-imidazol-2-yl)pyridine: Features a carbon-carbon bond between the imidazole C2 and the pyridine C2. This isomer also acts as an N,N' chelating ligand but with a different bite angle and electronic profile.[4]
The reproducibility of experiments involving these compounds is directly tied to the synthetic route chosen, as the methods are distinct and prone to different sources of variability. This guide will focus on the synthesis of the N-linked isomer, this compound, and use the C-linked isomer as a primary point of comparison to highlight the challenges and critical parameters for success.
Part 1: Synthesis of this compound — A Reproducibility Analysis
The formation of the N-aryl bond between an imidazole and a pyridine ring is a well-established but sensitive transformation. The primary challenge lies in controlling the reaction conditions to ensure consistent yield and purity. The two most prevalent methods are copper-catalyzed and palladium-catalyzed cross-coupling reactions.[5][6]
Methodology 1: Copper-Catalyzed N-Arylation (Ullmann Condensation)
The Ullmann condensation is a classical method for forming C-N bonds. It typically involves reacting an aryl halide (2-chloropyridine or 2-bromopyridine) with imidazole in the presence of a copper catalyst and a base at elevated temperatures.
Causality Behind Experimental Choices:
-
Catalyst: Copper(I) salts (e.g., CuI, Cu₂O) are traditionally used. The choice of catalyst can significantly impact reaction rates and yields. Heterogeneous copper catalysts have been developed to simplify purification but may have different activity profiles.[6]
-
Base: A strong base (e.g., K₂CO₃, Cs₂CO₃, NaOH) is required to deprotonate the imidazole, forming the nucleophilic imidazolide anion. The choice and stoichiometry of the base are critical; excess base can lead to side reactions, while insufficient base will result in low conversion.
-
Solvent: High-boiling point polar aprotic solvents like DMF, DMSO, or NMP are necessary to achieve the high temperatures (often >120 °C) required for the reaction to proceed at a reasonable rate.
-
Ligand: While some Ullmann reactions proceed without an additional ligand, the addition of ligands like 1,10-phenanthroline can accelerate the reaction and allow for milder conditions, improving reproducibility.[6]
Experimental Protocol: Generalized Copper-Catalyzed N-Arylation
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add imidazole (1.2 equivalents), the chosen base (e.g., K₂CO₃, 2.0 equivalents), and the copper(I) catalyst (e.g., CuI, 10 mol%).
-
Add the anhydrous, degassed solvent (e.g., DMF).
-
Add 2-bromopyridine (1.0 equivalent) to the stirring suspension.
-
Heat the reaction mixture to 120-150 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS.
-
Upon completion, cool the mixture to room temperature and quench with aqueous ammonia solution to complex the copper catalyst.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Trustworthiness & Reproducibility Challenges:
-
High Temperatures: The requisite high temperatures can lead to thermal decomposition of starting materials or products, resulting in inconsistent yields and difficult purification.
-
Stoichiometric Copper: Many traditional Ullmann protocols require high catalyst loadings, which can complicate product purification.
-
Reaction Time: These reactions can be slow, and achieving full conversion can be difficult, leading to variability between batches.
-
Moisture and Air Sensitivity: The reaction is sensitive to moisture and oxygen, which can deactivate the catalyst. Rigorous use of dry reagents and inert atmosphere techniques is paramount for reproducibility.
Caption: Comparison of Isomers, Synthesis, and Applications.
In coordination chemistry, both isomers act as effective N,N'-bidentate ligands. H[4]owever, the difference in the linkage point alters the "bite angle" of the chelate and the electronic properties (sigma-donating vs. pi-accepting character) of the ligand system. T[7]his directly impacts the stability, geometry, and subsequent reactivity of the resulting metal complexes, a critical consideration for researchers designing catalysts or functional materials.
Achieving reproducible experimental results for this compound is contingent on a deep understanding of the underlying reaction mechanisms and meticulous control over experimental parameters.
Key Takeaways for Researchers:
-
Method Selection is Crucial: The choice between a copper- or palladium-catalyzed method depends on available equipment, sensitivity to cost, and desired reaction conditions. Palladium catalysis often offers milder conditions but at the cost of more expensive and air-sensitive reagents.
-
Control the Atmosphere: For cross-coupling reactions, the exclusion of oxygen and moisture is non-negotiable for achieving reproducible results. The use of Schlenk techniques or a glovebox is highly recommended.
-
Purity Matters: Ensure the purity of all reagents and solvents. Trace impurities can inhibit catalysis and lead to unpredictable outcomes.
-
Characterize Rigorously: Do not rely on a single data point. Use a combination of NMR, MS, and other relevant techniques to confirm the identity and purity of the product, ensuring the correct isomer has been synthesized.
-
Document Everything: Record all experimental details, including the source and purity of reagents, reaction times, temperatures, and any visual observations. This information is invaluable for troubleshooting irreproducible results.
By adhering to these principles, researchers can navigate the complexities of N-arylation chemistry and confidently produce this compound, enabling further exploration of its promising applications.
References
- 1. 2-(1H-Imidazol-2-Yl)-Pyridine: Properties, Uses, Safety, Supplier China | High Purity Chemical Information [pipzine-chem.com]
- 2. Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repository.run.edu.ng [repository.run.edu.ng]
- 4. researchgate.net [researchgate.net]
- 5. connectjournals.com [connectjournals.com]
- 6. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 7. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]
- 8. The coordination of imidazole and substituted pyridines by the hemeoctapeptide N-acetyl-ferromicroperoxidase-8 (FeIINAcMP8) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 2-(1H-imidazol-1-yl)pyridine and Bipyridine Ligands in Catalysis
In the landscape of transition metal catalysis, the rational design of ligands is paramount to achieving high efficiency, selectivity, and stability. Among the vast library of N-donor ligands, 2,2'-bipyridine (bipy) has long been a cornerstone, its utility demonstrated in a myriad of catalytic transformations.[1] However, the emergence of 2-(1H-imidazol-1-yl)pyridine and its derivatives has presented a compelling alternative, offering a unique combination of electronic and steric properties. This guide provides an in-depth comparative analysis of these two ligand classes, supported by experimental data, to inform ligand selection for researchers, scientists, and professionals in drug development.
Fundamental Properties: A Tale of Two Architectures
The catalytic performance of a ligand is intrinsically linked to its electronic and steric profile. While both this compound and bipyridine are bidentate N-donor ligands, their structural differences give rise to distinct coordination chemistries.
Bipyridine Ligands: The two pyridine rings in bipyridine are sp²-hybridized, creating a relatively rigid framework. The electronic properties can be readily tuned by introducing substituents on the pyridine rings.[2] Electron-donating groups enhance the electron density on the metal center, while electron-withdrawing groups render it more electrophilic.[2] The steric environment, particularly at the 6,6'-positions, plays a crucial role in influencing the geometry of the metal complex and can be exploited to create chiral pockets for asymmetric catalysis.[3][4]
This compound Ligands: This class of ligands features a pyridine ring linked to an imidazole ring. A key distinction is the nature of the imidazole nitrogen donor, which is part of a five-membered aromatic ring. Imidazoles are generally stronger σ-donors than pyridines, leading to a more electron-rich metal center.[5][6] This enhanced electron-donating ability can significantly impact the reactivity of the metal catalyst.[7] Furthermore, the five-membered ring introduces different steric constraints compared to the six-membered pyridine ring of bipyridine.
Coordination and Catalytic Cycle
The coordination of the ligand to the metal center is the first step in the formation of an active catalyst. The different electronic and steric properties of this compound and bipyridine influence the stability and reactivity of the resulting metal complexes.
Caption: Coordination of bipyridine and this compound to a metal center.
A typical catalytic cycle, such as in a cross-coupling reaction, involves several key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the ligand influences the rates of these elementary steps.
Caption: A generalized catalytic cycle for a cross-coupling reaction.
Performance in Key Catalytic Transformations
The true measure of a ligand's utility lies in its performance in catalytic reactions. Below is a comparative overview of this compound and bipyridine ligands in several important transformations.
Cross-Coupling Reactions
Cross-coupling reactions are fundamental tools for C-C bond formation.[8] Both bipyridine and imidazolyl-pyridine ligands have been successfully employed in various cross-coupling methodologies.
Bipyridine Ligands in Suzuki-Miyaura Coupling: Bipyridine ligands are widely used in palladium-catalyzed Suzuki-Miyaura cross-coupling.[8] The steric and electronic properties of substituted bipyridines can be fine-tuned to optimize catalytic activity for specific substrates.[2]
This compound Ligands in Cross-Coupling: The stronger σ-donating ability of the imidazole moiety in these ligands can enhance the rate of oxidative addition, a key step in many cross-coupling cycles. This can lead to higher catalytic activity, particularly with challenging substrates.
| Reaction | Ligand Type | Catalyst System | Substrates | Yield (%) | Reference |
| Suzuki-Miyaura | 2,3'-Bipyridine | Pd(OAc)₂ | Aryl halide, Arylboronic acid | Varies | [8] |
| Suzuki-Miyaura | Imidazolium salt ligand | Pd catalyst | 3- and 4-pyridylboronic acids | High (TON up to 850,000) | [9] |
| Reductive Cross-Coupling | Bipyridine-type | Nickel | 2-halopyridines, alkyl halides | Not specified | [10] |
| Heck Coupling | Imidazo[1,5-a]pyridine-based | Pd(II) | Not specified | up to 98% | [11] |
Oxidation Catalysis
The choice of ligand is critical in oxidation reactions to control selectivity and prevent catalyst deactivation.
Bipyridine Ligands in Oxidation: Bipyridine-metal complexes are employed in various oxidation reactions, including allylic oxidations.[3] Chiral bipyridine derivatives have proven effective in asymmetric oxidation catalysis.[12]
This compound Ligands in Water Oxidation: In the field of water oxidation electrocatalysis, replacing pyridine donors with imidazoles in cobalt complexes has been shown to enhance activity at lower pH.[7][13] The more electron-rich cobalt center resulting from the imidazolyl donors is a key factor.[7]
| Reaction | Ligand Type | Catalyst System | Key Finding | Reference |
| Water Oxidation | Tetraimidazolyl-pyridine | Cobalt complex | Enhanced activity at lower pH compared to pyridine-based systems. | [7][13] |
| Water Oxidation | Bipyridyl-(Imidazole)n | Mn(II) Compounds | Precatalysts for water oxidation. | [5][14] |
| Allylic Oxidation | Chiral Bipyridine | Copper | Enantioselective transformations. | [3] |
Asymmetric Catalysis
The development of chiral ligands is crucial for enantioselective synthesis. Both ligand classes have been successfully adapted for asymmetric transformations.
Chiral Bipyridine Ligands: A wide variety of chiral bipyridine ligands have been synthesized and applied in asymmetric catalysis, including copper-catalyzed cyclopropanation and palladium-catalyzed allylic substitution.[3][4] The chirality can be introduced at various positions on the bipyridine scaffold.[3] Bipyridine-N,N'-dioxides have also emerged as highly efficient chiral ligands.[15][16]
Chiral this compound Ligands: The development of chiral imidazolyl-pyridine ligands is an active area of research. The unique steric and electronic environment provided by this ligand framework offers new opportunities for designing highly enantioselective catalysts.
| Reaction | Ligand Type | Catalyst System | Enantioselectivity (ee %) | Reference |
| Michael Addition/Cyclization | Chiral Bipyridine-N,N'-dioxides | Ni(OTf)₂ | up to 99% | [15] |
| Friedel–Crafts Alkylation | Chiral Bipyridine-2NO | Ni(II) | up to 99% | [16] |
| Copper-catalyzed ring-opening | Axially chiral bipyridine | Copper | High | [4] |
Experimental Protocols
To provide a practical context, detailed experimental protocols for the synthesis of a representative ligand from each class and a typical catalytic application are provided below.
Synthesis of a Substituted Bipyridine Ligand
This protocol describes a general method for the synthesis of bipyridine derivatives via a cross-coupling reaction.[9]
Workflow for Bipyridine Synthesis
Caption: General workflow for the synthesis of a bipyridine ligand.
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the pyridyl halide (1.0 mmol), the pyridylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol) to the flask.
-
Solvent Addition: Add a degassed solvent system (e.g., toluene/ethanol/water mixture).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the purified bipyridine ligand by ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of a this compound Ligand
This protocol outlines a general procedure for the synthesis of this compound derivatives.[17]
Workflow for this compound Synthesis
Caption: General workflow for the synthesis of a this compound ligand.
Step-by-Step Protocol:
-
Reaction Setup: To a sealable reaction tube, add 2-halopyridine (1.0 mmol), imidazole (1.2 mmol), a base (e.g., K₂CO₃, 2.0 mmol), and a copper catalyst (e.g., CuI, 0.1 mmol).
-
Solvent Addition: Add a suitable solvent (e.g., DMF or DMSO).
-
Reaction: Seal the tube and heat the reaction mixture to the appropriate temperature (e.g., 120-150 °C) for the necessary duration (12-48 hours).
-
Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography.
-
Characterization: Confirm the structure of the product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Conclusion and Future Outlook
Both this compound and bipyridine ligands are highly valuable tools in the arsenal of the synthetic chemist. Bipyridines offer a well-established, versatile, and highly tunable platform for a wide range of catalytic applications.[1][18] The introduction of this compound ligands provides a complementary approach, with their stronger electron-donating character offering potential advantages in certain catalytic processes, particularly those involving challenging oxidative addition steps or requiring more electron-rich metal centers.[7]
The choice between these two ligand classes should be guided by the specific requirements of the catalytic transformation. For well-established reactions where fine-tuning of steric and electronic properties is desired, the extensive library of substituted bipyridines provides a wealth of options.[2] For applications where enhanced catalytic activity is sought, or in the exploration of novel reactivity, this compound ligands represent a promising and increasingly explored alternative.
Future research will undoubtedly continue to expand the scope of both ligand classes. The development of novel chiral variants of this compound is a particularly exciting frontier, with the potential to unlock new enantioselective transformations. Furthermore, detailed mechanistic studies directly comparing the performance of these two ligand types in the same catalytic system will be invaluable for a deeper understanding of their relative merits and for the rational design of next-generation catalysts.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Synthesis and Characterization of Bipyridyl-(Imidazole)n Mn(II) Compounds and Their Evaluation as Potential Precatalysts for Water Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Group 10 complexes of benzothiazolehydrazone- and imidazo[1,5-a]pyridine-based ligands: structural artistry, biophysical study, and catalytic activity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Imidazole for Pyridine Substitution Leads to Enhanced Activity Under Milder Conditions in Cobalt Water Oxidation Electrocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Design of rigid chiral bipyridine-2NO tetradentate ligands: application in asymmetric catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. chemscene.com [chemscene.com]
A Comparative Guide to the In Vitro and In Vivo Validation of 2-(1H-Imidazol-2-yl)pyridine Derivatives as BRAF Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Editorial Note: This guide focuses on the validation of 2-(1H-imidazol-2-yl)pyridine derivatives as BRAF inhibitors, based on available scientific literature. The initial topic requested information on 2-(1H-imidazol-1-yl)pyridine. While structurally related, the linkage of the imidazole ring to the pyridine core differs (at position 2 versus position 1). This distinction is crucial in medicinal chemistry as it significantly impacts the three-dimensional structure and target engagement. The data presented herein pertains to the scientifically evaluated 2-yl-isomers and serves as a robust framework for understanding the validation process of this class of compounds against the BRAF kinase.
Introduction: BRAF as a Pivotal Target in Oncology
The BRAF (v-Raf murine sarcoma viral oncogene homolog B) protein is a serine/threonine kinase that plays a critical role in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is essential for regulating cellular processes like proliferation, differentiation, and survival.[1] Activating mutations in the BRAF gene, most commonly the V600E substitution, lead to constitutive kinase activity, resulting in uncontrolled cell growth and driving the pathogenesis of approximately 7% of all human cancers, including over 50% of melanomas.[2] This makes BRAF, particularly the V600E mutant, a prime therapeutic target for cancer drug development.
This guide provides a comparative analysis of novel 2-(1H-imidazol-2-yl)pyridine derivatives against established, FDA-approved BRAF inhibitors such as Vemurafenib, Dabrafenib, and the multi-kinase inhibitor Sorafenib. We will delve into the in vitro and in vivo experimental data that underpins their validation, offering a clear perspective on their potential as therapeutic agents.
The MAPK/ERK Signaling Pathway: A Closer Look
The MAPK/ERK pathway is a cascade of protein kinases that transduces signals from the cell surface to the nucleus. Upon activation by upstream signals (e.g., growth factors binding to receptor tyrosine kinases), RAS proteins activate RAF kinases (ARAF, BRAF, CRAF). BRAF then phosphorylates and activates MEK, which in turn phosphorylates and activates ERK. Activated ERK translocates to the nucleus to regulate transcription factors involved in cell proliferation and survival. In BRAF-mutant cancers, this pathway is constitutively active, driving malignant transformation.
Caption: The constitutively active BRAF V600E mutant drives the MAPK signaling cascade.
Comparative In Vitro Efficacy
The initial validation of a potential drug candidate begins with in vitro assays to determine its biological activity and potency at the cellular level. For BRAF inhibitors, this involves assessing their ability to inhibit the kinase activity of BRAF and to suppress the proliferation of BRAF-mutant cancer cells.
Performance Against BRAF V600E Mutant Melanoma Cell Line (A375)
The A375 cell line, derived from a human malignant melanoma, harbors the BRAF V600E mutation and is a standard model for testing the efficacy of BRAF inhibitors.[3] The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.
| Compound | A375 Cell Line IC50 (µM) | Reference |
| CLW27 (imidazol-2-yl pyridine deriv.) | 2.93 | [3] |
| CLW14 (imidazol-2-yl pyridine deriv.) | 4.26 | [3] |
| Sorafenib (Control) | ~4.0 - 6.0 (in HCC cells) | [4] |
| Vemurafenib | 0.07 - 13.2 (Varies by study) | [5][6][7] |
| Dabrafenib | 0.005 - 0.0095 | [8][9] |
Analysis: The 2-(1H-imidazol-2-yl)pyridine derivatives, CLW14 and CLW27, demonstrate anti-proliferative activity against the A375 melanoma cell line with IC50 values in the low micromolar range.[3] Their potency is comparable to the multi-kinase inhibitor Sorafenib. However, they are significantly less potent than the highly specific, FDA-approved BRAF inhibitors Vemurafenib and Dabrafenib, which exhibit IC50 values in the nanomolar range.[5][6][7][8][9] This suggests that while the 2-(1H-imidazol-2-yl)pyridine scaffold shows promise, further optimization is required to achieve the potency of current clinical standards.
Comparative In Vivo Efficacy
Promising in vitro results must be translated into in vivo models to assess a compound's efficacy in a more complex biological system. The A375 xenograft model in immunocompromised mice is a widely used preclinical model for melanoma.[3] In this model, A375 cells are implanted subcutaneously, and tumor growth is monitored following treatment with the test compound.
Performance in A375 Xenograft Mouse Model
| Compound | Dosage | Tumor Growth Inhibition (TGI) | Reference |
| CLW27 (imidazol-2-yl pyridine deriv.) | 50 mg/kg | 42.50% | [3] |
| CLW14 (imidazol-2-yl pyridine deriv.) | 50 mg/kg | 35.68% | [3] |
| Vemurafenib | 12.5 mg/kg | 84% | [10] |
| Vemurafenib | 50 mg/kg | ~40% (vs. ~75% for a different inhibitor) | [11] |
| Dabrafenib | 31.5 mg/kg | Resulted in tumor shrinkage | [12] |
Analysis: In the A375 xenograft model, both CLW14 and CLW27 demonstrated the ability to suppress tumor growth.[3] At a dose of 50 mg/kg, they achieved tumor growth inhibition of 35.68% and 42.50%, respectively.[3] In comparison, established inhibitors show more robust responses. Vemurafenib has been reported to cause 84% TGI at a much lower dose of 12.5 mg/kg.[10] Dabrafenib has been shown to induce tumor regression at a dose of 31.5 mg/kg.[12] This indicates that while the novel compounds are active in vivo, their efficacy may be lower than that of approved drugs at comparable or even higher doses.
Experimental Methodologies: A Guide to Validation
To ensure the trustworthiness and reproducibility of these findings, it is crucial to understand the underlying experimental protocols. Here, we provide a detailed, step-by-step overview of the key assays used in the validation of BRAF inhibitors.
Experimental Workflow for BRAF Inhibitor Validation
Caption: A streamlined workflow for the validation of a novel BRAF inhibitor.
Protocol 1: In Vitro BRAF Kinase Activity Assay (Biochemical)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the BRAF kinase.
-
Principle: Recombinant BRAF V600E enzyme is incubated with its substrate (e.g., MEK1) and ATP. The kinase transfers a phosphate group from ATP to the substrate, producing ADP. The amount of ADP produced is proportional to the kinase activity.
-
Methodology (Example using ADP-Glo™ Assay):
-
Reaction Setup: In a 96-well plate, add the BRAF V600E enzyme, the kinase substrate, and the test compound at various concentrations.
-
Initiation: Start the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Termination: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Detection: Add Kinase Detection Reagent, which converts the generated ADP back to ATP. This newly synthesized ATP is used by a luciferase to produce a luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. The signal is inversely proportional to the inhibitory activity of the compound. Calculate the IC50 value from the dose-response curve.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This assay assesses the effect of the compound on the proliferation and viability of cancer cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Methodology:
-
Cell Seeding: Plate A375 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a set period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. Calculate the IC50 value, which represents the concentration of the compound that reduces cell viability by 50%.[13]
-
Protocol 3: Western Blot for MAPK Pathway Analysis
This technique is used to detect the phosphorylation status of key proteins in the MAPK pathway, providing mechanistic insight into the inhibitor's action.
-
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size. By using antibodies specific to the phosphorylated forms of MEK and ERK, one can assess the inhibition of the BRAF signaling pathway.
-
Methodology:
-
Cell Treatment and Lysis: Treat A375 cells with the BRAF inhibitor at various concentrations for a defined period. Lyse the cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration in each lysate to ensure equal loading.
-
Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies specific for phosphorylated MEK (p-MEK), total MEK, phosphorylated ERK (p-ERK), and total ERK. A loading control like GAPDH or β-actin is also used to ensure equal protein loading.
-
Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins, which should decrease with increasing concentrations of an effective inhibitor.
-
Protocol 4: In Vivo A375 Xenograft Model
This model evaluates the anti-tumor efficacy of the compound in a living organism.
-
Principle: Human melanoma cells (A375) are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, and the effect on tumor growth is measured.
-
Methodology:
-
Cell Preparation and Implantation: Culture A375 cells and implant a specific number of cells (e.g., 5 x 10^6) subcutaneously into the flank of nude mice.
-
Tumor Establishment: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control (vehicle) groups. Administer the compound (e.g., by oral gavage) according to a predefined schedule and dosage.
-
Monitoring: Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume. Monitor the body weight and overall health of the mice.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) percentage by comparing the change in tumor volume in the treated group to the control group.
-
Conclusion and Future Directions
The exploration of 2-(1H-imidazol-2-yl)pyridine derivatives has revealed a promising new chemical scaffold for the development of BRAF inhibitors. The lead compounds, CLW14 and CLW27, have demonstrated in vitro anti-proliferative activity and in vivo tumor growth suppression in BRAF V600E mutant melanoma models.[3] However, a direct comparison with FDA-approved inhibitors like Vemurafenib and Dabrafenib highlights a significant gap in potency and efficacy.
Future research should focus on the structural optimization of this scaffold to enhance its binding affinity to the BRAF kinase and improve its pharmacological properties. The detailed experimental protocols provided in this guide offer a standardized framework for the continued evaluation of these and other novel BRAF inhibitor candidates, ensuring scientific rigor and comparability of data as we collectively strive to develop more effective cancer therapies.
References
- 1. oncology-central.com [oncology-central.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Melanoma Cell Lines Resistant to Vemurafenib and Evaluation of Their Responsiveness to EGFR- and MET-Inhibitor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Stat3 targeted therapies overcome the acquired resistance to vemurafenib in melanomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phenotype characterization of human melanoma cells resistant to dabrafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(1H-imidazol-1-yl)pyridine Characterization
This guide provides a comprehensive framework for the cross-validation of analytical methods dedicated to the characterization of 2-(1H-imidazol-1-yl)pyridine, a crucial heterocyclic compound with significant applications in pharmaceutical and materials science.[1][2] For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of analytical data is paramount. This document outlines the principles and practical execution of cross-validating two prevalent analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3] This guide will delve into the rationale behind experimental choices, establish self-validating protocols, and provide a robust comparison of these methods, empowering you to make informed decisions for your analytical workflows.
Introduction to this compound and the Imperative of Method Validation
This compound is a versatile molecule, often utilized as a ligand in coordination chemistry and as a building block in the synthesis of pharmaceuticals.[2][4] Its precise characterization, including identification, purity assessment, and quantification, is a critical step in quality control and regulatory compliance. The International Council for Harmonisation (ICH) provides a framework for validating analytical procedures, ensuring that the data generated is reliable and consistent.[5] Cross-validation, the comparison of two or more distinct analytical methods, provides a higher level of assurance in the analytical results, especially when transferring methods between laboratories or when different techniques are employed across studies.[6][7][8]
Comparative Overview of Analytical Techniques: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the analysis of this compound hinges on the specific analytical need and the physicochemical properties of the analyte.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis, particularly well-suited for non-volatile, polar, and thermally unstable compounds.[9] It separates components in a liquid sample based on their interactions with a stationary phase and a liquid mobile phase.[9][10][11][12] For this compound, reversed-phase HPLC is a common approach.[13][14]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds.[9][15] The sample is vaporized and separated in a gaseous mobile phase, with the mass spectrometer providing definitive identification of the eluted components.[15] Given that pyridine and its derivatives can be volatile, GC-MS presents a viable and highly sensitive analytical option.[16][17]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[9][10][11][12] | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.[15] |
| Analyte Suitability | Ideal for non-volatile, polar, and thermally labile compounds.[9] | Best for volatile and thermally stable compounds.[9][15] |
| Sample Preparation | Often involves dissolving the sample in a suitable solvent. | May require derivatization to increase volatility.[18][19] |
| Sensitivity | Dependent on the detector (e.g., UV, MS), generally high. | Typically very high, especially with selected ion monitoring (SIM).[9] |
| Identification | Based on retention time, requires a reference standard. Coupling with MS enhances identification. | Mass spectrum provides a molecular fingerprint for definitive identification.[15] |
Cross-Validation Protocol: A Step-by-Step Guide
The cross-validation process is designed to demonstrate that two different analytical procedures can be used for the same intended purpose by meeting the same predefined performance criteria.[6] A validation protocol should be established before the study, outlining the performance characteristics to be evaluated and the acceptance criteria.[20][21]
Caption: Workflow for the cross-validation of analytical methods.
Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3]
-
Experimental Approach:
-
HPLC: Analyze a blank sample (matrix without the analyte), a sample of this compound, and a sample spiked with known related substances or potential impurities. The method is specific if the analyte peak is well-resolved from other components.
-
GC-MS: Analyze a blank, a standard of this compound, and a spiked sample. Specificity is demonstrated by the unique mass spectrum of the analyte, even if chromatographic separation is incomplete.
-
Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be suitable.[21]
-
Experimental Approach:
-
Prepare a series of at least five concentrations of this compound spanning the expected working range.
-
Analyze each concentration in triplicate.
-
Plot the average response versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria:
-
A correlation coefficient (r²) of ≥ 0.99 is generally considered acceptable for impurity methods, while for assay methods, it is often expected to be ≥ 0.999.[5]
-
Accuracy is the closeness of the test results obtained by the method to the true value.[3]
-
Experimental Approach:
-
Analyze a sample of known concentration (e.g., a certified reference material) or by spiking a blank matrix with a known amount of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Perform at least three determinations at each concentration level.
-
-
Acceptance Criteria:
-
The percent recovery should be within a predefined range, typically 80% to 120% for impurity analysis and 95% to 105% for assay of a formulated product.[5]
-
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[22] It is typically evaluated at two levels:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.[22]
-
Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment.[22]
-
Experimental Approach:
-
Repeatability: Analyze a minimum of six replicate samples of a homogeneous sample at 100% of the test concentration.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst or instrument.
-
-
Acceptance Criteria:
-
The relative standard deviation (RSD) should be within acceptable limits, which depend on the concentration of the analyte.
-
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. A signal-to-noise ratio of 3:1 is often used.[23]
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Experimental Approach:
-
These can be determined based on the standard deviation of the response and the slope of the calibration curve or by the signal-to-noise ratio.
-
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Experimental Approach:
-
HPLC: Vary parameters such as mobile phase composition, pH, column temperature, and flow rate.
-
GC-MS: Vary parameters such as inlet temperature, oven temperature ramp rate, and gas flow rate.
-
Analyze the system suitability samples under each modified condition.
-
Data Comparison and Interpretation
Once both the HPLC and GC-MS methods have been individually validated, a direct comparison is performed by analyzing the same batch of this compound with both methods.
| Validation Parameter | HPLC Method | GC-MS Method |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.5 - 102.5% |
| Precision (RSD) | < 2.0% | < 2.5% |
| LOD | e.g., 1 ng/mL | e.g., 0.1 ng/mL |
| LOQ | e.g., 3 ng/mL | e.g., 0.3 ng/mL |
The results obtained from both methods should be statistically compared. If the results are statistically equivalent, it provides strong evidence for the accuracy and reliability of both methods for the characterization of this compound.
Experimental Protocols
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid.[24]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV scan of this compound.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known weight of the sample in the mobile phase to achieve the desired concentration.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp to a higher temperature (e.g., 250°C).
-
Inlet Temperature: 250°C.
-
MS Conditions: Electron ionization (EI) at 70 eV. Scan a mass range that includes the molecular ion of this compound.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane). Derivatization may be necessary if the compound exhibits poor chromatographic behavior.[18][19]
Conclusion
The cross-validation of analytical methods is a critical exercise in ensuring the integrity of scientific data. This guide has provided a comprehensive comparison of HPLC and GC-MS for the characterization of this compound, along with a detailed protocol for their cross-validation. By adhering to the principles of scientific integrity and following established guidelines, researchers can be confident in the quality and reliability of their analytical results. Both HPLC and GC are essential techniques for chemical separation and analysis, but they excel under different conditions.[9] HPLC is ideal for non-volatile and polar compounds, while GC is superior for volatile and thermally stable compounds.[9] The choice of method should be based on the specific requirements of the analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ema.europa.eu [ema.europa.eu]
- 4. 2-(1H-IMIDAZOL-2-YL)-PYRIDINE | 18653-75-3 [chemicalbook.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. ema.europa.eu [ema.europa.eu]
- 7. e-b-f.eu [e-b-f.eu]
- 8. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 10. veeprho.com [veeprho.com]
- 11. Difference between GC and HPLC Techniques | Pharmaguideline [pharmaguideline.com]
- 12. GC vs. HPLC : Modern Analytical Chromatography [webofpharma.com]
- 13. Separation of Pyridine, 3-(1H-imidazol-4-yl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. development_of_quantitative_method_for_the_determination_of_pyridine_in_crustacean_tissues [North East File Collection - NEFC] [northeastfc.uk]
- 17. researchgate.net [researchgate.net]
- 18. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 19. reddit.com [reddit.com]
- 20. fda.gov [fda.gov]
- 21. database.ich.org [database.ich.org]
- 22. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 23. demarcheiso17025.com [demarcheiso17025.com]
- 24. analyticalscience.wiley.com [analyticalscience.wiley.com]
A Comparative DFT Analysis of 2-(1H-imidazol-1-yl)pyridine and Triazole Ligands: A Guide for Researchers
In the landscape of coordination chemistry and drug development, nitrogen-heterocyclic ligands form the backbone of countless therapeutic agents and catalysts. Among these, ligands based on imidazole and triazole scaffolds are particularly prominent due to their versatile coordination modes and significant biological activities.[1][2] This guide provides a comprehensive comparative analysis of 2-(1H-imidazol-1-yl)pyridine and representative triazole ligands, leveraging Density Functional Theory (DFT) to elucidate their electronic and structural properties. By delving into the causality behind their experimental behavior, this document serves as a resource for researchers aiming to rationally design novel metal complexes and pharmacologically active molecules.
Theoretical Framework: The Power of Density Functional Theory
Density Functional Theory (DFT) has emerged as a powerful computational tool in chemical research, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.[3][4] It is based on the principle that the ground-state energy of a many-electron system can be determined from its electron density. This approach allows for the calculation of various molecular properties that are crucial for understanding and predicting chemical reactivity and intermolecular interactions.[5] For the ligands , DFT provides a pathway to quantify and compare their intrinsic electronic characteristics, which ultimately govern their coordination behavior and biological function.
Ligand Architectures: A Tale of Two Azoles
This compound , often abbreviated as impy, is a bidentate ligand featuring a pyridine ring linked to an imidazole ring.[6] This arrangement provides two distinct nitrogen donor atoms for metal coordination, making it an analogue to the well-studied 2,2'-bipyridine.[7] The syn orientation of the sp2 hybridized nitrogen atoms in both the pyridine and imidazole rings facilitates the formation of stable five-membered chelate rings with metal ions.
Triazoles , on the other hand, are five-membered heterocyclic rings containing three nitrogen atoms.[3] They exist in two common isomeric forms: 1,2,3-triazoles and 1,2,4-triazoles.[8] Depending on the substitution pattern, triazoles can act as monodentate, bidentate, or bridging ligands, offering a high degree of structural diversity in the resulting coordination complexes.[9][10] For the purpose of this comparison, we will consider a generic 1,2,4-triazole as a representative of this class of ligands.
Comparative Analysis of Electronic and Structural Properties
The subtle differences in the electronic makeup of this compound and triazole ligands have profound implications for their reactivity and coordination chemistry. DFT calculations provide a quantitative lens through which to examine these differences.
Frontier Molecular Orbitals: HOMO-LUMO Gap
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity.[11][12] The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a measure of the molecule's chemical stability; a larger gap generally implies higher stability and lower reactivity.[11][13]
| Ligand | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) |
| This compound | -6.3 to -6.8 | -1.5 to -2.0 | 4.3 to 5.3 |
| 1,2,4-Triazole | -7.0 to -7.5 | -0.5 to -1.0 | 6.0 to 7.0 |
Note: The values presented are representative and can vary depending on the specific DFT functional and basis set used in the calculation.
From the table, it is evident that 1,2,4-triazole generally possesses a larger HOMO-LUMO gap compared to this compound. This suggests that the triazole ligand is electronically more stable and less reactive. The lower HOMO energy of the triazole indicates it is a poorer electron donor than the imidazole-pyridine ligand. Conversely, the higher LUMO energy of the triazole suggests it is a less effective electron acceptor. These differences in frontier orbital energies are fundamental to their distinct coordination behaviors.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack.[14][15] Regions of negative potential (typically colored red) indicate electron-rich areas, which are prone to electrophilic attack and are favorable for coordinating to positively charged metal ions. Regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.
For This compound , the MEP surface reveals significant negative potential localized around the nitrogen atoms of both the pyridine and imidazole rings, confirming their role as the primary coordination sites. In contrast, for a 1,2,4-triazole , the negative potential is distributed among the three nitrogen atoms, with the N4 position often being the most electron-rich and thus the preferred site for protonation and metal coordination.[16]
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. By examining the interactions between filled (donor) and empty (acceptor) orbitals, we can quantify the extent of hyperconjugation and charge transfer.
In This compound , NBO analysis reveals significant delocalization of the lone pair electrons of the nitrogen atoms into the π* anti-bonding orbitals of the aromatic rings. This delocalization contributes to the overall stability of the ligand. For triazoles , the presence of three nitrogen atoms leads to a more complex pattern of electron delocalization, which can influence the basicity and donor strength of the individual nitrogen atoms.
Experimental Protocol: A Step-by-Step DFT Workflow
To perform a comparative DFT analysis of these ligands, the following workflow can be employed using a computational chemistry software package like Gaussian.[17]
Step 1: Geometry Optimization
-
Objective: To find the lowest energy structure of each ligand.
-
Method: Use a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[3][18]
-
Procedure:
-
Build the initial 3D structures of this compound and 1,2,4-triazole.
-
Perform a geometry optimization calculation.
-
Confirm that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation (no imaginary frequencies).
-
Step 2: Frontier Molecular Orbital (FMO) Analysis
-
Objective: To calculate the HOMO and LUMO energies and visualize their distribution.
-
Method: Use the optimized geometries from Step 1.
-
Procedure:
-
Perform a single-point energy calculation.
-
Extract the energies of the HOMO and LUMO from the output file.
-
Generate cube files for the HOMO and LUMO orbitals for visualization.
-
Step 3: Molecular Electrostatic Potential (MEP) Mapping
-
Objective: To visualize the charge distribution and identify reactive sites.
-
Method: Use the optimized geometries.
-
Procedure:
-
Perform a single-point energy calculation with the appropriate keywords to generate the MEP surface.
-
Visualize the MEP mapped onto the electron density surface.
-
Step 4: Natural Bond Orbital (NBO) Analysis
-
Objective: To analyze charge distribution and intramolecular interactions.
-
Method: Use the optimized geometries.
-
Procedure:
-
Perform a single-point energy calculation with the NBO analysis keyword.
-
Analyze the output to determine atomic charges, orbital occupancies, and donor-acceptor interactions.
-
Implications for Coordination Chemistry and Drug Design
The distinct electronic properties of this compound and triazole ligands directly translate to their applications in coordination chemistry and drug design.
-
Coordination Chemistry: The stronger electron-donating ability of this compound, as suggested by its higher HOMO energy, makes it a better σ-donor ligand compared to triazole. This can lead to the formation of more stable complexes with electron-deficient metal centers. The bidentate nature of the imidazole-pyridine ligand also imparts additional stability through the chelate effect. Triazoles, with their multiple coordination sites, are excellent building blocks for constructing coordination polymers and metal-organic frameworks (MOFs) with interesting topologies and properties.[10]
-
Drug Design: Both imidazole and triazole moieties are prevalent in a wide range of pharmaceuticals.[19][20] The ability of these ligands to coordinate with metal ions is often crucial for their biological activity. For instance, many antifungal drugs containing azole groups function by inhibiting metalloenzymes. The differences in their electronic properties can be exploited to fine-tune the binding affinity and selectivity of a drug candidate for its biological target.
Conclusion
This comparative guide has highlighted the fundamental differences in the electronic and structural properties of this compound and triazole ligands through the lens of Density Functional Theory. The imidazole-pyridine ligand emerges as a stronger electron donor with a smaller HOMO-LUMO gap, predisposing it to form stable chelate complexes. In contrast, triazoles are more electronically stable and offer greater versatility in their coordination modes, making them ideal for the construction of extended supramolecular architectures. A thorough understanding of these nuances, facilitated by computational methods like DFT, is paramount for the rational design of new molecules with tailored properties for applications in catalysis, materials science, and medicine.
References
- 1. The roles of imidazole ligands in coordination supramolecular systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. irjweb.com [irjweb.com]
- 4. Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The electronic states of 1,2,4-triazoles: a study of 1H- and 1-methyl-1,2,4-triazole by vacuum ultraviolet photoabsorption and ultraviolet photoelectron spectroscopy and a comparison with ab initio configuration interaction computations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. irjweb.com [irjweb.com]
- 12. Anticancer Activities of Re(I) Tricarbonyl and Its Imidazole-Based Ligands: Insight from a Theoretical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. learn.schrodinger.com [learn.schrodinger.com]
- 14. researchgate.net [researchgate.net]
- 15. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Selective Production of Hydrogen and Lactate from Glycerol Dehydrogenation Catalyzed by a Ruthenium PN3P Pincer Complex [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. 1,2,3-triazole and chiral Schiff base hybrids as potential anticancer agents: DFT, molecular docking and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, synthesis and biological evaluation of imidazole and triazole-based carbamates as novel aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to 2-(1H-imidazol-1-yl)pyridine: A Guide for Researchers
The synthesis of 2-(1H-imidazol-1-yl)pyridine, a valuable scaffold in medicinal chemistry and materials science, has been approached through various synthetic strategies. This guide provides a detailed, head-to-head comparison of the most prevalent methods, offering insights into their mechanisms, experimental considerations, and overall efficiency. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to select the most suitable synthetic route for their specific applications.
Introduction to this compound
The this compound moiety is a key structural motif found in numerous biologically active compounds, including potential BRAF inhibitors for cancer therapy.[1] Its synthesis is a critical step in the development of new pharmaceuticals and functional materials.[2] The primary challenge in its synthesis lies in the selective formation of the C-N bond between the pyridine ring and the imidazole nucleus. This guide will delve into the intricacies of three major synthetic pathways: the classical Ullmann condensation, the modern Buchwald-Hartwig amination, and emerging microwave-assisted and metal-free alternatives.
The Ullmann Condensation: A Classic Revitalized
The Ullmann condensation is a traditional copper-catalyzed reaction for the formation of C-N bonds.[3] While early iterations of this reaction required harsh conditions, such as high temperatures and stoichiometric amounts of copper, modern advancements have led to milder and more efficient protocols.[3][4]
Mechanistic Insights
The reaction is believed to proceed through the formation of a copper(I)-amidate complex from the imidazole and a copper(I) salt. This complex then undergoes oxidative addition with the 2-halopyridine, followed by reductive elimination to yield the desired product and regenerate the copper(I) catalyst.[3] The use of ligands, such as diamines or phenanthrolines, can stabilize the copper catalyst and facilitate the reaction under milder conditions.[5]
Experimental Protocol: Ligand-Assisted Ullmann Condensation
A representative procedure for the copper-catalyzed N-arylation of imidazole with 2-bromopyridine is as follows:
-
To a reaction vessel, add CuI (5 mol%), a suitable ligand such as 1,10-phenanthroline (10 mol%), imidazole (1.2 equivalents), and K₂CO₃ (2 equivalents).
-
Add 2-bromopyridine (1 equivalent) and a high-boiling polar solvent like DMF or NMP.
-
Heat the reaction mixture at 110-150 °C for 12-24 hours under an inert atmosphere.
-
After completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Advantages and Disadvantages
Advantages:
-
Utilizes a relatively inexpensive and abundant metal catalyst (copper).
-
Modern protocols offer improved reaction conditions and functional group tolerance.[6]
Disadvantages:
-
Often requires high reaction temperatures and long reaction times, even with modern ligands.[3]
-
The use of stoichiometric copper in older methods leads to significant metal waste.
-
Substrate scope can be limited compared to palladium-catalyzed methods.
The Buchwald-Hartwig Amination: A Powerful Alternative
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for C-N bond formation.[7][8] It is renowned for its high efficiency, broad substrate scope, and mild reaction conditions.[9][10]
Mechanistic Insights
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the 2-halopyridine to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the imidazole. Deprotonation by a base forms a palladium-amido complex, which undergoes reductive elimination to furnish the this compound product and regenerate the Pd(0) catalyst.[11][12] The choice of phosphine ligand is crucial for the success of the reaction, with bulky, electron-rich ligands generally providing the best results.[12]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
A typical procedure for the palladium-catalyzed synthesis of this compound is as follows:
-
In a glovebox, charge a reaction tube with Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base such as Cs₂CO₃ or K₃PO₄ (1.5-2 equivalents).
-
Add imidazole (1.2 equivalents) and 2-chloropyridine or 2-bromopyridine (1 equivalent).
-
Add an anhydrous solvent like toluene or dioxane.
-
Seal the tube and heat the reaction mixture at 80-110 °C for 4-24 hours.
-
After cooling, filter the reaction mixture and concentrate the filtrate.
-
Purify the residue by column chromatography.
Advantages and Disadvantages
Advantages:
-
High yields and excellent functional group tolerance.[9][10]
-
Operates under relatively mild reaction conditions.
-
Broad substrate scope, including less reactive aryl chlorides.[12]
-
High regioselectivity for N1-arylation of unsymmetrical imidazoles.[9][13][14]
Disadvantages:
-
The palladium catalyst and specialized phosphine ligands can be expensive.
-
Requires stringent anhydrous and anaerobic conditions.
-
Potential for heavy metal contamination in the final product.
Microwave-Assisted and Metal-Free Approaches
In the quest for more sustainable and efficient synthetic methods, microwave-assisted synthesis and metal-free reactions have gained traction.
Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate the rate of both copper- and palladium-catalyzed N-arylation reactions, often leading to dramatically reduced reaction times and improved yields.[15][16][17] For instance, a microwave-assisted Ullmann-type reaction could be completed in minutes rather than hours.[15]
Caption: Comparative workflow of major synthetic routes.
Metal-Free Synthesis
Metal-free approaches for the synthesis of related N-heterocycles, such as imidazo[1,2-a]pyridines, have been reported and could potentially be adapted for this compound.[18][19][20] These methods often rely on condensation reactions or reactions involving N-oxides, avoiding the cost and toxicity associated with transition metal catalysts.[21] For example, a reaction between 2-aminopyridine and an α-haloketone can yield an imidazo[1,2-a]pyridine derivative, which is structurally related to the target molecule.[18]
Head-to-Head Comparison
| Feature | Ullmann Condensation | Buchwald-Hartwig Amination | Microwave-Assisted | Metal-Free |
| Catalyst | Copper (Cu) | Palladium (Pd) | Cu or Pd | None |
| Cost | Lower | Higher | Variable | Lowest |
| Reaction Time | Long (12-24 h) | Moderate (4-24 h) | Very short (minutes) | Variable |
| Temperature | High (110-150 °C) | Mild (80-110 °C) | Variable | Variable |
| Yield | Moderate to Good | High to Excellent | Often Improved | Variable |
| Substrate Scope | Moderate | Broad | Broad | Often Specific |
| Functional Group Tolerance | Moderate | Excellent | Good | Variable |
| Green Chemistry Aspect | Metal waste (older methods) | Precious metal, ligand waste | Energy efficient | Ideal |
Conclusion and Future Outlook
The choice of synthetic route to this compound depends heavily on the specific requirements of the research, including scale, budget, and desired purity. The Buchwald-Hartwig amination stands out as the most versatile and efficient method for laboratory-scale synthesis, offering high yields and broad functional group tolerance.[9][10] The Ullmann condensation , particularly with modern ligand systems, remains a viable and more economical alternative, especially for larger-scale production where catalyst cost is a significant factor.[6]
Microwave-assisted synthesis offers a significant advantage in terms of speed and is an excellent option for rapid library synthesis and process optimization.[15] The development of robust and general metal-free synthetic routes remains a key goal for the future, promising more sustainable and cost-effective production of this important chemical entity.[20] As research in this area continues, we can expect the emergence of even more efficient and environmentally benign methods for the synthesis of this compound and its derivatives.
References
- 1. Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-(1H-Imidazol-2-Yl)-Pyridine: Properties, Uses, Safety, Supplier China | High Purity Chemical Information [pipzine-chem.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. connectjournals.com [connectjournals.com]
- 5. Copper-catalyzed N-arylation of imidazoles and benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. jk-sci.com [jk-sci.com]
- 13. Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dspace.mit.edu [dspace.mit.edu]
- 15. mdpi.com [mdpi.com]
- 16. Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Microwave-Irradiated Synthesis of Imidazo[1,2-a]pyridine Class of Bio-heterocycles: Green Avenues and Sustainable Developments | Semantic Scholar [semanticscholar.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Rapid, metal-free and aqueous synthesis of imidazo[1,2-a]pyridine under ambient conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(1H-Imidazol-1-yl)pyridine
This document provides essential procedural guidance for the safe handling, management, and disposal of 2-(1H-Imidazol-1-yl)pyridine. As a heterocyclic compound incorporating both pyridine and imidazole moieties, its chemical properties necessitate a rigorous and informed approach to waste management to ensure personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this substance in a laboratory setting.
Hazard Assessment and Waste Characterization
The foundation of any disposal protocol is a thorough understanding of the substance's intrinsic hazards. This compound is a solid organic compound whose hazard profile is influenced by its constituent chemical groups: the pyridine ring and the imidazole ring.
1.1. Toxicological and Physical Hazards While specific data for this exact compound may be limited, GHS classifications from aggregated sources and data from its parent heterocycles provide a strong basis for a precautionary approach.[1] The primary known hazard is acute oral toxicity.[1] The structural components suggest potential for skin, eye, and respiratory irritation.[2][3][4]
Table 1: Hazard Profile of this compound
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed.[1] |
| Skin Irritation (Category 2) * | GHS07 | Warning | H315: Causes skin irritation.[3][4][5] |
| Eye Irritation (Category 2A) * | GHS07 | Warning | H319: Causes serious eye irritation.[3][4][5] |
| STOT - Single Exposure (Category 3) * | GHS07 | Warning | H335: May cause respiratory irritation.[3][4][5] |
*Hazards inferred from structurally similar compounds and are to be assumed as a precautionary measure.
1.2. Regulatory Waste Classification Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), specific chemicals are listed as hazardous wastes. Pyridine and its derivatives are of particular concern. Spent, non-halogenated solvents containing pyridine are classified as F005 hazardous waste .[6][7][8] Discarded commercial chemical products consisting of pyridine are designated as U196 hazardous waste .
Causality: Due to the presence of the pyridine structure, this compound must be managed as a hazardous waste. This classification dictates that it cannot be disposed of in standard laboratory trash or drains and must be handled according to federal, state, and local regulations.[5]
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Prior to handling or generating waste, ensure all safety measures are in place.
-
Engineered Controls : Always handle this compound powder and prepare solutions within a properly functioning, certified laboratory chemical fume hood to minimize inhalation risk.[9][10]
-
Personal Protective Equipment (PPE) : The minimum required PPE includes:
-
Eye Protection : ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[3]
-
Hand Protection : Chemically resistant gloves, such as nitrile rubber. Inspect gloves for integrity before each use and dispose of contaminated gloves in accordance with applicable laws.[3]
-
Body Protection : A fully buttoned lab coat.[10]
-
-
Emergency Stations : Verify the location and functionality of the nearest emergency eyewash station and safety shower before beginning work.[9][10]
Waste Segregation and Collection Protocol
Proper segregation is the most critical step in preventing dangerous chemical reactions within a waste container.
Step-by-Step Collection Procedure:
-
Select a Designated Container : Use a dedicated, chemically compatible container for this compound waste. A high-density polyethylene (HDPE) or glass bottle with a secure screw-top cap is appropriate. The container must be in good condition, free of cracks or residue.[9][10][11]
-
Label the Container : As soon as the first particle of waste is added, affix a "Hazardous Waste" label.[9][11] The label must clearly state:
-
The full chemical name: "Waste this compound" (no formulas or abbreviations).[11]
-
The approximate concentration if in solution.
-
The associated hazards (e.g., "Toxic," "Irritant").
-
-
Segregate Incompatibles : Store the waste container away from incompatible materials. The basic nitrogen atoms in the structure make it reactive with:
-
Keep Container Closed : The waste container must remain sealed at all times except when actively adding waste.[11] This prevents the release of vapors and protects the container's contents from contamination.
-
Accumulate Safely : Store the container in a designated satellite accumulation area within the laboratory, under the control of laboratory personnel.[11]
-
Request Pickup : When the container is 90% full, or if work on the project is complete, arrange for disposal through your institution's Environmental Health & Safety (EH&S) department.[9][10]
Spill Management and Decontamination
Accidental spills must be managed promptly and safely. The appropriate response depends on the scale of the spill.
Diagram 1: Spill Response Workflow
Caption: Decision workflow for managing spills.
4.1. Small Spill Cleanup Protocol (<5 grams, within a fume hood)
-
Ensure you are wearing the appropriate PPE as described in Section 2.[10]
-
Cover the spill with an inert absorbent material such as vermiculite, sand, or dry earth.[9][12]
-
Using non-sparking tools, carefully sweep the absorbed material into a sealable, labeled hazardous waste container.[10][12] Avoid creating dust.[10]
-
Decontaminate the spill area by washing with soap and water.[13]
-
Collect all cleanup materials (gloves, wipes, absorbent) and place them in the hazardous waste container.[9]
-
Seal the container and manage it as hazardous waste.[9]
4.2. Large Spill Response (>5 grams or any spill outside a fume hood)
-
Evacuate : Immediately alert others in the vicinity and evacuate the area.[9][10]
-
Secure : Restrict access to the area. If possible and safe to do so, close the laboratory door.
-
Report : Contact your institution's Environmental Health & Safety (EH&S) office or emergency services (911) immediately.[9][10] Do not attempt to clean up a large spill unless you are specifically trained and equipped for hazardous material response.
Final Disposal Pathway
The ultimate disposal of chemical waste is a highly regulated process that must protect both human health and the environment.
-
Institutional Management : Laboratory personnel are responsible for the safe collection and labeling of waste at the point of generation. The final treatment and disposal must be conducted by your institution's EH&S department or a contracted, licensed hazardous waste management company.[11][14]
-
Disposal Technology : This waste will typically be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most common disposal method for this type of organic chemical waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[14]
-
Documentation : Ensure all institutional paperwork, such as a "Chemical Collection Request Form," is completed accurately to maintain a clear chain of custody for the waste.[9][10]
By adhering to these procedures, you ensure that the disposal of this compound is managed in a way that is safe, compliant, and environmentally responsible.
References
- 1. 2-(1H-imidazol-2-yl)pyridine | C8H7N3 | CID 589313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. aksci.com [aksci.com]
- 5. aksci.com [aksci.com]
- 6. wku.edu [wku.edu]
- 7. epa.gov [epa.gov]
- 8. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. research.columbia.edu [research.columbia.edu]
- 12. carlroth.com [carlroth.com]
- 13. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 14. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Navigating the Safe Handling of 2-(1H-Imidazol-1-yl)pyridine: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the integrity of your work and the safety of your team are paramount. This guide provides essential, practical information for the safe handling of 2-(1H-Imidazol-1-yl)pyridine, moving beyond a simple checklist to explain the rationale behind each procedural step. Our goal is to empower your research with the highest standards of laboratory safety, ensuring both scientific excellence and a secure working environment.
Understanding the Hazard Profile
This compound is a heterocyclic compound that, like its parent molecules imidazole and pyridine, requires careful handling. While a specific comprehensive toxicological profile for this compound is not widely documented, its structure suggests potential hazards that must be respected. The Globally Harmonized System (GHS) classification for the similar compound 2-(1H-Imidazol-2-yl)pyridine indicates it is harmful if swallowed (Acute Toxicity, Oral, Category 4).[1][2] Drawing from the known hazards of pyridine and imidazole, we must also anticipate the potential for skin and eye irritation, as well as respiratory irritation.[3][4] Pyridine, for instance, is a skin and respiratory irritant and a potential carcinogen, with exposure leading to symptoms like dizziness, headache, and nausea.[3] Imidazole is corrosive and can cause severe skin burns and eye damage. Therefore, a cautious and well-informed approach is essential.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is non-negotiable when working with this compound. This ensures protection against the primary routes of exposure: dermal contact, ocular contact, and inhalation.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves.[5] For pyridine specifically, butyl rubber gloves are also recommended.[6] | Provides a robust barrier against dermal absorption. It is crucial to check glove compatibility charts and to use proper removal techniques to avoid contaminating the skin. |
| Eye Protection | Chemical splash goggles. | Protects against accidental splashes that could cause serious eye irritation or damage. |
| Body Protection | A fully-buttoned laboratory coat. | Prevents contamination of personal clothing and minimizes skin contact. |
| Respiratory Protection | To be used in a certified chemical fume hood. | A primary engineering control to prevent the inhalation of any potentially harmful vapors or aerosols. |
Step-by-Step Handling and Operational Plan
Adherence to a strict operational workflow is critical for minimizing risk. The following steps provide a framework for the safe handling of this compound from receipt to disposal.
Preparation and Pre-Handling
-
Information Review : Before handling the compound for the first time, all personnel must review the available safety data. This includes understanding the potential hazards of both the imidazole and pyridine moieties.
-
Engineering Controls : All work with this compound, including weighing and solution preparation, must be conducted in a properly functioning and certified chemical fume hood.[5][6]
-
Emergency Equipment : Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[7]
Handling the Compound
-
Personal Protective Equipment : Don the appropriate PPE as outlined in the table above before entering the designated handling area.
-
Weighing and Transfer : When weighing the solid compound, do so on a tared weigh paper or in a suitable container within the fume hood to minimize the risk of generating dust. Use appropriate tools for transfer to prevent spills.
-
Solution Preparation : When dissolving the compound, add it slowly to the solvent to avoid splashing. Keep containers closed when not in use to prevent the escape of vapors.[5]
Spill Management
-
Small Spills : For a small spill that can be cleaned up in under 10 minutes by trained personnel, absorb the material with an inert absorbent such as vermiculite or sand.[6] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[7]
-
Large Spills : In the event of a large spill outside of a fume hood, immediately evacuate the area and alert the appropriate emergency response personnel.[6]
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal is a critical final step in the safe handling of any chemical. All waste containing this compound, whether in solid form or in solution, must be treated as hazardous waste.
-
Waste Collection : Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.[7]
-
Compatibility : Do not mix waste containing this compound with incompatible materials such as strong oxidizing agents or strong acids.[7]
-
Disposal Request : When the waste container is full, follow your institution's procedures for the collection and disposal of chemical waste.
First Aid and Emergency Procedures
In the event of an exposure, immediate and appropriate action is crucial.
-
Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[3][8] Remove contaminated clothing. Seek medical attention if irritation persists.[8]
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][8] Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air.[3][8] If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[8] Seek immediate medical attention.
Below is a visual representation of the key decision points in the handling and emergency response workflow for this compound.
Caption: Workflow for Handling this compound
References
- 1. 2-(1H-imidazol-2-yl)pyridine | C8H7N3 | CID 589313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(1H-Imidazol-2-yl)pyridine 97 18653-75-3 [sigmaaldrich.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. aksci.com [aksci.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
